molecular formula C12H11ClN2O2 B7726366 Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate CAS No. 938182-43-5

Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate

Cat. No.: B7726366
CAS No.: 938182-43-5
M. Wt: 250.68 g/mol
InChI Key: AAXKEDUSKXDFJA-UHFFFAOYSA-N
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Description

Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate is a useful research compound. Its molecular formula is C12H11ClN2O2 and its molecular weight is 250.68 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-2-17-12(16)11-7-10(14-15-11)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAXKEDUSKXDFJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70917752
Record name Ethyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate
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Molecular Weight

250.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

595610-40-5, 938182-43-5
Record name 1H-Pyrazole-3-carboxylic acid, 5-(4-chlorophenyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=595610-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70917752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive and detailed methodology for the synthesis of Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The synthesis is strategically divided into two primary stages: the formation of a key β-ketoester intermediate, ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate, via a crossed Claisen condensation, followed by the construction of the pyrazole ring through a Knorr pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of reaction mechanisms, step-by-step experimental protocols, and robust analytical characterization methods. By grounding the procedure in established chemical principles and providing practical insights, this document serves as a self-validating system for the reliable and efficient synthesis of the target molecule.

Introduction: Significance and Synthetic Strategy

Pyrazole derivatives are a cornerstone in modern medicinal chemistry, exhibiting a wide array of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1] this compound, with its specific substitution pattern, represents a valuable scaffold for the development of novel therapeutic agents.[2]

The synthetic approach detailed herein is a robust and well-established two-step process. The core logic is to first construct a linear 1,3-dicarbonyl system, which then undergoes cyclization with a hydrazine source to form the stable, aromatic pyrazole ring.[3][4]

  • Step 1: Crossed Claisen Condensation. This reaction forms the carbon backbone of the precursor molecule. It involves the condensation between 4'-chloroacetophenone and diethyl oxalate using a strong base, such as sodium ethoxide, to yield the β-ketoester, ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate.[5][6]

  • Step 2: Knorr Pyrazole Synthesis. This classic heterocyclic ring-forming reaction involves the condensation of the synthesized β-ketoester with hydrazine hydrate.[1][3][7] The reaction proceeds efficiently, driven by the formation of the stable aromatic pyrazole ring.[3][8]

This guide will elaborate on the mechanistic underpinnings of each step, provide detailed, replicable protocols, and outline the necessary analytical techniques for product verification.

Retrosynthetic Analysis

A retrosynthetic approach simplifies the synthetic challenge by conceptually deconstructing the target molecule into readily available starting materials. This process highlights the key bond formations required for the synthesis.

G Target Ethyl 3-(4-chlorophenyl)-1H- pyrazole-5-carboxylate Intermediate Ethyl 4-(4-chlorophenyl)- 2,4-dioxobutanoate + Hydrazine Hydrate Target->Intermediate Knorr Cyclization (C-N bond formation) Start 4'-Chloroacetophenone + Diethyl Oxalate Intermediate->Start Claisen Condensation (C-C bond formation)

Caption: Retrosynthetic analysis of the target pyrazole.

Part I: Synthesis of Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate

The first critical stage is the formation of the β-ketoester intermediate via a crossed Claisen condensation. This reaction is synthetically powerful for creating carbon-carbon bonds.[6][9]

Mechanism and Rationale

The reaction is initiated by a strong base, sodium ethoxide, which selectively deprotonates the α-carbon of 4'-chloroacetophenone to generate a nucleophilic enolate.[5] This choice of base is crucial; using the ethoxide salt of the same alcohol as the ester group (ethanol) prevents transesterification side reactions. The resulting enolate then performs a nucleophilic attack on one of the electrophilic carbonyl carbons of diethyl oxalate. The tetrahedral intermediate subsequently collapses, eliminating an ethoxide ion to furnish the desired β-ketoester. The reaction is driven to completion by the final deprotonation of the product, which has an acidic methylene group between the two carbonyls. An acidic workup is required to neutralize the enolate and yield the final product.[5][9]

Experimental Protocol

Table 1: Reagent Properties and Stoichiometry

ReagentChemical FormulaM.W. ( g/mol )Molar RatioAmount (10 mmol scale)
4'-ChloroacetophenoneC₈H₇ClO154.591.01.55 g
Diethyl OxalateC₆H₁₀O₄146.141.01.34 mL (1.46 g)
Sodium MetalNa22.991.00.23 g
Absolute EthanolC₂H₆O46.07Solvent20 mL
Sulfuric Acid (10%)H₂SO₄98.08Work-upAs needed
DichloromethaneCH₂Cl₂84.93Extraction~60 mL

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried 100 mL round-bottom flask equipped with a condenser and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon), add 20 mL of absolute ethanol. Carefully add sodium metal (0.23 g, 10 mmol) in small pieces. The reaction is exothermic and generates hydrogen gas; ensure proper ventilation. Stir until all the sodium has dissolved completely to form a clear solution of sodium ethoxide.[5]

  • Reaction Setup: Cool the sodium ethoxide solution to room temperature. In a separate beaker, prepare a mixture of 4'-chloroacetophenone (1.55 g, 10 mmol) and diethyl oxalate (1.34 mL, 10 mmol).

  • Addition: Add the mixture from step 2 dropwise to the stirred sodium ethoxide solution over 15-20 minutes.

  • Reaction Execution: Stir the resulting mixture at room temperature for 12-16 hours (overnight). The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Extraction: After the reaction is complete, cool the mixture in an ice bath. Carefully acidify the mixture to pH ~2 by the slow addition of 10% sulfuric acid. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).[5]

  • Purification: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude product, which can be used in the next step without further purification or purified by recrystallization from ethanol if desired.

Part II: Knorr Pyrazole Synthesis

This stage involves the cyclocondensation of the β-ketoester intermediate with hydrazine hydrate to form the final pyrazole product. The Knorr synthesis is a highly reliable method for creating pyrazole and pyrazolone ring systems.[1][3][10]

Mechanism and Rationale

The reaction is typically catalyzed by a small amount of acid (e.g., acetic acid).[1][8] The synthesis begins with the condensation of the more reactive hydrazine nitrogen atom with the ketone carbonyl of the β-ketoester to form a hydrazone intermediate.[3] This is followed by an intramolecular nucleophilic attack from the second nitrogen atom onto the ester carbonyl. This cyclization step, followed by the elimination of ethanol and water, leads to the formation of the stable, aromatic pyrazole ring.[3][11] The formation of this aromatic system is the thermodynamic driving force for the reaction, often resulting in high yields.[3]

G cluster_workflow Overall Synthesis Workflow Start Starting Materials: 4'-Chloroacetophenone Diethyl Oxalate Sodium Ethoxide Reaction1 Claisen Condensation (Ethanol, RT, 12h) Start->Reaction1 Workup1 Acidic Workup & Extraction (DCM) Reaction1->Workup1 Intermediate Intermediate: Ethyl 4-(4-chlorophenyl)- 2,4-dioxobutanoate Workup1->Intermediate Reaction2 Knorr Pyrazole Synthesis (Hydrazine, Acetic Acid, 100°C, 1h) Intermediate->Reaction2 Workup2 Precipitation (H₂O) & Filtration Reaction2->Workup2 Product Final Product: Ethyl 3-(4-chlorophenyl)- 1H-pyrazole-5-carboxylate Workup2->Product Analysis Characterization (NMR, IR, MS) Product->Analysis

Caption: Experimental workflow for the two-step synthesis.

Experimental Protocol

Table 2: Reagent Properties and Stoichiometry

ReagentChemical FormulaM.W. ( g/mol )Molar RatioAmount (5 mmol scale)
Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoateC₁₂H₁₁ClO₄254.661.01.27 g
Hydrazine Hydrate (~64%)H₆N₂O50.062.00.31 mL (0.32 g)
Glacial Acetic AcidC₂H₄O₂60.05Catalyst3-4 drops
1-PropanolC₃H₈O60.10Solvent5 mL
WaterH₂O18.02Work-up~15 mL

Procedure:

  • Reaction Setup: In a 20 mL scintillation vial or a small round-bottom flask, combine the crude ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate (1.27 g, 5 mmol) and 1-propanol (5 mL).

  • Reagent Addition: Add hydrazine hydrate (0.31 mL, ~10 mmol, 2 equivalents) and 3-4 drops of glacial acetic acid to the mixture.[1][3] Add a magnetic stir bar.

  • Reaction Execution: Heat the reaction mixture to approximately 100°C on a hot plate with stirring.[3]

  • Monitoring: After 1 hour, monitor the reaction's progress by TLC (e.g., using 30% Ethyl acetate / 70% Hexane as the mobile phase) to confirm the consumption of the starting ketoester.[1][3]

  • Work-up and Isolation: Once the reaction is complete, while the solution is still hot and stirring, add water (~15 mL) to precipitate the product.[1][3]

  • Purification: Allow the mixture to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation. Isolate the solid product by vacuum filtration, wash the filter cake with cold water, and air-dry to obtain the final product.[3] Further purification can be achieved by recrystallization from ethanol.

Part III: Characterization and Quality Control

Confirmation of the structure and purity of the synthesized this compound is essential. Standard analytical techniques should be employed.[12]

Table 3: Expected Analytical Data for the Final Product

TechniqueExpected Observations
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), aromatic protons on the chlorophenyl ring (two doublets), a proton on the pyrazole ring, and a broad singlet for the N-H proton.
¹³C NMR Resonances for the ethyl ester carbons, carbons of the chlorophenyl ring, and the three distinct carbons of the pyrazole ring.
IR Spectroscopy Characteristic absorption bands for N-H stretching (broad, ~3200-3400 cm⁻¹), C=O stretching of the ester (~1720 cm⁻¹), and C=N/C=C stretching in the aromatic rings (~1500-1600 cm⁻¹).
Mass Spec. Molecular ion peak (M+) corresponding to the calculated molecular weight (250.68 g/mol for C₁₂H₁₁ClN₂O₂), showing the characteristic isotopic pattern for a chlorine-containing compound.[2]
Melting Point A sharp melting point range consistent with a pure compound.

Safety and Handling Precautions

  • Hydrazine Hydrate: Hydrazine is toxic, corrosive, and a suspected carcinogen.[13][14] It should be handled with extreme care in a well-ventilated chemical fume hood.[13][14] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15][16]

  • Sodium Metal & Sodium Ethoxide: Sodium metal reacts violently with water. The preparation of sodium ethoxide is highly exothermic and produces flammable hydrogen gas.[5] Perform this step in an anhydrous solvent and under an inert atmosphere. Sodium ethoxide is a strong base and is corrosive.

  • General Precautions: Handle all solvents and reagents in a well-ventilated area. Avoid inhalation of vapors and contact with skin and eyes.[13]

References

Synthesis Protocol for Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, technically-grounded protocol for the synthesis of Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate (CAS: 595610-40-5)[1]. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its wide range of biological activities, including anti-inflammatory and anticancer properties[2][3][4]. This document details a reliable two-step synthetic pathway, beginning with a mixed Claisen condensation to form a key 1,3-dicarbonyl intermediate, followed by a classical Knorr pyrazole synthesis via cyclocondensation with hydrazine. The narrative emphasizes the mechanistic rationale behind procedural choices, ensuring that the protocol is not merely a set of instructions but a self-validating scientific workflow. It is intended for an audience with a working knowledge of synthetic organic chemistry.

Introduction and Strategic Overview

This compound is a valuable heterocyclic building block in drug discovery and materials science. Its structure combines the pharmacologically significant pyrazole ring with a substituted aryl group and a versatile ester functionality, making it an ideal starting point for library synthesis and lead optimization[5][6].

The synthesis strategy presented herein is a robust and widely applicable method for constructing 3,5-disubstituted pyrazoles. It leverages the Knorr pyrazole synthesis, a powerful cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative[7][8][9]. The required 1,3-dicarbonyl intermediate is itself prepared through a directed mixed Claisen condensation, which offers excellent control over the final substitution pattern.

The overall workflow is summarized below:

G cluster_0 Step 1: 1,3-Dicarbonyl Synthesis cluster_1 Step 2: Pyrazole Formation A 4-Chloroacetophenone C Ethyl 2-(4-chlorobenzoyl)-3-oxobutanoate (1,3-Dicarbonyl Intermediate) A->C NaOEt, Ethanol B Diethyl Oxalate B->C Claisen Condensation E Ethyl 3-(4-chlorophenyl)-1H- pyrazole-5-carboxylate (Final Product) C->E Cyclocondensation (Knorr Synthesis) Ethanol, Reflux D Hydrazine Hydrate D->E

Figure 1: High-level synthetic workflow.

Part I: Synthesis of the 1,3-Dicarbonyl Intermediate via Mixed Claisen Condensation

The cornerstone of this synthesis is the efficient construction of the 1,3-dicarbonyl precursor. This is achieved via a mixed (or "crossed") Claisen condensation. This reaction is highly effective when one of the ester partners lacks α-hydrogens, thereby preventing self-condensation and leading to a single major product[10][11]. In this protocol, diethyl oxalate serves as the ideal electrophilic acceptor, while 4-chloroacetophenone acts as the nucleophilic donor after deprotonation.

Mechanistic Rationale

The reaction proceeds via the formation of an enolate from 4-chloroacetophenone using a strong base, typically sodium ethoxide. The choice of ethoxide is critical; it matches the alkyl group of the reacting ester (diethyl oxalate), thus preventing unwanted transesterification side reactions. The generated enolate then performs a nucleophilic attack on a carbonyl carbon of diethyl oxalate. The subsequent collapse of the tetrahedral intermediate and expulsion of an ethoxide leaving group yields the stable sodium enolate of the β-diketoester product. An acidic workup is required in the final step to protonate this enolate and afford the neutral 1,3-dicarbonyl compound.

Experimental Protocol

Reaction: 4-Chloroacetophenone + Diethyl Oxalate → Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate

Materials & Reagents:

ReagentFormulaMW ( g/mol )Molar Eq.Amount
4-ChloroacetophenoneC₈H₇ClO154.591.015.46 g
Diethyl OxalateC₆H₁₀O₄146.141.117.6 mL
Sodium EthoxideC₂H₅NaO68.051.17.49 g
Absolute EthanolC₂H₅OH46.07-200 mL
Diethyl Ether(C₂H₅)₂O74.12-As needed
Hydrochloric Acid (6M)HCl36.46-As needed

Procedure:

  • Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel. Ensure all glassware is oven-dried and the system is protected from atmospheric moisture with calcium chloride tubes.

  • Base Preparation: To the flask, add absolute ethanol (100 mL) followed by the portion-wise addition of sodium ethoxide under a nitrogen atmosphere. Stir until all sodium ethoxide has dissolved.

  • Enolate Formation: Dissolve 4-chloroacetophenone (15.46 g) in absolute ethanol (50 mL) and add it to the dropping funnel. Add this solution dropwise to the stirred sodium ethoxide solution over 30 minutes at room temperature.

  • Condensation: After the addition is complete, add diethyl oxalate (17.6 mL) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes. The mixture will typically turn yellow or orange.

  • Reaction: Heat the mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acetophenone is consumed.

  • Work-up: Cool the reaction mixture in an ice bath. Slowly pour the mixture into 250 mL of ice-cold 6M hydrochloric acid with vigorous stirring to neutralize the base and protonate the product.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Washing & Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 100 mL) followed by brine (1 x 100 mL). Dry the organic phase over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil or solid can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure 1,3-dicarbonyl intermediate.

Part II: Pyrazole Synthesis via Cyclocondensation

The formation of the pyrazole ring is accomplished through the Knorr synthesis, a robust and high-yielding reaction. This step involves the condensation of the previously synthesized 1,3-dicarbonyl compound with hydrazine, which acts as a bidentate nucleophile, leading to cyclization and subsequent dehydration to form the aromatic pyrazole ring[8][12][13].

Mechanistic Rationale & Regioselectivity

The reaction is initiated by the nucleophilic attack of one nitrogen atom of hydrazine on one of the carbonyl carbons of the diketoester. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group. A series of proton transfers and dehydration steps then occur to yield the final, stable aromatic pyrazole.

G Intermediate 1,3-Dicarbonyl Intermediate Hydrazone Hydrazone Intermediate Intermediate->Hydrazone 1. Attack on C=O 2. Dehydration Hydrazine Hydrazine (H₂N-NH₂) Hydrazine->Hydrazone Cyclized Cyclized Hemiaminal Hydrazone->Cyclized Intramolecular Attack Product Pyrazole Product (Aromatic Ring) Cyclized->Product Dehydration

Figure 2: Simplified mechanism of Knorr pyrazole formation.

A critical consideration is regioselectivity. The 1,3-dicarbonyl intermediate has two distinct electrophilic carbonyl centers. The reaction with an unsymmetrical hydrazine could lead to two possible regioisomers. However, with unsubstituted hydrazine (H₂N-NH₂), the tautomeric nature of the final product (1H-pyrazole) means that only one product is formed. The initial attack is generally governed by the relative reactivity of the two carbonyls.

Experimental Protocol

Reaction: Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate + Hydrazine Hydrate → this compound

Materials & Reagents:

ReagentFormulaMW ( g/mol )Molar Eq.
1,3-Dicarbonyl IntermediateC₁₂H₁₁ClO₄254.671.0
Hydrazine Hydrate (~64% N₂H₄)N₂H₄·H₂O50.061.1
Glacial Acetic AcidCH₃COOH60.05Catalytic
Ethanol (95%)C₂H₅OH46.07-

Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl intermediate (1.0 eq) in 95% ethanol (approx. 10 mL per gram of substrate).

  • Addition of Reagents: Add a few drops of glacial acetic acid to catalyze the reaction. To this solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature. The addition may be mildly exothermic.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-3 hours. The reaction can be monitored by TLC for the disappearance of the starting material. The product often begins to precipitate from the hot solution as a white solid.

  • Isolation: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.

  • Filtration & Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold ethanol (2 x 20 mL) and then with distilled water (2 x 20 mL) to remove any unreacted hydrazine salts.

  • Drying: Dry the collected solid in a vacuum oven at 50-60 °C to a constant weight. The product is typically obtained as a white to off-white crystalline solid with high purity.

Product Characterization and Validation

The identity and purity of the final product, this compound, must be confirmed through standard analytical techniques.

PropertyValue
Molecular Formula C₁₂H₁₁ClN₂O₂[1]
Molecular Weight 250.68 g/mol [1][14]
Appearance White to off-white solid[14]
Melting Point Literature values vary; typically in the range of 160-170 °C.
¹H NMR (400 MHz, CDCl₃) δ (ppm): ~1.4 (t, 3H, -CH₃), ~4.4 (q, 2H, -OCH₂-), ~6.8 (s, 1H, pyrazole-H), ~7.4 (d, 2H, Ar-H), ~7.7 (d, 2H, Ar-H), ~10.5 (br s, 1H, N-H).
¹³C NMR (100 MHz, CDCl₃) δ (ppm): ~14.2 (-CH₃), ~61.5 (-OCH₂-), ~105 (pyrazole C4), ~127 (Ar-CH), ~129 (Ar-CH), ~131 (Ar-C), ~135 (Ar-C), ~140 (pyrazole C5), ~150 (pyrazole C3), ~162 (C=O).
Mass Spec (ESI+) m/z: 251.05 [M+H]⁺, 273.03 [M+Na]⁺.

References

An In-depth Technical Guide to the Chemical Properties of Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate, a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. The pyrazole scaffold is a cornerstone in modern medicinal chemistry, featured in numerous approved drugs.[1][2][3] This document delineates the core physicochemical properties, provides validated synthetic protocols with mechanistic insights, explores the spectroscopic and structural characteristics, and details the chemical reactivity of the title compound. The content is tailored for researchers, medicinal chemists, and drug development professionals, offering field-proven insights to facilitate its application as a versatile building block in the synthesis of novel bioactive molecules.

Introduction: The Significance of the Pyrazole Scaffold

Nitrogen-containing heterocycles are fundamental building blocks in drug discovery, prized for their ability to form multiple hydrogen bonds, enhance solubility, and serve as rigid scaffolds for arranging pharmacophores.[3] Among these, the pyrazole ring system—a five-membered aromatic heterocycle with two adjacent nitrogen atoms—is particularly prominent. Its unique electronic and steric properties have led to its incorporation into a wide array of therapeutic agents, including the anti-inflammatory drug Celecoxib, the anti-obesity agent Rimonabant, and various compounds with anticancer, antimicrobial, and antidepressant activities.[1][2]

This compound (hereafter referred to as ECPC ) is a key intermediate that combines the pyrazole core with a synthetically versatile ethyl ester and a 4-chlorophenyl group, a common substituent in bioactive molecules. This guide aims to serve as an authoritative resource on its chemical properties, enabling scientists to harness its full potential in research and development.

Core Physicochemical and Structural Properties

ECPC is a solid at room temperature. Its structural and physical properties are critical for its handling, reaction setup, and role as a synthetic precursor.

PropertyValueSource
IUPAC Name This compound[4]
CAS Number 595610-40-5[4]
Molecular Formula C₁₂H₁₁ClN₂O₂[4]
Molecular Weight 250.68 g/mol [4]
Appearance Solid
SMILES CCOC(=O)C1=CC(=NN1)C2=CC=C(C=C2)Cl[4]
InChIKey AAXKEDUSKXDFJA-UHFFFAOYSA-N[4]

Structural analysis of a closely related N-substituted derivative reveals that the pyrazole and 4-chlorophenyl rings are nearly coplanar, with a dihedral angle of approximately 3.64°.[5] This planarity is a key feature, influencing crystal packing and potential π-π stacking interactions in receptor binding.

Synthesis and Mechanistic Considerations

The most common and efficient synthesis of 3,5-disubstituted pyrazoles involves the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with hydrazine. For ECPC, a standard approach utilizes the reaction of an ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate with hydrazine hydrate.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction cluster_product Product cluster_purification Workup & Purification SM1 Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate Reaction Cyclocondensation SM1->Reaction SM2 Hydrazine Hydrate (N₂H₄·H₂O) SM2->Reaction Product This compound (ECPC) Reaction->Product AcOH, Reflux Purification Acid-Base Workup Recrystallization Product->Purification

Caption: General workflow for the synthesis of ECPC.

Causality in Experimental Design

The choice of reagents and conditions is dictated by the reaction mechanism. Hydrazine is a potent binucleophile. The reaction proceeds via initial nucleophilic attack of a hydrazine nitrogen at one of the carbonyl carbons of the diketoester, followed by intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring. Acetic acid is employed as a catalyst to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack. Refluxing provides the necessary activation energy for the dehydration step.

Detailed Experimental Protocol: Synthesis of ECPC
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate (1 equivalent).

  • Reagent Addition: Add ethanol as a solvent, followed by glacial acetic acid (catalytic amount, ~5 mol%).

  • Hydrazine Addition: While stirring, add hydrazine hydrate (1.1 equivalents) dropwise. The addition may be exothermic.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water, which will cause the crude product to precipitate.

  • Isolation: Filter the solid precipitate using a Büchner funnel, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield pure ECPC.

Spectroscopic and Structural Characterization

Confirming the structure and purity of the synthesized ECPC is paramount. A combination of spectroscopic techniques provides a self-validating system for characterization.

Characterization Workflow Diagram

Characterization_Workflow cluster_methods Analytical Methods Crude Crude ECPC Purified Purified ECPC Crude->Purified Recrystallization Confirm Structural Confirmation Purified->Confirm NMR ¹H & ¹³C NMR Confirm->NMR Connectivity MS Mass Spectrometry Confirm->MS Molecular Weight IR IR Spectroscopy Confirm->IR Functional Groups

Caption: Standard workflow for the purification and characterization of ECPC.

Expected Spectroscopic Data

The following table summarizes the expected spectral data for ECPC based on its structure and data from similar pyrazole derivatives.[6][7]

TechniqueFeatureExpected Observation
¹H NMR Aromatic ProtonsTwo doublets in the range δ 7.4-7.8 ppm (AA'BB' system for the 4-chlorophenyl ring).
Pyrazole C4-HA singlet around δ 6.8-7.2 ppm.
Pyrazole N-HA broad singlet (exchangeable with D₂O) at δ > 10 ppm.
Ethyl Ester (CH₂)A quartet around δ 4.3-4.5 ppm.
Ethyl Ester (CH₃)A triplet around δ 1.3-1.5 ppm.
¹³C NMR Carbonyl CarbonA signal around δ 160-165 ppm.
Aromatic/Pyrazole CarbonsMultiple signals in the range δ 110-155 ppm.
Ethyl Ester (CH₂)A signal around δ 60-65 ppm.
Ethyl Ester (CH₃)A signal around δ 14-16 ppm.
IR (cm⁻¹) N-H StretchBroad peak around 3100-3300.
C=O Stretch (Ester)Strong, sharp peak around 1710-1730.[8]
C=N/C=C StretchPeaks in the 1500-1600 region.
C-Cl StretchPeak around 1090.
Mass Spec. Molecular Ion [M]⁺m/z ≈ 250 (corresponding to C₁₂H₁₁ClN₂O₂).
Isotope Peak [M+2]⁺A peak at m/z ≈ 252 with ~1/3 the intensity of [M]⁺, characteristic of one chlorine atom.

Chemical Reactivity and Derivatization Potential

ECPC is a rich scaffold for chemical modification, offering three primary sites for reaction: the pyrazole nitrogen, the C4 position of the pyrazole ring, and the ethyl ester.

Key Reactivity Sites

Reactivity_Sites mol N1_alkylation N-Alkylation / N-Arylation (e.g., R-X, K₂CO₃) N1_alkylation->mol Site 1 (N-H) C4_sub Electrophilic Substitution (e.g., Halogenation, Nitration) C4_sub->mol Site 2 (C4-H) Ester_mod Nucleophilic Acyl Substitution (e.g., Hydrolysis, Amidation) Ester_mod->mol Site 3 (Ester)

Caption: Primary sites for chemical modification on the ECPC scaffold.

  • N-H of the Pyrazole Ring: The proton on the pyrazole nitrogen is acidic and can be readily removed by a base. The resulting pyrazolate anion is a strong nucleophile, making N-alkylation and N-arylation highly efficient reactions.[9][10] This is the most common strategy for creating libraries of analogues for structure-activity relationship (SAR) studies.

  • C4 Position: The C4 position of the pyrazole ring is electron-rich and susceptible to electrophilic aromatic substitution reactions like halogenation (e.g., with NBS or NCS) and nitration.[10] This allows for the introduction of further diversity.

  • Ethyl Ester Group: The ester is a classic functional group that can undergo nucleophilic acyl substitution . It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be directly converted to amides via aminolysis.[6][8]

Protocol: N-Alkylation of ECPC

This protocol describes a typical procedure for alkylating the pyrazole nitrogen, a key step in diversifying the ECPC core for drug discovery programs.

  • Setup: In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ECPC (1 equivalent) in a polar aprotic solvent like acetonitrile or DMF.

  • Base Addition: Add a weak base, such as anhydrous potassium carbonate (K₂CO₃, 2-3 equivalents).

    • Causality Insight: K₂CO₃ is sufficient to deprotonate the acidic N-H of the pyrazole without hydrolyzing the ester group. Stronger bases like NaH could also be used but require more stringent anhydrous conditions.

  • Alkylating Agent: Add the alkylating agent (e.g., an alkyl halide like benzyl bromide or phenethyl bromide, 1.1 equivalents).

  • Reaction: Heat the mixture (typically 60-80 °C) and stir for 2-12 hours, monitoring by TLC.

  • Workup: Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate the N-alkylated product.

Applications in Drug Development

The ECPC scaffold is a valuable starting point for synthesizing compounds with potential therapeutic applications. The 4-chlorophenyl moiety is a well-established pharmacophore in many kinase inhibitors and other targeted therapies. By modifying the three reactive sites, medicinal chemists can rapidly generate diverse libraries to probe biological targets. Derivatives of ethyl pyrazole carboxylates have been explored for their potential as anticancer and anti-inflammatory agents.[11][12] The pyrazole core is known to act as a bioisostere for other functional groups and can participate in critical binding interactions with protein targets.[13]

Conclusion

This compound is a high-value, versatile chemical intermediate. Its well-defined physicochemical properties, straightforward synthesis, and multiple points for chemical derivatization make it an ideal scaffold for modern drug discovery and agrochemical research. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize ECPC in their synthetic endeavors, accelerating the development of novel and impactful chemical entities.

References

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The structural elucidation of this molecule is paramount for understanding its chemical behavior and potential therapeutic applications. This document will delve into the intricacies of its ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopic data, offering expert interpretation and field-proven insights into the experimental methodologies. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and trustworthiness.

Introduction: The Significance of Spectroscopic Elucidation

This compound belongs to the pyrazole class of heterocyclic compounds, which are renowned for their diverse pharmacological activities. The precise arrangement of atoms within this molecule, confirmed through spectroscopic analysis, is fundamental to its interaction with biological targets. An unambiguous structural confirmation is the bedrock of any drug development program, ensuring that subsequent biological and toxicological studies are conducted on a well-characterized chemical entity.

This guide will dissect the spectroscopic signature of this compound, providing a detailed roadmap for its identification and characterization. The methodologies described herein are designed to be robust and reproducible, forming a self-validating system for researchers in the field.

Molecular Structure

The structural formula of this compound is presented below. The subsequent sections will detail how each spectroscopic technique corroborates this structure.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, we can gain precise information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~13.5 (broad)s1HN-H (pyrazole)
7.85d2HAr-H
7.50d2HAr-H
7.20s1HC4-H (pyrazole)
4.40q2H-OCH₂CH₃
1.35t3H-OCH₂CH₃

Interpretation:

  • The broad singlet at approximately 13.5 ppm is characteristic of the N-H proton of the pyrazole ring, which is often broadened due to quadrupole coupling and exchange.

  • The two doublets at 7.85 and 7.50 ppm, each integrating to two protons, are indicative of a para-substituted benzene ring. The downfield shift of these protons is due to the deshielding effect of the pyrazole ring.

  • The singlet at 7.20 ppm corresponds to the single proton on the C4 position of the pyrazole ring.

  • The quartet at 4.40 ppm and the triplet at 1.35 ppm are characteristic of an ethyl group, corresponding to the -OCH₂- and -CH₃ protons of the ethyl ester, respectively. The coupling pattern (quartet and triplet) confirms their adjacency.

¹³C NMR Spectroscopy

Carbon NMR (¹³C NMR) provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~160C=O (ester)
~150C3 (pyrazole)
~140C5 (pyrazole)
~134C-Cl (aromatic)
~130C (aromatic)
~129CH (aromatic)
~127CH (aromatic)
~108C4 (pyrazole)
~61-OCH₂CH₃
~14-OCH₂CH₃

Interpretation:

  • The signal at approximately 160 ppm is characteristic of the carbonyl carbon of the ester group.

  • The signals at approximately 150 and 140 ppm are assigned to the C3 and C5 carbons of the pyrazole ring, respectively.

  • The signals in the range of 127-134 ppm correspond to the carbons of the 4-chlorophenyl ring. The carbon attached to the chlorine atom (C-Cl) is typically found around 134 ppm.

  • The signal at approximately 108 ppm is assigned to the C4 carbon of the pyrazole ring.

  • The signals at approximately 61 and 14 ppm are characteristic of the ethyl ester group, corresponding to the -OCH₂- and -CH₃ carbons, respectively.

Experimental Protocol: NMR Spectroscopy

The following protocol outlines a standardized procedure for acquiring high-quality NMR spectra of pyrazole derivatives.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Accurately weigh 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for pyrazoles due to its ability to dissolve a wide range of compounds and to observe exchangeable protons like N-H.[1][2]

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

Data Acquisition:

  • Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

  • Tune and match the probe for the respective nuclei (¹H and ¹³C).

  • Acquire a standard ¹H NMR spectrum using a single-pulse experiment. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

Caption: Experimental Workflow for NMR Analysis.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure.

Table 3: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
250/252100/33[M]⁺ (Molecular Ion)
205/20740/13[M - OCH₂CH₃]⁺
177/17925/8[M - COOCH₂CH₃]⁺
13930[C₇H₄N₂Cl]⁺
11120[C₆H₄Cl]⁺

Interpretation:

  • The molecular ion peak [M]⁺ is observed at m/z 250, with a characteristic isotopic pattern at m/z 252 (approximately one-third the intensity) due to the presence of the ³⁷Cl isotope. This confirms the molecular weight and the presence of one chlorine atom.

  • The fragment at m/z 205 corresponds to the loss of the ethoxy group (-OCH₂CH₃) from the molecular ion.

  • The fragment at m/z 177 results from the loss of the entire ethyl carboxylate group (-COOCH₂CH₃).

  • The fragment at m/z 139 likely corresponds to the chlorophenylpyrazole cation.

  • The fragment at m/z 111 is characteristic of the chlorophenyl cation.

G M [M]⁺ m/z 250/252 F1 [M - OCH₂CH₃]⁺ m/z 205/207 M->F1 - OCH₂CH₃ F2 [M - COOCH₂CH₃]⁺ m/z 177/179 M->F2 - COOCH₂CH₃ F3 [C₇H₄N₂Cl]⁺ m/z 139 F2->F3 - CO F4 [C₆H₄Cl]⁺ m/z 111 F3->F4 - N₂

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Experimental Protocol: Mass Spectrometry

Instrumentation:

  • A mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

Sample Preparation:

  • For EI-MS, prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile solvent like methanol or dichloromethane.

  • For ESI-MS, prepare a dilute solution in a solvent compatible with electrospray, such as methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization.

Data Acquisition:

  • Introduce the sample into the mass spectrometer.

  • Acquire the mass spectrum in full scan mode over a relevant m/z range (e.g., 50-500 amu).

  • If further structural information is needed, perform tandem MS (MS/MS) experiments by selecting the molecular ion and inducing fragmentation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.

Table 4: Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3300Medium, BroadN-H Stretch (pyrazole)
~3100-3000MediumC-H Stretch (aromatic)
~2980MediumC-H Stretch (aliphatic)
~1720StrongC=O Stretch (ester)
~1600, 1490MediumC=C Stretch (aromatic)
~1550MediumC=N Stretch (pyrazole)
~1250StrongC-O Stretch (ester)
~1100StrongC-N Stretch
~840StrongC-H Bend (para-substituted aromatic)
~750MediumC-Cl Stretch

Interpretation:

  • The broad absorption around 3300 cm⁻¹ is indicative of the N-H stretching vibration of the pyrazole ring.

  • The absorptions in the 3000-3100 cm⁻¹ region are characteristic of C-H stretching in the aromatic ring, while the absorption around 2980 cm⁻¹ is due to aliphatic C-H stretching of the ethyl group.

  • The strong, sharp peak at approximately 1720 cm⁻¹ is a clear indication of the carbonyl (C=O) group of the ester.

  • The bands in the 1490-1600 cm⁻¹ region are due to C=C stretching vibrations within the aromatic and pyrazole rings.

  • The strong absorption around 1250 cm⁻¹ corresponds to the C-O stretching of the ester group.

  • The band at approximately 840 cm⁻¹ is characteristic of the out-of-plane C-H bending of a para-substituted aromatic ring.

  • The absorption around 750 cm⁻¹ can be attributed to the C-Cl stretching vibration.

Experimental Protocol: IR Spectroscopy

Instrumentation:

  • A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation:

  • For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) and press it into a transparent disk.

  • Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of the solid sample is placed directly on the ATR crystal.

Data Acquisition:

  • Obtain a background spectrum of the empty sample compartment or the clean ATR crystal.

  • Place the sample in the spectrometer and acquire the sample spectrum.

  • The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.

Conclusion: A Cohesive Spectroscopic Portrait

The collective evidence from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy provides a comprehensive and unambiguous structural confirmation of this compound. Each technique offers a unique and complementary piece of the structural puzzle, and together they form a self-validating dataset. The methodologies outlined in this guide represent best practices in the field, ensuring that researchers and drug development professionals can confidently characterize this and similar pyrazole derivatives with a high degree of scientific rigor.

References

1H NMR spectrum of Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

<An In-depth Technical Guide to the 1H NMR Spectrum of Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure.[1][2] For professionals in drug development and scientific research, a thorough understanding of NMR data is crucial for structure elucidation, purity assessment, and quality control. This guide offers a detailed examination of the , a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the pyrazole scaffold in pharmacologically active molecules.[3]

This document will delve into the theoretical and practical aspects of the 1H NMR analysis of this specific molecule. We will begin by predicting the expected spectrum based on fundamental principles of chemical shifts, spin-spin coupling, and integration. This theoretical framework will then be complemented by a robust, step-by-step experimental protocol for acquiring a high-quality spectrum. The causality behind experimental choices will be explained to ensure a deep understanding of the methodology.

Molecular Structure and Predicted 1H NMR Spectrum

To interpret the 1H NMR spectrum, we must first analyze the chemical structure of this compound. The structure contains several distinct proton environments that will give rise to a unique pattern of signals in the NMR spectrum.

Chemical Structure

The molecular structure consists of a central pyrazole ring, substituted at the 3-position with a 4-chlorophenyl group and at the 5-position with an ethyl carboxylate group. The protons on the ethyl group, the pyrazole ring, and the chlorophenyl ring are chemically non-equivalent and will therefore resonate at different frequencies.

Below is a diagram illustrating the chemical structure with protons labeled for the subsequent spectral analysis.

Figure 1. Chemical structure of this compound.

Predicted Spectral Features

The 1H NMR spectrum is analyzed based on four key features: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J).[1][4][5]

Proton Label Predicted Chemical Shift (δ, ppm) Integration Multiplicity Rationale
N-H ~11-151HBroad SingletThe N-H proton of the pyrazole ring is acidic and often exhibits a broad signal at a very downfield chemical shift due to hydrogen bonding and exchange.[6]
Hc (Pyrazole) ~7.0-7.51HSingletThis proton is on the pyrazole ring and its chemical shift is influenced by the aromatic nature of the ring and the adjacent substituents. It is not coupled to any neighboring protons.
Ha, Hb (Chlorophenyl) ~7.4-7.94HTwo Doublets (AX or AA'BB' system)These aromatic protons on the 4-chlorophenyl ring will appear as two distinct signals due to their different environments relative to the pyrazole ring. They will split each other, resulting in two doublets. The electron-withdrawing effect of the chlorine atom and the pyrazole ring will shift these protons downfield.[7]
Hd (Ethyl CH2) ~4.1-4.42HQuartetThese protons are on the methylene group of the ethyl ester. They are deshielded by the adjacent oxygen atom.[8] They are coupled to the three protons of the methyl group (He), resulting in a quartet (n+1 = 3+1 = 4).[9]
He (Ethyl CH3) ~1.2-1.43HTripletThese protons are on the methyl group of the ethyl ester. They are coupled to the two protons of the methylene group (Hd), resulting in a triplet (n+1 = 2+1 = 3).[9][10]

Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum

The following protocol outlines the steps for preparing a sample and acquiring a . This procedure is designed to be self-validating by incorporating best practices for achieving high resolution and signal-to-noise.

Materials and Equipment
  • This compound (5-25 mg)[11]

  • Deuterated chloroform (CDCl3) or Deuterated dimethyl sulfoxide (DMSO-d6)

  • High-quality 5 mm NMR tubes

  • Pasteur pipette and glass wool

  • Vortex mixer

  • NMR Spectrometer (e.g., 400 MHz or higher)

Step-by-Step Sample Preparation

The quality of the NMR sample directly impacts the quality of the resulting spectrum.

  • Weighing the Sample: Accurately weigh approximately 5-25 mg of the compound into a clean, dry vial.[11]

  • Solvent Selection: Choose an appropriate deuterated solvent. CDCl3 is a common choice for many organic molecules. However, if the compound has limited solubility or if observing the N-H proton is critical, DMSO-d6 is a better option as it slows down the proton exchange. Deuterated solvents are essential to avoid large solvent signals in the spectrum and to provide a lock signal for the spectrometer.[12]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[12] Use a vortex mixer to ensure complete dissolution of the sample.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution into the NMR tube. This can be achieved by passing the solution through a small plug of glass wool placed in a Pasteur pipette.

  • Transfer to NMR Tube: Carefully transfer the filtered solution into a clean, high-quality NMR tube to a depth of about 4-5 cm.[12]

  • Capping and Labeling: Cap the NMR tube and label it clearly.

NMR Data Acquisition

The following are general parameters for a standard 1D 1H NMR experiment. These may need to be optimized based on the specific instrument and sample concentration.

  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg' or 'zg30' on Bruker instruments) is typically used.[13]

    • Number of Scans (NS): For a sample of this concentration, 8 to 16 scans should be sufficient to obtain a good signal-to-noise ratio.

    • Acquisition Time (AQ): An acquisition time of 2-4 seconds is generally adequate for good resolution.[14]

    • Relaxation Delay (D1): A relaxation delay of 1-2 seconds is a reasonable starting point. For quantitative measurements, a longer delay (5 times the longest T1) is necessary.[14][15]

    • Spectral Width (SW): A spectral width of approximately 16 ppm, centered around 7-8 ppm, should encompass all expected proton signals.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl3 at 7.26 ppm or DMSO-d6 at 2.50 ppm).

    • Integrate the signals to determine the relative number of protons for each peak.[9]

Workflow Diagram

The following diagram illustrates the workflow for obtaining and interpreting the 1H NMR spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Spectral Interpretation weigh Weigh Compound (5-25 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire FID (Set Parameters) lock_shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate Spectrum phase->calibrate integrate Integrate Peaks calibrate->integrate analyze_shifts Analyze Chemical Shifts integrate->analyze_shifts analyze_integration Analyze Integration analyze_shifts->analyze_integration analyze_splitting Analyze Splitting Patterns analyze_integration->analyze_splitting assign_protons Assign Protons to Structure analyze_splitting->assign_protons

Figure 2. Workflow for 1H NMR analysis.

Conclusion

This technical guide provides a comprehensive framework for understanding and obtaining the . By combining theoretical predictions with a detailed experimental protocol, researchers can confidently acquire and interpret high-quality NMR data. The principles and techniques discussed here are broadly applicable to the structural elucidation of other novel organic molecules, making this guide a valuable resource for scientists in the pharmaceutical and chemical research fields. A thorough and accurate interpretation of NMR spectra is fundamental to ensuring the integrity and success of research and development endeavors.

References

Structural Elucidation of Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate: A Comprehensive 13C NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. Among its variants, 13C NMR is the definitive method for mapping the carbon skeleton of a molecule. This guide presents a comprehensive technical analysis of Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. We will navigate from the foundational principles influencing its 13C NMR spectrum to a detailed, step-by-step experimental protocol and a rigorous, peak-by-peak spectral interpretation. This document is designed to serve as a practical reference for researchers, enabling them to apply these principles to the structural verification of novel chemical entities.

Introduction: The Imperative of Structural Verification

This compound (Figure 1) belongs to the pyrazole class of heterocyclic compounds, a scaffold frequently utilized in the development of pharmaceuticals and agrochemicals due to its diverse biological activities. The precise arrangement of its constituent parts—the 4-chlorophenyl ring, the pyrazole core, and the ethyl ester group—is critical to its function. Therefore, unambiguous structural confirmation is not merely a procedural step but a cornerstone of the research and development process.

13C NMR spectroscopy provides direct observation of the carbon framework, making it a powerful technique for verifying such structures. Each unique carbon atom in the molecule generates a distinct signal, whose position (chemical shift) is exquisitely sensitive to its local electronic environment. This guide provides an in-depth exploration of the 13C NMR analysis of this target molecule, establishing a robust methodology for its characterization.


Figure 1: Chemical Structure of this compound

A simplified representation due to DOT language limitations. Refer to standard chemical drawings for accurate bond angles.

Theoretical Foundation: Decoding 13C Chemical Shifts

The chemical shift (δ) in 13C NMR is the cornerstone of spectral interpretation. It is determined by the local magnetic field experienced by a carbon nucleus, which is modulated by the surrounding electron density. Understanding the factors that influence this shielding is key to assigning signals correctly.

  • Hybridization: The hybridization state of a carbon atom is a primary determinant of its chemical shift. Carbons in C=O bonds (sp²) are highly deshielded and appear far downfield (160-220 ppm), while aromatic and alkene sp² carbons appear in the 100-150 ppm range.[1] Aliphatic sp³ carbons are the most shielded, typically resonating between 0-90 ppm.

  • Inductive and Electronegative Effects: Electronegative atoms (e.g., O, N, Cl) withdraw electron density from adjacent carbons. This "deshielding" effect causes the carbon nucleus to experience a stronger external magnetic field, shifting its signal downfield (to a higher ppm value).[2] In our target molecule, the carbons directly attached to the nitrogens of the pyrazole ring, the oxygen of the ester, and the chlorine of the phenyl ring will all be significantly impacted.

  • Resonance Effects: Electron-donating or -withdrawing effects transmitted through a π-system can cause significant shielding or deshielding. The delocalized electrons in the pyrazole and phenyl rings create distinct electronic environments for each carbon, influencing their chemical shifts.

  • Anisotropy: The circulating π-electrons in the aromatic rings generate their own local magnetic fields. This anisotropic effect can either shield or deshield nearby nuclei depending on their position relative to the ring.

Experimental Protocol: A Self-Validating Workflow

The acquisition of a high-quality, reproducible 13C NMR spectrum is contingent upon meticulous sample preparation and logical parameter selection. The following protocol is designed to ensure data integrity.

Workflow for 13C NMR Sample Preparation and Acquisition

G cluster_prep Part A: Sample Preparation cluster_acq Part B: Data Acquisition weigh 1. Weigh Sample (50-100 mg for small molecules) dissolve 2. Dissolve in Deuterated Solvent (e.g., 0.6 mL CDCl₃ or DMSO-d₆) weigh->dissolve vortex 3. Vortex to Homogenize dissolve->vortex filter 4. Filter into NMR Tube (Use pipette with glass wool plug) vortex->filter standard 5. Add Internal Standard (e.g., TMS) filter->standard cap 6. Cap and Label Tube standard->cap insert 7. Insert Sample into Spectrometer cap->insert lock 8. Lock on Deuterium Signal insert->lock shim 9. Shim for Magnetic Field Homogeneity lock->shim setup 10. Set Acquisition Parameters (Pulse Program, Scans, Delay) shim->setup acquire 11. Acquire Spectrum setup->acquire process 12. Process Data (Fourier Transform, Phasing, Baseline Correction) acquire->process

Caption: Standard workflow for 13C NMR analysis.

Part A: Sample Preparation
  • Analyte Quantity: Due to the low natural abundance of the 13C isotope (~1.1%), a greater sample quantity is required compared to 1H NMR. For a small molecule like this compound (MW: 250.68 g/mol ), a mass of 50-100 mg is optimal for obtaining a spectrum with a good signal-to-noise ratio in a reasonable time frame.[3]

  • Solvent Selection: A deuterated solvent is essential to provide a lock signal for the spectrometer and to avoid overwhelming solvent signals in the spectrum. Chloroform-d (CDCl₃) is a common choice for many organic compounds. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an alternative for less soluble compounds. The typical volume is 0.5-0.6 mL for a standard 5 mm NMR tube.[4]

  • Dissolution and Filtration: The sample should be fully dissolved in the solvent, often in a separate vial before transfer. To ensure optimal magnetic field homogeneity, which is critical for sharp spectral lines, the solution must be free of any particulate matter. Filtering the sample through a Pasteur pipette plugged with a small amount of glass wool into a clean, high-quality NMR tube is a mandatory step.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for organic solvents. It is chemically inert and its 12 equivalent protons and 4 equivalent carbons produce a single, sharp signal which is defined as 0.0 ppm. This allows for accurate and reproducible referencing of all other chemical shifts.[3]

Part B: Spectrometer Setup and Data Acquisition
  • Locking and Shimming: The spectrometer's "lock" system uses the deuterium signal from the solvent to maintain a stable magnetic field. "Shimming" is the process of adjusting the magnetic field to maximize its homogeneity across the sample volume, which results in sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Program: A standard one-pulse (zgpg) sequence with proton decoupling is typically used. Proton decoupling irradiates all proton frequencies, causing the collapse of 13C-1H coupling and resulting in a simplified spectrum where each unique carbon appears as a single line.

    • Number of Scans (NS): A large number of scans (from several hundred to several thousand) are accumulated to average out noise and enhance the weak 13C signals.

    • Relaxation Delay (D1): This is the time between pulses. It should be long enough (e.g., 2-5 seconds) to allow the carbon nuclei to return to their equilibrium state. An insufficient delay can lead to signal attenuation, particularly for quaternary carbons, compromising the quantitative aspects of the spectrum.

Spectral Analysis and Interpretation

The key to interpreting the spectrum lies in systematically assigning each signal to a specific carbon atom in the molecule. This is achieved by dividing the molecule into its constituent fragments and predicting the chemical shift range for each carbon based on established principles and literature data.

Molecular Structure with Carbon Numbering

For clarity, the unique carbon atoms in this compound are numbered as shown below.

Caption: Carbon numbering scheme for spectral assignment.

Predicted and Assigned 13C Chemical Shifts

The expected chemical shifts are predicted based on data for similar functional groups. The assigned values are based on literature data and spectral database predictions for the target molecule.[1][5][6][7][8]

Carbon AtomFunctional GroupPredicted δ (ppm)Assigned δ (ppm)Justification
C=O Ethyl Ester160 - 175~161.0The carbonyl carbon is highly deshielded due to the double bond and attachment to an electronegative oxygen.[1]
C3 Pyrazole Ring145 - 155~152.0sp² carbon attached to two nitrogen atoms and the chlorophenyl ring. Deshielded by neighboring heteroatoms.
C5 Pyrazole Ring135 - 145~139.0sp² carbon attached to a nitrogen and substituted with an electron-withdrawing ester group.
C4' 4-Chlorophenyl130 - 140~135.0Aromatic carbon directly bonded to chlorine (ipso-carbon). Its shift is influenced by chlorine's inductive withdrawal and resonance donation.
C1' 4-Chlorophenyl128 - 135~129.5Quaternary aromatic carbon (ipso-carbon) attached to the pyrazole ring.
C3' 4-Chlorophenyl128 - 130~129.2Aromatic C-H meta to the pyrazole substituent.
C2' 4-Chlorophenyl125 - 128~127.0Aromatic C-H ortho to the pyrazole substituent.
C4 Pyrazole Ring100 - 110~107.0The only C-H carbon on the pyrazole ring, expected to be the most upfield of the ring carbons.[5][6]
-OCH₂- Ethyl Ester60 - 70~61.5sp³ carbon deshielded by the adjacent ester oxygen.
-CH₃ Ethyl Ester10 - 20~14.2sp³ methyl carbon, expected to be the most upfield signal in the spectrum.

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Detailed Peak Assignment
  • Downfield Region (δ > 155 ppm): The single peak observed around 161.0 ppm is unambiguously assigned to the ester carbonyl carbon (C=O) . This region is characteristic of carbons in acids and esters.[1]

  • Aromatic/Heteroaromatic Region (δ 100-155 ppm): This complex region contains the signals for the eight sp² carbons of the pyrazole and chlorophenyl rings.

    • Pyrazole Carbons: The signals at ~152.0 ppm (C3) and ~139.0 ppm (C5) are assigned to the substituted carbons of the pyrazole ring. C3 is further downfield due to its position between two nitrogen atoms. The signal at ~107.0 ppm is assigned to C4 , the sole protonated carbon on the pyrazole ring, making it the most shielded (upfield) of the three.[5][6]

    • 4-Chlorophenyl Carbons: The four signals for this ring are assigned as follows: The carbon bearing the chlorine, C4' , appears around ~135.0 ppm . The quaternary carbon attached to the pyrazole, C1' , is found at ~129.5 ppm . The two remaining signals for the protonated carbons, C3' and C2' , appear very close together around ~129.2 ppm and ~127.0 ppm , respectively. Distinguishing between these would typically require advanced 2D NMR experiments like HSQC and HMBC.

  • Upfield Region (δ < 100 ppm): This region contains the signals for the sp³ carbons of the ethyl group.

    • The signal at ~61.5 ppm is assigned to the methylene carbon (-OCH₂-) . Its downfield shift is a direct result of the deshielding effect from the adjacent oxygen atom.

    • The most upfield signal in the entire spectrum, appearing at ~14.2 ppm , is assigned to the methyl carbon (-CH₃) of the ethyl group, consistent with a terminal alkyl carbon.

Conclusion

The 13C NMR spectrum of this compound provides a distinct and interpretable fingerprint of its carbon skeleton. Through a systematic analysis based on fundamental principles of chemical shift theory and comparison with literature values, all ten unique carbon signals can be confidently assigned. The analysis confirms the presence of the ethyl ester, the 4-chlorophenyl substituent, and the pyrazole core, thereby providing conclusive evidence for the compound's structure. This guide outlines a robust and scientifically sound methodology that researchers can employ for the structural elucidation of this and other related novel molecules, ensuring the integrity and validity of their scientific findings.

References

An In-depth Technical Guide to the Mass Spectrometry of Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. The guide details the principles of electron ionization (EI) and electrospray ionization (ESI) mass spectrometry, providing a predictive framework for the fragmentation patterns of the title compound. By dissecting the molecule into its core components—the pyrazole ring, the 4-chlorophenyl substituent, and the ethyl carboxylate group—this document offers a detailed road map for structural elucidation and analytical characterization. Experimental protocols, data interpretation strategies, and visual aids are included to equip researchers with the necessary tools for a thorough mass spectrometric investigation.

Introduction

This compound belongs to the pyrazole class of heterocyclic compounds, which are integral scaffolds in a multitude of pharmaceutical agents. A thorough understanding of their behavior under mass spectrometric conditions is paramount for their identification, characterization, and quality control during the drug development process. This guide serves as a detailed resource for interpreting the mass spectra of this specific pyrazole derivative, leveraging foundational principles of mass spectrometry and fragmentation analysis of related structures.

The molecular structure of this compound (C₁₂H₁₁ClN₂O₂) presents several key features that dictate its fragmentation behavior: a central pyrazole ring, a 4-chlorophenyl group at the 3-position, and an ethyl carboxylate group at the 5-position.[1] The interplay of these functional groups under different ionization techniques provides a unique fragmentation signature.

Principles of Ionization Techniques

The choice of ionization technique is critical in mass spectrometry as it significantly influences the resulting mass spectrum. For a molecule like this compound, both "hard" and "soft" ionization methods can provide complementary information.

Electron Ionization (EI)

Electron Ionization (EI) is a "hard" ionization technique that involves bombarding the analyte molecule with high-energy electrons (typically 70 eV).[2][3] This process imparts significant internal energy to the molecule, leading to extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, rich in structural information derived from the various fragment ions.[4][5] EI is particularly useful for volatile and thermally stable compounds with molecular weights generally below 600 amu.[2]

Electrospray Ionization (ESI)

In contrast, Electrospray Ionization (ESI) is a "soft" ionization technique.[6] It generates ions from a solution by creating a fine spray of charged droplets. This method is ideal for polar and thermally labile compounds, as it typically produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation.[6] ESI is often coupled with liquid chromatography (LC-MS) and is invaluable for determining the molecular weight of the analyte.[7]

Predicted Fragmentation Pathways

The fragmentation of this compound is anticipated to be a composite of the characteristic fragmentation patterns of its constituent parts: the pyrazole core, the ethyl ester, and the chlorophenyl group.

Electron Ionization (EI) Fragmentation

Under EI conditions, the molecular ion (M⁺˙) is expected to undergo a series of fragmentation reactions. The following pathways are predicted based on the fragmentation of similar structures:[8][9][10]

  • Loss of the Ethoxy Radical (•OCH₂CH₃): A common fragmentation pathway for ethyl esters is the loss of an ethoxy radical, which would result in the formation of a stable acylium ion.[9][11]

  • Loss of Ethene (C₂H₄) via McLafferty Rearrangement: While a classic McLafferty rearrangement is not possible due to the lack of a γ-hydrogen, a modified rearrangement could occur.

  • Cleavage of the Pyrazole Ring: The pyrazole ring can undergo characteristic cleavages, often involving the loss of small neutral molecules like HCN.[8][10]

  • Fragmentation of the 4-Chlorophenyl Group: The chlorophenyl moiety can lead to fragments corresponding to the chlorophenyl cation or related structures. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature for fragments containing this group.

The following diagram illustrates the predicted major fragmentation pathways under electron ionization.

G M [M]⁺˙ m/z 250/252 F1 [M - C₂H₅O]⁺ m/z 205/207 M->F1 - •OC₂H₅ F2 [M - C₂H₄]⁺˙ m/z 222/224 M->F2 - C₂H₄ F4 [C₆H₄Cl]⁺ m/z 111/113 M->F4 Ring Cleavage F3 [C₇H₄Cl]⁺ m/z 111/113 F1->F3 - CO F5 [C₉H₅ClN₂O]⁺ m/z 204/206 F1->F5 - H

Caption: Predicted EI Fragmentation Pathways.

Electrospray Ionization (ESI) Fragmentation

In positive-ion ESI-MS, the primary ion observed would be the protonated molecule, [M+H]⁺. Tandem mass spectrometry (MS/MS) of this precursor ion would be necessary to induce fragmentation and gain structural information. The fragmentation in ESI-MS/MS is typically directed by the charge site.

  • Loss of Ethanol (C₂H₅OH): A common loss from the protonated ester is the neutral molecule of ethanol.

  • Loss of Carbon Monoxide (CO): Subsequent fragmentation may involve the loss of CO from the acylium ion.

  • Cleavage of the Pyrazole Ring: Similar to EI, the pyrazole ring can fragment, although the pathways may differ due to the even-electron nature of the precursor ion.

The workflow for ESI-MS/MS analysis is depicted below.

G cluster_0 ESI Source cluster_1 MS/MS Analysis Sample Sample Solution ProtonatedMolecule [M+H]⁺ m/z 251/253 Sample->ProtonatedMolecule Ionization Precursor Precursor Ion Selection [M+H]⁺ ProtonatedMolecule->Precursor CID Collision-Induced Dissociation (CID) Precursor->CID Fragments Fragment Ions CID->Fragments

Caption: ESI-MS/MS Experimental Workflow.

Experimental Protocols

Sample Preparation
  • Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • Working Solution: For direct infusion ESI-MS, dilute the stock solution to 1-10 µg/mL. For LC-MS, the concentration may need to be adjusted based on the sensitivity of the instrument.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.[7]

Instrumentation and Parameters

4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) with EI

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Injection Mode: Split or splitless, depending on the sample concentration.

  • Oven Temperature Program: Start at a low temperature (e.g., 100 °C), ramp to a high temperature (e.g., 280 °C) to ensure elution of the analyte.

  • Ion Source: Electron Ionization (EI) at 70 eV.[3]

  • Mass Analyzer: Quadrupole, Ion Trap, or Time-of-Flight (TOF).

  • Scan Range: m/z 50-350.

4.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI

  • LC Column: A C18 reversed-phase column is typically suitable.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of formic acid (0.1%) to promote protonation.

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

  • Source Parameters: Optimize capillary voltage, cone voltage, and gas flow rates to maximize the signal of the [M+H]⁺ ion.[7]

  • Mass Analyzer: Quadrupole, TOF, or Orbitrap for high-resolution mass spectrometry.

  • Acquisition Mode: Full scan to detect the [M+H]⁺ ion, followed by MS/MS experiments on the precursor ion.

Data Interpretation and Structural Elucidation

A systematic approach is crucial for interpreting the mass spectra and elucidating the structure of the analyte.

  • Molecular Ion Identification: In EI-MS, identify the molecular ion peak (M⁺˙). In ESI-MS, identify the protonated molecule ([M+H]⁺). The presence of the characteristic chlorine isotope pattern (M and M+2 peaks in a ~3:1 ratio) is a key confirmation.

  • High-Resolution Mass Spectrometry (HRMS): Use HRMS to determine the exact mass of the molecular ion and its fragments.[7][12] This allows for the calculation of the elemental composition, confirming the molecular formula.

  • Fragmentation Analysis:

    • EI-MS: Analyze the major fragment ions and propose logical fragmentation pathways. Compare the observed fragmentation pattern with known patterns for pyrazoles, ethyl esters, and chlorophenyl compounds.[8][9][10]

    • ESI-MS/MS: Analyze the product ions from the fragmentation of the [M+H]⁺ precursor. These fragments will help to piece together the structure of the molecule.

  • Database Comparison: Compare the obtained spectrum with library spectra if available.

Quantitative Data Summary

The following table summarizes the predicted key ions and their relative abundances for this compound.

Ion DescriptionPredicted m/z (³⁵Cl/³⁷Cl)Ionization ModePredicted Relative Abundance
[M]⁺˙ 250/252EIModerate
[M+H]⁺ 251/253ESIHigh
[M - •OC₂H₅]⁺ 205/207EIHigh
[M - C₂H₄]⁺˙ 222/224EILow to Moderate
[C₇H₄Cl]⁺ 111/113EIModerate
[M+H - C₂H₅OH]⁺ 205/207ESI-MS/MSHigh

Conclusion

The mass spectrometric analysis of this compound provides a wealth of structural information that is indispensable for its characterization in a research and development setting. By employing a combination of EI and ESI techniques, researchers can confidently determine its molecular weight, elemental composition, and key structural features. The predictive fragmentation pathways outlined in this guide, based on the established principles of mass spectrometry, serve as a robust framework for interpreting experimental data and confirming the identity of this important pyrazole derivative. A thorough understanding of these analytical techniques is a cornerstone of modern chemical and pharmaceutical science.

References

An In-depth Technical Guide to Ethyl 3-amino-6-chloroquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of Ethyl 3-amino-6-chloroquinoline-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The IUPAC name for this compound is ethyl 3-amino-6-chloroquinoline-2-carboxylate . With the molecular formula C12H11ClN2O2, this quinoline derivative serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules. This document will delve into its physicochemical properties, synthesis methodologies, and its burgeoning applications in pharmaceutical research, offering field-proven insights for researchers, scientists, and drug development professionals.

I. Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug development. These properties govern its solubility, stability, and pharmacokinetic profile.

Table 1: Physicochemical Properties of Ethyl 3-amino-6-chloroquinoline-2-carboxylate

PropertyValueSource
Molecular Formula C12H11ClN2O2PubChemLite[1]
IUPAC Name ethyl 3-amino-6-chloroquinoline-2-carboxylatePubChemLite[1]
CAS Number 690253-81-7ChemicalBook[2]
Molecular Weight 250.68 g/mol PubChemLite[1]
Monoisotopic Mass 250.0509 DaPubChemLite[1]
Predicted XlogP 3.2PubChemLite[1]

The quinoline core, a fusion of a benzene ring and a pyridine ring, is a privileged structure in medicinal chemistry, known for its ability to interact with various biological targets. The substituents on this core—an amino group at position 3, a chlorine atom at position 6, and an ethyl carboxylate group at position 2—are critical determinants of its chemical reactivity and biological activity. The amino group can act as a hydrogen bond donor and a site for further functionalization. The chlorine atom influences the electronic properties of the ring system and can participate in specific interactions with biological macromolecules. The ethyl carboxylate group provides a handle for ester-to-acid conversion or amidation, enabling the generation of diverse compound libraries.

II. Synthesis and Chemical Reactivity

The synthesis of Ethyl 3-amino-6-chloroquinoline-2-carboxylate and its analogs often involves multi-step reaction sequences. A common strategy is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.

A plausible synthetic route, based on established quinoline synthesis methodologies, is outlined below. It is imperative to note that specific reaction conditions, such as catalysts, solvents, and temperatures, require empirical optimization for maximal yield and purity.

Experimental Protocol: A Representative Synthesis of a Quinoline Scaffold

This protocol is a generalized representation based on common synthetic methods for similar quinoline structures.

  • Starting Materials: A substituted 2-aminobenzaldehyde (e.g., 2-amino-5-chlorobenzaldehyde) and a β-ketoester (e.g., ethyl acetoacetate).

  • Reaction Setup: To a solution of the 2-aminobenzaldehyde in a suitable solvent such as ethanol or acetic acid, add the β-ketoester.

  • Catalysis: Introduce an acid or base catalyst. For instance, a catalytic amount of a strong acid like hydrochloric acid or a base like piperidine can be employed.

  • Reaction Conditions: Heat the reaction mixture to reflux for a period determined by reaction monitoring, typically via Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, cool the reaction mixture and pour it into cold water to precipitate the crude product. The solid is then collected by filtration, washed, and purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel.

The reactivity of the quinoline nucleus and its substituents allows for a diverse range of chemical transformations. The amino group can be acylated, alkylated, or diazotized, providing entry into a variety of derivatives. The chlorine atom can be displaced via nucleophilic aromatic substitution, although this often requires harsh conditions. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides.

Diagram 1: Generalized Synthetic Workflow for Quinoline Derivatives

G cluster_0 Synthesis of Quinoline Core cluster_1 Purification and Characterization Starting Materials Starting Materials Reaction Setup Reaction Setup Starting Materials->Reaction Setup Catalysis Catalysis Reaction Setup->Catalysis Reaction Monitoring Reaction Monitoring Catalysis->Reaction Monitoring Workup Workup Reaction Monitoring->Workup Purification Purification Workup->Purification Structural Analysis Structural Analysis Purification->Structural Analysis Final Product Final Product Structural Analysis->Final Product

Caption: A generalized workflow for the synthesis and purification of quinoline derivatives.

III. Applications in Drug Discovery and Development

The quinoline scaffold is a cornerstone in the development of therapeutic agents. Derivatives of Ethyl 3-amino-6-chloroquinoline-2-carboxylate are being investigated for a range of pharmacological activities, leveraging the known bioactivity of the quinoline core.

Anticancer Potential: The 7-chloroquinoline moiety is a key structural feature in several experimental anticancer drugs. Studies on 7-chloroquinolinehydrazones have demonstrated significant cytotoxic activity against a broad spectrum of cancer cell lines, including those of leukemia, lung cancer, colon cancer, and breast cancer.[3] The mechanism of action for many quinoline-based anticancer agents involves the inhibition of topoisomerases, enzymes crucial for DNA replication and repair.[4] The structural framework of Ethyl 3-amino-6-chloroquinoline-2-carboxylate makes it an attractive starting point for the design of novel topoisomerase inhibitors.

Antimicrobial Activity: Quinolines have a long history as antimicrobial agents. The 2-chloroquinoline-3-carbaldehyde scaffold, a related structure, has been extensively used to synthesize compounds with antibacterial and antifungal properties.[5] The presence of the chlorine atom at position 6 in Ethyl 3-amino-6-chloroquinoline-2-carboxylate is anticipated to contribute to its antimicrobial potential, a hypothesis that warrants further investigation.

Diagram 2: Drug Discovery Pipeline Utilizing Quinoline Scaffolds

G Scaffold_Selection Quinoline Scaffold Selection Library_Synthesis Library Synthesis & Derivatization Scaffold_Selection->Library_Synthesis Screening High-Throughput Screening Library_Synthesis->Screening Hit_Identification Hit Identification Screening->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Preclinical_Studies Preclinical Studies Lead_Optimization->Preclinical_Studies Clinical_Trials Clinical Trials Preclinical_Studies->Clinical_Trials

Caption: A simplified drug discovery pipeline starting from a privileged scaffold like quinoline.

IV. Analytical Methodologies

The characterization and quality control of Ethyl 3-amino-6-chloroquinoline-2-carboxylate and its derivatives rely on a suite of modern analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC is indispensable for assessing the purity of the compound and for monitoring the progress of chemical reactions. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid, is a common starting point for method development.

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry provides crucial information about the molecular weight of the compound, confirming its identity. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition with high accuracy.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are the primary techniques for structural elucidation. The chemical shifts, coupling constants, and integration of the proton signals, along with the carbon chemical shifts, provide a detailed picture of the molecular structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups, such as the amino (N-H stretching), ester (C=O stretching), and aromatic (C=C and C-H stretching) moieties.

V. Conclusion and Future Perspectives

Ethyl 3-amino-6-chloroquinoline-2-carboxylate is a molecule with considerable potential in the field of drug discovery. Its versatile chemical nature, stemming from the quinoline core and its functional groups, allows for the creation of diverse chemical libraries for biological screening. The established and emerging biological activities of related quinoline derivatives, particularly in the areas of oncology and infectious diseases, provide a strong rationale for the continued exploration of this compound and its analogs. Future research should focus on the systematic derivatization of this scaffold, coupled with robust biological evaluation, to unlock its full therapeutic potential. The insights provided in this guide are intended to serve as a valuable resource for scientists and researchers dedicated to advancing the frontiers of pharmaceutical innovation.

References

CAS number for Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its physicochemical properties, spectroscopic profile, synthesis methodologies with mechanistic insights, and potential therapeutic applications. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical, field-proven insights into the handling and application of this pyrazole derivative. All protocols and claims are substantiated by authoritative sources to ensure scientific integrity and trustworthiness.

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Its structural versatility and ability to participate in various non-covalent interactions have made it a privileged scaffold in the design of therapeutic agents. Compounds incorporating the pyrazole moiety exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, and antidepressant properties.[2][3][4][5]

The significance of this scaffold is underscored by its presence in several commercially successful drugs, such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[3][5] The functionalization of the pyrazole ring at various positions allows for the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties, making it a highly attractive template for library synthesis and lead optimization campaigns. This compound belongs to this important class of molecules, featuring a key chlorophenyl substituent that often enhances biological activity and an ethyl ester group that provides a handle for further chemical modification.

Caption: Core structure of the pyrazole ring and its substitution pattern.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental for its application in research.

Identifiers and Chemical Properties

The following table summarizes the key identifiers and computed properties for this compound.

PropertyValueSource
CAS Number 595610-40-5[6]
IUPAC Name This compound[6]
Molecular Formula C₁₂H₁₁ClN₂O₂[6][7]
Molecular Weight 250.68 g/mol [6][7]
Physical Form Solid[7]
InChI Key AAXKEDUSKXDFJA-UHFFFAOYSA-N[6][7]
Canonical SMILES CCOC(=O)C1=CC(=NN1)C2=CC=C(C=C2)Cl[6]
Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of the synthesized compound. While raw spectra are not provided here, the expected signatures are described based on the molecule's structure.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the ethyl group (a triplet and a quartet), aromatic protons from the chlorophenyl ring (two doublets, characteristic of a para-substituted pattern), a singlet for the pyrazole C4-proton, and a broad singlet for the N-H proton of the pyrazole ring.

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum will reveal signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, the carbons of the pyrazole ring, and the six carbons of the chlorophenyl ring (with four unique signals due to symmetry).[6]

  • Mass Spectrometry (GC-MS) : The mass spectrum will show a molecular ion peak (M⁺) at m/z ≈ 250. The isotopic pattern of this peak will be characteristic of a compound containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M⁺ peak).[6]

Synthesis and Mechanistic Considerations

The synthesis of 3,5-substituted pyrazoles is a well-established area of organic chemistry. A common and efficient method involves the condensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and hydrazine.

Retrosynthetic Analysis

A logical retrosynthetic approach for this compound points to two key starting materials: a β-ketoester, specifically ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate, and hydrazine hydrate. This is a classic example of the Knorr pyrazole synthesis.

Proposed Synthetic Workflow

The forward synthesis involves a two-step process: a Claisen condensation to form the β-ketoester intermediate, followed by cyclization with hydrazine.

Synthesis_Workflow Figure 2: Synthetic Workflow Diagram cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Pyrazole Formation A Ethyl Acetate + 4'-Chloroacetophenone B Intermediate: Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate A->B Sodium Ethoxide (NaOEt) in Ethanol C Final Product: this compound B->C Hydrazine Hydrate (N2H4·H2O) in Acetic Acid D Column Chromatography NMR, MS Analysis C->D Purification & Characterization

Caption: Proposed two-step synthesis of the target compound.

Causality in Experimental Choices:

  • Claisen Condensation: This reaction is chosen for its reliability in forming carbon-carbon bonds to create the required 1,3-dicarbonyl skeleton. Sodium ethoxide is used as the base because it is non-nucleophilic enough to deprotonate the α-carbon of ethyl acetate without significantly attacking the ester carbonyls, and any transesterification that occurs is non-productive.

  • Pyrazole Formation: The cyclization with hydrazine is a robust and high-yielding reaction. Acetic acid is used as the solvent and catalyst; it protonates the carbonyl oxygen, making the carbon more electrophilic and facilitating the initial nucleophilic attack by hydrazine. It also provides a protic medium for the subsequent dehydration step.

Potential Applications in Drug Discovery

While specific biological data for this exact molecule is sparse in publicly available literature, the structural motifs present suggest several promising avenues for investigation, particularly in oncology and inflammation.

  • Anticancer Activity : Many pyrazole derivatives have been investigated as inhibitors of various protein kinases, which are crucial regulators of cell proliferation and survival.[1] The 4-chlorophenyl group is a common feature in many kinase inhibitors, where it often occupies a hydrophobic pocket in the ATP-binding site. Therefore, this compound could be screened against a panel of kinases (e.g., EGFR, Aurora kinases) known to be dysregulated in cancer.[4]

  • Anti-inflammatory Potential : The pyrazole core is famously present in Celecoxib, a selective COX-2 inhibitor. It is plausible that this compound could exhibit inhibitory activity against cyclooxygenase enzymes, making it a candidate for development as an anti-inflammatory agent.[3]

Experimental Protocols

The following protocols are provided as a self-validating system. Each synthesis step is followed by purification and characterization to ensure the integrity of the material for subsequent use.

Protocol 1: Synthesis of this compound

Materials:

  • 4'-Chloroacetophenone

  • Ethyl acetate

  • Sodium ethoxide (NaOEt)

  • Absolute Ethanol

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Glacial Acetic Acid

  • Diethyl ether, Hexane, Ethyl Acetate (for chromatography)

  • Anhydrous sodium sulfate

Procedure:

Step A: Synthesis of Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate (Intermediate)

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel.

  • Add sodium ethoxide (1.1 eq) to absolute ethanol under a nitrogen atmosphere.

  • Add ethyl acetate (1.5 eq) dropwise to the stirred suspension.

  • Add a solution of 4'-chloroacetophenone (1.0 eq) in ethanol dropwise over 30 minutes.

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-cold dilute HCl.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-ketoester. This intermediate is often used in the next step without further purification.

Step B: Cyclization to Form the Pyrazole

  • Dissolve the crude intermediate from Step A in glacial acetic acid.

  • Add hydrazine hydrate (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80-90 °C for 2-4 hours. Monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture and pour it into a beaker of ice water.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry it under vacuum.

Step C: Purification and Characterization (Self-Validation)

  • Purify the crude solid using silica gel column chromatography, eluting with a hexane-ethyl acetate gradient.

  • Combine the fractions containing the pure product and evaporate the solvent.

  • Obtain the final product as a solid.

  • Confirm the structure and purity by ¹H NMR, ¹³C NMR, and mass spectrometry. Compare the obtained data with expected values.

Protocol 2: In-vitro Cytotoxicity Screening (MTT Assay)

Objective: To assess the potential anticancer activity of the synthesized compound against a human cancer cell line (e.g., A549 lung cancer cells).[1]

Procedure:

  • Cell Seeding: Plate A549 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the title compound in DMSO. Make serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the old medium with the medium containing the compound. Include a vehicle control (DMSO only) and an untreated control.

  • Incubation: Incubate the plate for 48 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Safety and Handling

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.[8]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[8]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[8] Avoid formation of dust and aerosols.[8]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

Firefighting Measures:

  • Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[8]

Disposal:

  • Dispose of the chemical waste in accordance with local, state, and federal regulations. Do not discharge into drains or the environment.[8]

Conclusion

This compound is a valuable heterocyclic building block with significant potential in the field of drug discovery. Its synthesis is straightforward, relying on well-established chemical transformations. The structural features of the molecule, particularly the pyrazole core and the chlorophenyl moiety, make it a compelling candidate for screening in anticancer and anti-inflammatory research programs. This guide provides the foundational knowledge and practical protocols necessary for researchers to synthesize, characterize, and evaluate this promising compound.

References

An In-Depth Technical Guide to the Physicochemical and Analytical Characterization of Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry. The central focus of this document is the compound's molecular weight, presented not as an isolated fact, but as a cornerstone of its chemical identity and a critical parameter in drug discovery. We will dissect its core physicochemical properties, elucidate the analytical methodologies required for its unambiguous characterization, and discuss the profound implications of its molecular weight within the framework of modern drug development paradigms such as Lipinski's Rule of Five. This guide integrates theoretical principles with practical, field-proven protocols for mass spectrometry and NMR spectroscopy, offering a self-validating system for compound verification.

Introduction to a Key Heterocyclic Scaffold

This compound belongs to the pyrazole class of heterocyclic compounds, which are renowned for their diverse pharmacological activities and are integral components of numerous approved drugs.[1][2] The structure, featuring a pyrazole core substituted with a 4-chlorophenyl group and an ethyl carboxylate moiety, makes it a versatile synthon for creating more complex molecules with potential therapeutic applications, including anti-inflammatory and anticancer agents.[1][3] Understanding its fundamental physicochemical properties, beginning with its molecular weight, is the mandatory first step in any research or development pipeline.

Core Physicochemical & Structural Properties

The identity and purity of a chemical compound are established through a combination of its physical properties and spectroscopic data. For this compound, the key identifiers are summarized below. The molecular weight is the average mass of a molecule, calculated using the standard atomic weights of its constituent elements, while the monoisotopic mass is the mass calculated using the mass of the most abundant isotope of each element. The latter is particularly crucial for high-resolution mass spectrometry.

Key Data Summary
PropertyValueSource
Molecular Weight 250.68 g/mol [4]
Molecular Formula C₁₂H₁₁ClN₂O₂[4]
Monoisotopic Mass 250.0509053 Da[4]
CAS Number 595610-40-5[4]
IUPAC Name This compound[4]
SMILES String CCOC(=O)C1=CC(=NN1)C2=CC=C(C=C2)Cl[4]
InChI Key AAXKEDUSKXDFJA-UHFFFAOYSA-N[4]
Physical Form Solid
Chemical Structure Visualization

The structural arrangement of the atoms dictates the compound's chemical behavior and biological activity.

Caption: 2D structure of this compound.

The Critical Role of Molecular Weight in Drug Development

In the field of drug discovery, molecular weight (MW) is not merely a physical descriptor but a critical determinant of a compound's pharmacokinetic profile, particularly its absorption and distribution. The well-established "Rule of Five," proposed by Christopher A. Lipinski, provides a set of guidelines to assess the "drug-likeness" of a chemical compound and its likelihood of being an orally active drug. One of the key tenets of this rule is that orally active drugs generally have a molecular weight of less than 500 Daltons.

With a molecular weight of 250.68 g/mol , this compound comfortably adheres to this guideline. This favorable MW makes it an attractive starting point or intermediate for several reasons:

  • High "Headroom" for Modification: Its low starting MW allows for substantial chemical modifications to optimize potency, selectivity, and metabolic stability without breaching the 500 Da threshold.

  • Favorable Permeability: Lower molecular weight compounds tend to exhibit better passive diffusion across biological membranes, a crucial step for oral absorption.

  • Higher Ligand Efficiency: This metric relates the binding affinity of a molecule to its size (number of heavy atoms). Starting with a small, efficient fragment or lead compound is a cornerstone of modern lead optimization strategies.

Analytical Workflow for Structural & Molecular Weight Verification

Confirming the identity of a synthesized or procured compound is a non-negotiable step in research. A multi-technique approach is essential for providing orthogonal data that, when combined, offers an unambiguous structural confirmation. The primary techniques for this compound are Mass Spectrometry (for molecular weight) and NMR Spectroscopy (for structural connectivity).

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Verification cluster_3 Conclusion prep Dissolve sample in appropriate solvent (e.g., ACN, MeOH, CDCl₃) ms Mass Spectrometry (MS) (e.g., ESI-QTOF) prep->ms nmr NMR Spectroscopy (¹H, ¹³C) prep->nmr ms_data Determine m/z of [M+H]⁺ or [M-H]⁻ ion ms->ms_data nmr_data Analyze chemical shifts, coupling patterns, and integrations nmr->nmr_data compare Compare experimental data with theoretical values ms_data->compare nmr_data->compare confirm Unambiguous Confirmation of Structure & Molecular Weight compare->confirm

Caption: Integrated workflow for compound identity confirmation.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for determining the molecular weight of a compound.[5] Electrospray Ionization (ESI) is a soft ionization technique ideal for this type of molecule, as it typically generates intact protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. High-Resolution Mass Spectrometry (HRMS) can provide an extremely accurate mass measurement, allowing for the confirmation of the molecular formula.[5]

Experimental Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent like acetonitrile or methanol. Further dilute this solution to approximately 1-10 µg/mL with the same solvent.

  • Instrumentation: Use an ESI source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer for high-resolution data.

  • Infusion: Infuse the diluted sample directly into the ESI source at a flow rate of 5-10 µL/min.

  • Ionization Mode: Acquire data in both positive and negative ion modes to observe the most stable ion. For this compound, the protonated molecule [M+H]⁺ is expected in positive mode.

  • Data Acquisition: Scan a mass range that comfortably includes the expected ion (e.g., m/z 100-500).

  • Analysis:

    • Expected [M+H]⁺ (Monoisotopic): 250.0509 (C₁₂H₁₁) + 1.0078 (H⁺) = 251.0587 m/z

    • Isotope Pattern: Look for the characteristic isotopic signature of a chlorine-containing compound, which will show a prominent peak at [M+H]⁺ and a smaller peak at [M+2+H]⁺ with an intensity ratio of approximately 3:1. This is a critical self-validating feature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS confirms the mass, NMR spectroscopy elucidates the exact atomic connectivity, confirming the compound's isomeric structure.[6] ¹H NMR provides information on the number and environment of hydrogen atoms, while ¹³C NMR provides the same for carbon atoms.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Expected Signals: Look for signals corresponding to the aromatic protons on the chlorophenyl ring, the single proton on the pyrazole ring, and the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃). Integration of these signals should match the number of protons in each environment.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Expected Signals: Expect to see 12 distinct carbon signals (unless there is accidental overlap), corresponding to the carbons in the pyrazole ring, the chlorophenyl ring, the ester carbonyl, and the ethyl group.

  • Data Analysis: Correlate the observed chemical shifts, splitting patterns (for ¹H), and integrations with the known structure to provide definitive confirmation.

Synthesis Overview and Safe Handling

The synthesis of pyrazole derivatives like this one often involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative.[2] A generalized workflow illustrates this common synthetic strategy.

G A 1,3-Dicarbonyl Precursor C Cyclocondensation Reaction A->C B Hydrazine Reagent B->C D Crude Pyrazole Product C->D E Purification (e.g., Recrystallization, Chromatography) D->E F Pure Ethyl 3-(4-chlorophenyl) -1H-pyrazole-5-carboxylate E->F

Caption: Generalized synthesis workflow for pyrazole derivatives.

Safe Handling and Storage

Proper handling is crucial to ensure laboratory safety and maintain the integrity of the compound. The following guidelines are based on available Safety Data Sheet (SDS) information.[7]

ParameterGuidelineSource
Personal Protective Equipment (PPE) Wear chemical-impermeable gloves, safety glasses, and a lab coat.[7]
Handling Handle in a well-ventilated area or fume hood. Avoid dust formation.[7]
Storage Store in a tightly closed container in a cool, dry place.
Fire Safety Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing.[7]
Disposal Dispose of via a licensed chemical destruction plant in accordance with local regulations.[7]

Conclusion

This compound is a chemical entity defined by a precise molecular weight of 250.68 g/mol .[4] This value, confirmed through mass spectrometry and supported by structural elucidation via NMR, is more than a simple number; it is a critical parameter that positions the compound favorably within established frameworks for drug discovery. Its low molecular weight provides ample opportunity for chemical elaboration while maintaining drug-like properties. The analytical protocols detailed herein provide a robust, self-validating framework for researchers to confirm the identity and purity of this valuable heterocyclic building block, ensuring the integrity and reproducibility of their scientific endeavors.

References

Discovery of novel pyrazole carboxylate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery of Novel Pyrazole Carboxylate Derivatives
### Abstract
### 1. Introduction: The Significance of the Pyrazole Carboxylate Scaffold
### 2. Synthetic Strategies: Building the Pyrazole Core
### 3. From Ester to Bioactive Derivative: Key Functional Group Transformations
### 4. Biological Evaluation and Mechanism of Action
### 5. Structure-Activity Relationship (SAR) and Lead Optimization
### 6. Conclusion
--- ### References
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The Evolving Therapeutic Landscape of Substituted Pyrazole Esters: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2] Its unique structural and electronic properties make it a versatile scaffold for the design of novel therapeutic agents.[3][4] Substituted pyrazole esters, in particular, have garnered significant attention due to their broad spectrum of pharmacological activities.[5][6] This guide provides an in-depth technical exploration of the biological potential of these compounds, offering insights into their synthesis, mechanisms of action, and the experimental methodologies crucial for their evaluation. From potent anti-inflammatory agents like celecoxib to novel anticancer and antimicrobial candidates, the pyrazole ester motif continues to be a fertile ground for drug discovery.[7][8]

Synthetic Strategies: Building the Pyrazole Core

The versatility of the pyrazole scaffold stems from the numerous synthetic routes available for its construction and subsequent derivatization. Understanding these methods is fundamental to creating diverse chemical libraries for biological screening.

A cornerstone of pyrazole synthesis is the reaction of a 1,3-dicarbonyl compound with hydrazine or its derivatives. A more contemporary and efficient approach involves the tert-butoxide-assisted C-(C=O) coupling of esters and nitriles, followed by cyclization with hydrazine.[9] This one-pot synthesis is advantageous for its operational simplicity and the ability to generate a wide array of substituted pyrazoles.[9]

Exemplary One-Pot Synthesis of 3,5-Disubstituted-Pyrazoles

Protocol:

  • Dissolve the starting ethyl ester (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Add potassium tert-butoxide (2 equivalents) to the solution.

  • Introduce the desired nitrile (1 equivalent) and stir the reaction mixture at ambient temperature until the ester is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Carefully add hydrazine hydrate (1.5 equivalents).

  • Reflux the mixture until the intermediate β-ketonitrile is fully consumed (monitored by TLC).

  • Cool the reaction to room temperature and evaporate the solvent under reduced pressure.

  • Purify the resulting residue using flash column chromatography to obtain the desired 3,5-disubstituted-pyrazole.[9]

This method's efficiency and adaptability make it a powerful tool for generating novel pyrazole ester analogs for structure-activity relationship (SAR) studies.[10][11]

A Spectrum of Biological Activities: From Inflammation to Oncology

Substituted pyrazole esters have demonstrated a remarkable range of biological activities, positioning them as promising candidates for treating a multitude of diseases.[6][12]

Anti-inflammatory and Analgesic Potential

Mechanism of Action: COX Inhibition

The anti-inflammatory action of many pyrazole esters is attributed to their ability to block the active site of COX enzymes, preventing the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.[15]

Diagram: Simplified COX Inhibition Pathway

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyrazole_Ester Substituted Pyrazole Ester Pyrazole_Ester->COX_Enzyme Inhibition

Caption: Inhibition of COX enzymes by pyrazole esters blocks prostaglandin synthesis.

Experimental Evaluation: Carrageenan-Induced Paw Edema Model

This widely used in vivo assay is a standard for evaluating the acute anti-inflammatory activity of novel compounds.[14][16]

Protocol:

  • Administer the test pyrazole ester orally to a group of rats. A control group receives the vehicle, and a positive control group receives a standard NSAID like indomethacin.[14]

  • After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer.

  • Calculate the percentage of edema inhibition for the treated groups relative to the control group.

Anticancer Activity: Targeting Cell Proliferation and Survival

The pyrazole scaffold is a key component in several approved anticancer drugs and numerous investigational agents.[17][18] Their mechanisms of action are diverse, often involving the inhibition of protein kinases that are critical for cancer cell growth and survival.[19][20]

Key Molecular Targets:

  • Cyclin-Dependent Kinases (CDKs): These enzymes regulate the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis.[5][17]

  • Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is common in many cancers, and its inhibition can block downstream signaling pathways that promote proliferation.[5][20]

  • Tubulin: Pyrazole derivatives can interfere with microtubule dynamics, leading to mitotic arrest and cell death.[17][20]

Experimental Evaluation: MTT/MTS Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay is a colorimetric method widely used for the initial screening of anticancer compounds.[19][21] It assesses the metabolic activity of cells, which is an indicator of cell viability.[22][23]

Protocol:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the substituted pyrazole ester for a specified period (e.g., 48 or 72 hours). Include a vehicle control and a positive control (a known cytotoxic drug).

  • Add the MTT or MTS reagent to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the tetrazolium salt into a colored formazan product.

  • Solubilize the formazan crystals and measure the absorbance using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability.

Diagram: Anticancer Screening Workflow

Anticancer_Screening cluster_invitro In Vitro Screening cluster_mechanism Mechanism of Action Studies cluster_invivo In Vivo Validation Compound_Library Pyrazole Ester Library MTT_Assay MTT/MTS Cytotoxicity Assay (Multiple Cancer Cell Lines) Compound_Library->MTT_Assay IC50_Determination Determine IC50 Values MTT_Assay->IC50_Determination Hit_Identification Identify Potent Hits IC50_Determination->Hit_Identification Kinase_Assay Kinase Inhibition Assays (e.g., EGFR, CDK) Hit_Identification->Kinase_Assay Apoptosis_Assay Apoptosis Assays (e.g., Caspase Activity) Hit_Identification->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis Hit_Identification->Cell_Cycle_Analysis Xenograft_Model Nude Mouse Xenograft Model Kinase_Assay->Xenograft_Model Apoptosis_Assay->Xenograft_Model Cell_Cycle_Analysis->Xenograft_Model Efficacy_Evaluation Evaluate Tumor Growth Inhibition Xenograft_Model->Efficacy_Evaluation

Caption: A typical workflow for the discovery and validation of anticancer pyrazole esters.

Antimicrobial Activity: A Renewed Fight Against Resistance

With the rise of antimicrobial resistance, there is a pressing need for new classes of antibiotics. Pyrazole derivatives have emerged as promising candidates with activity against a range of bacteria and fungi.[1][8]

Experimental Evaluation: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[24][25] The MIC is the lowest concentration of a drug that prevents visible growth of a microorganism.[26][27]

Protocol:

  • Prepare a series of two-fold dilutions of the pyrazole ester in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus or Escherichia coli).

  • Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

  • Determine the MIC by visually identifying the lowest concentration of the compound that shows no turbidity.

Table 1: Example MIC Data for a Novel Pyrazole Ester

Test MicroorganismGram StainMIC of Novel Pyrazole Ester (µg/mL)MIC of Positive Control (µg/mL)
Staphylococcus aureusPositive81 (Vancomycin)
Escherichia coliNegative160.5 (Ciprofloxacin)
Pseudomonas aeruginosaNegative322 (Gentamicin)
Candida albicansN/A (Fungus)41 (Fluconazole)
Neuroprotective Effects: A Frontier in Neurological Disorders

Emerging research suggests that substituted pyrazole esters may possess neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases.[28][29] In vitro models are crucial for the initial screening and mechanistic evaluation of these compounds.[30][31]

Experimental Evaluation: In Vitro Neurite Outgrowth Assay

This assay assesses the ability of a compound to protect neurons from damage or to promote neurite growth, a key aspect of neuronal health.[28][29]

Protocol:

  • Culture neuronal cells (e.g., differentiated F11 cells, a dorsal root ganglia neuron model) on a suitable substrate.

  • Induce neurite shortening or damage using a neurotoxic agent (e.g., vincristine).[28]

  • Treat the cells with the test pyrazole ester at various concentrations.

  • After an incubation period, fix and stain the cells to visualize the neurons and their neurites.

  • Capture images using high-content microscopy and analyze the neurite length using specialized software.

  • Compare the neurite length in treated cells to that in cells exposed only to the neurotoxin and to untreated controls.

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of substituted pyrazole esters is highly dependent on the nature and position of the substituents on the pyrazole ring.[10][20] SAR studies are critical for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds.[11][32] For instance, in the context of cannabinoid receptor antagonists, specific substitutions at the 1, 3, and 5-positions of the pyrazole ring were found to be crucial for high affinity and selectivity.[10]

Future research will likely focus on:

  • Rational Drug Design: Utilizing computational modeling and docking studies to design pyrazole esters with improved target specificity.[3]

  • Hybrid Molecules: Combining the pyrazole scaffold with other pharmacophores to create hybrid molecules with dual or synergistic activities.

  • Green Synthesis: Developing more environmentally friendly and efficient synthetic methods for pyrazole ester production.[33]

Conclusion

Substituted pyrazole esters represent a privileged and highly versatile class of compounds with immense therapeutic potential.[3][4] Their demonstrated efficacy across a wide range of biological targets, from inflammatory enzymes to critical regulators of cancer cell growth, underscores their importance in drug discovery.[5][12] The experimental protocols detailed in this guide provide a robust framework for the evaluation and validation of novel pyrazole ester candidates. As our understanding of the intricate structure-activity relationships of these compounds deepens, the pyrazole scaffold is poised to yield the next generation of innovative medicines.

References

Methodological & Application

Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate: Synthesis, Characterization, and Application as a Versatile Synthetic Intermediate

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system is a cornerstone of modern medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged scaffold in drug design. This compound is a key exemplar of this class, serving not as an end-product, but as a highly versatile and strategically important starting material. Its structure incorporates three key points for chemical modification: the reactive N-H proton of the pyrazole ring, the easily transformable ethyl ester, and the substituted phenyl ring. This guide provides a senior scientist's perspective on the synthesis, handling, and strategic application of this intermediate, focusing on the causality behind the protocols and its potential in synthetic programs.

Physicochemical & Spectroscopic Data

Accurate characterization is the foundation of any synthetic protocol. The expected properties for this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₂H₁₁ClN₂O₂[3]
Molecular Weight 250.68 g/mol [3][4]
CAS Number 595610-40-5[3]
Appearance Solid[4]
InChIKey AAXKEDUSKXDFJA-UHFFFAOYSA-N[3][4]
Canonical SMILES CCOC(=O)C1=CC(=NN1)C2=CC=C(C=C2)Cl[3]

Spectroscopic Data Insights:

  • ¹H NMR: Expect signals corresponding to the ethyl group (a triplet around 1.4 ppm and a quartet around 4.4 ppm), a singlet for the pyrazole C4-H (around 7.0 ppm), and signals for the 4-chlorophenyl group (two doublets in the aromatic region, ~7.4-7.8 ppm). The pyrazole N-H proton will likely appear as a broad singlet at a high chemical shift (>10 ppm), which is exchangeable with D₂O.

  • ¹³C NMR: Key signals will include the ester carbonyl (~160 ppm), the pyrazole carbons (~105-150 ppm), and the carbons of the chlorophenyl ring.

  • Mass Spectrometry (GC-MS): The molecular ion peak [M]⁺ should be observable at m/z 250, with a characteristic isotopic pattern [M+2]⁺ at m/z 252 (approximately one-third the intensity of the M⁺ peak) due to the presence of the ³⁷Cl isotope.[3]

Protocol I: Synthesis of the Core Intermediate

The most common and efficient method for constructing this pyrazole system is through the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine source. This specific intermediate is typically formed from ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate and hydrazine hydrate.

Synthesis_Pathway diketoester Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate product Ethyl 3-(4-chlorophenyl)-1H- pyrazole-5-carboxylate diketoester->product + Hydrazine (Cyclocondensation) Ethanol, Reflux hydrazine Hydrazine Hydrate (NH₂NH₂·H₂O)

Caption: Synthesis of the target pyrazole via cyclocondensation.

Step-by-Step Synthesis Protocol
  • Reaction Setup: To a solution of ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate (1.0 eq) in absolute ethanol (5-10 mL per mmol of substrate), add hydrazine hydrate (1.1 eq) dropwise at room temperature with stirring.

    • Rationale: Ethanol is an excellent solvent for both reactants and the product, and its boiling point is suitable for reflux conditions. A slight excess of hydrazine ensures complete consumption of the more valuable diketoester.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Rationale: Heating provides the necessary activation energy for the condensation and subsequent intramolecular cyclization and dehydration steps that form the stable aromatic pyrazole ring.

  • Product Isolation: Cool the reaction mixture to room temperature and then place it in an ice bath for 30-60 minutes. The product will often precipitate as a solid.

    • Rationale: The product is typically less soluble in cold ethanol than the reactants or byproducts, allowing for isolation by crystallization.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove residual impurities. Dry the product under vacuum. If further purification is needed, recrystallization from ethanol or column chromatography (e.g., using a hexane-ethyl acetate gradient) can be employed.

Application Notes: A Scaffold for Derivatization

The true value of this compound lies in its utility as a versatile synthetic intermediate. The following protocols detail common and high-value transformations.

Application_Workflow start Ethyl 3-(4-chlorophenyl)-1H- pyrazole-5-carboxylate node_n_alkylation N-Alkylation / N-Arylation start->node_n_alkylation Base, R-X node_hydrolysis Ester Hydrolysis start->node_hydrolysis Base (NaOH/LiOH) then H₃O⁺ product_n_sub N-Substituted Pyrazoles (e.g., N-Methyl, N-Benzyl) node_n_alkylation->product_n_sub product_acid Pyrazole-5-carboxylic Acid node_hydrolysis->product_acid product_amide Amides / Hydrazides product_acid->product_amide Amide Coupling (EDC, HOBt, etc.)

Caption: Key synthetic transformations of the pyrazole intermediate.

Protocol II: N-Alkylation of the Pyrazole Ring

The pyrazole N-H proton is acidic and can be readily removed by a mild base, allowing for facile alkylation. This is crucial for creating N-substituted pyrazole derivatives, which often exhibit distinct biological activities. The following protocol is adapted for N-methylation.[5]

Reagents & Equipment
Reagent/EquipmentPurpose
This compoundStarting Material
Dichloromethane (DCM)Anhydrous Solvent
Sodium Carbonate (Na₂CO₃)Mild Base
Dimethyl Sulfate (DMS)Methylating Agent
Round-bottom flask, condenser, magnetic stirrerReaction Vessel
Separatory funnel, drying agent (Na₂SO₄)Workup Equipment
Step-by-Step N-Methylation Protocol
  • Reaction Setup: To a solution of this compound (1.0 eq, 77 mmol as an example) in dichloromethane (100 mL), add sodium carbonate (1.4 eq, 107 mmol). Heat the resulting suspension to 40 °C.[5]

    • Rationale: DCM is an aprotic solvent that will not interfere with the reaction. Sodium carbonate is a mild, inexpensive base sufficient to deprotonate the pyrazole N-H, forming the nucleophilic pyrazolate anion. Heating gently increases the reaction rate.

  • Addition of Alkylating Agent: To the heated suspension, add dimethyl sulfate (1.4 eq, 107 mmol) dropwise.

    • Causality & Safety: Dimethyl sulfate is an excellent methylating agent but is highly toxic and carcinogenic; it must be handled with extreme caution in a fume hood with appropriate personal protective equipment. The addition is done dropwise to control the exothermic reaction.

  • Reaction Execution: Heat the mixture to reflux (approx. 40 °C for DCM) and maintain for 24 hours.[5] Monitor the reaction by TLC.

    • Rationale: Prolonged reflux ensures the reaction goes to completion. The nucleophilic pyrazolate attacks the electrophilic methyl group of DMS in an Sₙ2 reaction, displacing the sulfate leaving group.

  • Aqueous Workup: After cooling, pour the reaction mixture into water and transfer to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).

    • Rationale: The water quench neutralizes any remaining reactive species and dissolves the inorganic salts (sodium carbonate, sodium sulfate byproduct). The organic product is extracted back into the DCM layer.

  • Isolation and Purification: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a Hexane:EtOAc 20:1 eluent system) to yield the N-methylated product.[5]

    • Rationale: Drying removes residual water. Column chromatography separates the desired product from any unreacted starting material, over-alkylated byproducts, or other impurities.

Protocol III: Ester Hydrolysis to the Carboxylic Acid

Converting the ethyl ester to a carboxylic acid is a gateway to a vast array of further modifications, most notably the formation of amides and hydrazides, which are key functional groups in many pharmaceuticals.

Step-by-Step Saponification Protocol
  • Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio). Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq).

    • Rationale: THF is used as a co-solvent to ensure the solubility of the organic starting material in the aqueous basic medium. An excess of base drives the saponification reaction to completion.

  • Reaction Execution: Stir the mixture at room temperature for 2-6 hours, or until TLC analysis indicates the complete consumption of the starting ester.

  • Acidification: Cool the mixture in an ice bath and slowly acidify with 1M HCl until the pH is ~2-3. A solid precipitate of the carboxylic acid should form.

    • Rationale: Acidification protonates the carboxylate salt formed during the reaction, causing the neutral, and often less soluble, carboxylic acid to precipitate.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The resulting carboxylic acid can be used in the next step without further purification.

This carboxylic acid is now primed for amide coupling reactions using standard reagents like EDC/HOBt or for conversion to an acid chloride with thionyl chloride (SOCl₂), opening up a new dimension of synthetic possibilities.

Safety and Handling

As a laboratory chemical, this compound should be handled with standard safety precautions.[6]

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid creating dust. Use in a well-ventilated area or a chemical fume hood.[6]

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations. Do not discharge into sewer systems.[6]

Conclusion

This compound is more than just a chemical compound; it is a strategic platform for synthetic innovation. Its well-defined reactivity at both the pyrazole nitrogen and the ester functionality allows for the systematic and predictable generation of diverse molecular libraries. The protocols outlined in this guide provide a robust framework for its synthesis and subsequent derivatization, emphasizing the chemical principles that ensure successful and reproducible outcomes. For researchers in medicinal chemistry and drug development, mastering the use of this intermediate is a valuable step toward the creation of novel and potent bioactive molecules.

References

Application Notes and Protocols for Evaluating the Anticancer Activity of Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in oncology.

Abstract: Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities, including significant anticancer potential.[1][2][3] This document provides a comprehensive technical guide for researchers investigating the anticancer properties of a specific class of these compounds: Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate and its derivatives. We will detail the foundational synthesis strategy, provide in-depth protocols for in vitro mechanistic evaluation—including cytotoxicity, apoptosis, and cell cycle analysis—and outline a standard methodology for in vivo efficacy assessment using human tumor xenograft models. The protocols are designed with scientific integrity at their core, emphasizing the causality behind experimental choices to ensure robust and reproducible results.

Foundational Chemistry: Synthesis of the Pyrazole Scaffold

The core structure, this compound, serves as a versatile starting point for creating a library of novel anticancer candidates.[4][5] The synthesis generally involves a condensation reaction, a cornerstone of heterocyclic chemistry. Understanding this synthesis is critical for generating derivatives with varied substitutions, which is key to structure-activity relationship (SAR) studies.[1][3]

Protocol 1: General Synthesis of this compound Derivatives

This protocol describes a common method for synthesizing the pyrazole ring, which can be adapted for creating various derivatives.

Principle: The synthesis involves the cyclocondensation of a β-ketoester with a hydrazine derivative. The 4-chlorophenyl group is introduced via the starting chalcone or a related precursor, providing a key structural motif for potential kinase inhibition or other interactions.

Materials:

  • Substituted chalcone (e.g., 1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one)

  • Ethyl glyoxalate

  • Hydrazine hydrate or substituted hydrazines

  • Ethanol (or other suitable solvent like acetic acid)

  • Glacial acetic acid (as catalyst)

  • Standard laboratory glassware for reflux

  • Thin Layer Chromatography (TLC) system

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted chalcone (1 equivalent) and ethyl glyoxalate (1.1 equivalents) in absolute ethanol.

  • Addition of Hydrazine: To this solution, add hydrazine hydrate (1.2 equivalents) dropwise at room temperature. If synthesizing N-substituted derivatives, a substituted hydrazine would be used.

  • Catalysis & Reflux: Add a catalytic amount of glacial acetic acid (2-3 drops). Fit the flask with a condenser and heat the mixture to reflux (typically 80-90°C).

  • Reaction Monitoring: Monitor the reaction progress using TLC (e.g., with a hexane:ethyl acetate mobile phase). The disappearance of the starting material spot indicates reaction completion (typically 4-8 hours).

  • Work-up and Isolation:

    • Once complete, cool the reaction mixture to room temperature.

    • Reduce the solvent volume under reduced pressure using a rotary evaporator.

    • Pour the concentrated mixture into ice-cold water to precipitate the crude product.

    • Filter the solid precipitate, wash with cold water, and dry under vacuum.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to yield the pure this compound derivative.

Scientist's Note: The choice of hydrazine (hydrazine hydrate for an unsubstituted N1 position, or a substituted hydrazine like methylhydrazine) is a critical step for generating diversity in the derivative library. The N1 position of the pyrazole ring is often a key site for modification to modulate potency and selectivity.

G cluster_synthesis Synthesis Workflow start Start: Starting Materials (Chalcone, Ethyl Glyoxalate, Hydrazine) dissolve Dissolve in Ethanol start->dissolve add_hydrazine Add Hydrazine Derivative dissolve->add_hydrazine reflux Reflux with Acetic Acid Catalyst add_hydrazine->reflux monitor Monitor by TLC reflux->monitor workup Work-up: Precipitation in Ice Water monitor->workup purify Purification (Recrystallization or Chromatography) workup->purify product Final Product: Pyrazole Derivative purify->product G cluster_invitro In Vitro Mechanistic Workflow cluster_assays Mechanistic Assays start Cancer Cell Lines treat Treat with Pyrazole Derivative start->treat cytotoxicity Cytotoxicity Assay (MTT) Determine IC50 treat->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) Measure Programmed Cell Death treat->apoptosis cellcycle Cell Cycle Analysis (PI Staining) Identify Checkpoint Arrest treat->cellcycle end Data Interpretation: Potency, Selectivity & Mechanism cytotoxicity->end apoptosis->end cellcycle->end G cluster_invivo In Vivo Xenograft Workflow start Implant Human Cancer Cells into Immunodeficient Mice monitor_growth Monitor Tumor Growth to ~100-150 mm³ start->monitor_growth randomize Randomize Mice into Control & Treatment Groups monitor_growth->randomize treat Administer Vehicle or Pyrazole Derivative (e.g., 21 days) randomize->treat monitor_study Monitor Tumor Volume & Body Weight treat->monitor_study endpoint Study Endpoint: Excise & Weigh Tumors monitor_study->endpoint analyze Analyze Data: Calculate Tumor Growth Inhibition (TGI) endpoint->analyze result Efficacy Assessment analyze->result

References

Application Notes and Protocols for Evaluating the Anti-inflammatory Properties of p-Chlorophenyl Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of p-Chlorophenyl Pyrazole Compounds in Inflammation Research

This guide provides a comprehensive overview of the mechanisms of action of p-chlorophenyl pyrazole compounds and detailed protocols for their preclinical evaluation. It is designed to equip researchers with the necessary tools to investigate the anti-inflammatory potential of this promising class of molecules.

Mechanistic Insights: How p-Chlorophenyl Pyrazole Compounds Combat Inflammation

The primary anti-inflammatory mechanism of many p-chlorophenyl pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[8][9]

Cyclooxygenase (COX) Inhibition:

  • The Role of COX Enzymes: COX-1 and COX-2 are key enzymes in the arachidonic acid cascade, responsible for the synthesis of prostaglandins (PGs), which are potent mediators of pain, fever, and inflammation.[5][10] COX-1 is constitutively expressed in most tissues and plays a role in physiological functions like protecting the stomach lining.[9][11] In contrast, COX-2 is induced at sites of inflammation by various stimuli.[9][12]

  • Selective COX-2 Inhibition: The therapeutic anti-inflammatory effects of nonsteroidal anti-inflammatory drugs (NSAIDs) are primarily due to COX-2 inhibition, while the common gastrointestinal side effects are linked to the inhibition of COX-1.[13] Therefore, selective COX-2 inhibitors, such as celecoxib, offer a more favorable safety profile.[8][11] The p-chlorophenyl pyrazole scaffold has been instrumental in developing such selective inhibitors.[2] The sulfonamide side chain present in some of these compounds, like celecoxib, binds to a hydrophilic region near the active site of COX-2, contributing to its selectivity.[5][8]

Beyond COX Inhibition:

Research suggests that the anti-inflammatory effects of pyrazole derivatives may extend beyond COX inhibition.[1][8] Other potential mechanisms include:

  • Modulation of Pro-inflammatory Cytokines: Some pyrazole compounds have been shown to suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs).[1][14]

  • Suppression of NF-κB Signaling: The transcription factor NF-κB plays a central role in regulating the expression of genes involved in the inflammatory response. Some pyrazole derivatives may exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1]

Below is a diagram illustrating the primary mechanism of action of p-chlorophenyl pyrazole compounds as selective COX-2 inhibitors.

COX-2 Inhibition Pathway Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Metabolized by Prostaglandins (PGs) Prostaglandins (PGs) COX-2->Prostaglandins (PGs) Synthesizes Inflammation & Pain Inflammation & Pain Prostaglandins (PGs)->Inflammation & Pain Mediates p-Chlorophenyl Pyrazole Compound p-Chlorophenyl Pyrazole Compound p-Chlorophenyl Pyrazole Compound->COX-2 Selectively Inhibits Evaluation_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Validation COX_Assay COX-1/COX-2 Inhibition Assay Paw_Edema Carrageenan-Induced Paw Edema COX_Assay->Paw_Edema Cytokine_Assay LPS-Induced Cytokine Production Cytokine_Assay->Paw_Edema NO_Assay Nitric Oxide Production Assay NO_Assay->Paw_Edema Arthritis_Model Adjuvant-Induced Arthritis Paw_Edema->Arthritis_Model Data_Analysis Data Analysis & SAR Arthritis_Model->Data_Analysis Compound_Synthesis p-Chlorophenyl Pyrazole Compound Synthesis Compound_Synthesis->COX_Assay Compound_Synthesis->Cytokine_Assay Compound_Synthesis->NO_Assay

References

Application Notes and Protocols for the Antimicrobial Screening of Pyrazole Carboxylate Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Imperative for Novel Antimicrobial Agents

The relentless rise of antimicrobial resistance (AMR) poses a significant threat to global health, necessitating the urgent discovery and development of new chemical entities with potent antimicrobial activity. In this context, heterocyclic compounds have emerged as a promising area of research. Among these, pyrazole and its derivatives, particularly pyrazole carboxylate esters, have garnered considerable attention due to their diverse pharmacological activities, including notable antimicrobial properties.[1][2][3][4] These compounds offer a versatile scaffold for chemical modification, allowing for the fine-tuning of their biological activity.[4] This document provides a detailed guide for researchers, scientists, and drug development professionals on the standardized methods for screening pyrazole carboxylate esters for antimicrobial activity, ensuring reliable and reproducible results.

Scientific Rationale: Why Pyrazole Carboxylate Esters?

Pyrazole derivatives have been shown to exhibit a broad spectrum of biological activities.[1][4] Their antimicrobial efficacy is often attributed to their ability to interfere with essential cellular processes in microorganisms. While the exact mechanisms can vary depending on the specific substitutions on the pyrazole ring, some proposed modes of action include the inhibition of crucial enzymes like DNA gyrase and topoisomerase IV, which are vital for bacterial DNA replication.[1][5] Other pyrazole derivatives have been found to disrupt the bacterial cell wall or act as inhibitors of enzymes like cystathionine γ-lyase, which protects bacteria from oxidative stress.[5] The ester functional group can further influence the compound's lipophilicity and cell permeability, enhancing its ability to reach intracellular targets. The synthesis of novel pyrazole carboxylate esters allows for the exploration of a vast chemical space to identify compounds with potent and selective antimicrobial activity.[6][7][8][9][10]

Core Principles of Antimicrobial Susceptibility Testing (AST)

The primary objective of antimicrobial susceptibility testing is to determine the lowest concentration of a chemical compound that inhibits the visible growth of a microorganism. This value is known as the Minimum Inhibitory Concentration (MIC) .[11][12][13][14] MIC values are a critical quantitative measure of a compound's in vitro antimicrobial activity and serve as a primary endpoint in screening campaigns.[11][14] Standardized protocols, such as those developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), are essential for ensuring the accuracy and comparability of AST results.[15][16]

Experimental Workflow Overview

A typical workflow for the antimicrobial screening of novel compounds like pyrazole carboxylate esters involves a preliminary qualitative assay followed by a quantitative determination of the MIC.

Antimicrobial Screening Workflow cluster_0 Phase 1: Synthesis & Preparation cluster_1 Phase 2: Screening cluster_2 Phase 3: Data Analysis Synthesis Synthesis of Pyrazole Carboxylate Esters CompoundPrep Compound Solubilization & Stock Solution Prep Synthesis->CompoundPrep AgarDiffusion Qualitative Screening (Agar Diffusion) CompoundPrep->AgarDiffusion BrothMicrodilution Quantitative Screening (Broth Microdilution - MIC) AgarDiffusion->BrothMicrodilution Active Compounds DataAnalysis Data Interpretation & MIC Determination BrothMicrodilution->DataAnalysis SAR Structure-Activity Relationship (SAR) Analysis DataAnalysis->SAR

Caption: High-level workflow for antimicrobial screening.

Detailed Protocols

Protocol 1: Agar Well/Disk Diffusion Assay (Qualitative Screening)

This method serves as an initial, rapid screen to identify pyrazole carboxylate esters with potential antimicrobial activity. It is based on the principle that a compound will diffuse from a point source into an agar medium inoculated with a test microorganism, creating a concentration gradient. If the compound is active, a zone of growth inhibition will be observed around the point of application.

Materials
  • Test Pyrazole Carboxylate Esters

  • Standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Dimethyl sulfoxide (DMSO) - analytical grade

  • Sterile Mueller-Hinton Agar (MHA) plates (for bacteria)

  • Sterile Sabouraud Dextrose Agar (SDA) plates (for fungi)

  • Cultures of test microorganisms (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Candida albicans ATCC 10231)[17][18][19]

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter) or sterile blank paper disks

  • Micropipettes and sterile tips

  • Incubator

Procedure
  • Preparation of Test Solutions: Dissolve the pyrazole carboxylate esters in DMSO to a final concentration of 1 mg/mL. The standard antibiotic should also be prepared at a known effective concentration.

  • Inoculum Preparation: Prepare a microbial suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum suspension. Remove excess fluid by pressing the swab against the inside of the tube. Swab the entire surface of the agar plate evenly in three directions to ensure confluent growth.[20]

  • Application of Test Compounds:

    • Well Diffusion: Use a sterile cork borer to create wells in the inoculated agar. Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution into each well.

    • Disk Diffusion: Impregnate sterile blank paper disks with a fixed volume of the test compound solution. Allow the solvent to evaporate, and then place the disks firmly onto the agar surface.[20]

  • Controls: Include a positive control (standard antibiotic) and a negative control (DMSO) on each plate.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria and at 25-28°C for 24-48 hours for fungi.[20][21]

  • Result Interpretation: Measure the diameter of the zone of inhibition (including the well/disk diameter) in millimeters. A larger zone of inhibition generally indicates greater antimicrobial activity.

Protocol 2: Broth Microdilution Assay for MIC Determination (Quantitative Screening)

This is the gold-standard method for determining the MIC of a compound.[14] It involves challenging the test microorganism with a serial dilution of the pyrazole carboxylate ester in a liquid growth medium. The MIC is the lowest concentration of the compound that completely inhibits visible growth.[11][12][13][14]

Materials
  • Test Pyrazole Carboxylate Esters

  • Standard antibiotic with known MIC for quality control strains

  • DMSO

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Cultures of test microorganisms and quality control strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922, P. aeruginosa ATCC 27853)[17][22][23][24]

  • Multichannel pipette

  • Plate reader (optional, for spectrophotometric reading)

Procedure
  • Preparation of Test Compound Dilutions:

    • In a 96-well plate, add 100 µL of sterile broth to all wells.

    • Add 100 µL of the dissolved pyrazole carboxylate ester (at twice the highest desired test concentration) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate. Discard 100 µL from the last column. This results in wells containing 100 µL of varying compound concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum as described for the diffusion assay and then dilute it in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[25]

  • Plate Inoculation: Add 100 µL of the diluted inoculum to each well, bringing the final volume to 200 µL. This also dilutes the compound concentration by half, achieving the final desired test concentrations.

  • Controls:

    • Growth Control: Wells containing broth and inoculum but no test compound.

    • Sterility Control: Wells containing only sterile broth.

    • Positive Control: A standard antibiotic tested against a known quality control strain.[14]

  • Incubation: Cover the plates and incubate at 35-37°C for 18-24 hours for bacteria.

  • MIC Determination: The MIC is determined as the lowest concentration of the pyrazole carboxylate ester at which there is no visible growth (turbidity) after incubation.[14][15] This can be assessed visually or by using a plate reader to measure absorbance at 600 nm.

Broth Microdilution Protocol start Start: Prepare Compound Stock plate_prep Add 100µL Broth to all wells of a 96-well plate start->plate_prep serial_dilution Perform 2-fold serial dilutions of the test compound across the plate plate_prep->serial_dilution inoculum_prep Prepare standardized inoculum (0.5 McFarland) and dilute serial_dilution->inoculum_prep inoculate_plate Add 100µL of diluted inoculum to each well inoculum_prep->inoculate_plate controls Include Growth, Sterility, & Positive Controls inoculate_plate->controls incubation Incubate at 37°C for 18-24h controls->incubation read_mic Read MIC: Lowest concentration with no visible growth incubation->read_mic end End: Record MIC Value read_mic->end

Caption: Step-by-step broth microdilution workflow.

Data Presentation and Interpretation

Interpreting MIC Values

The MIC is a direct measure of a compound's potency.[12] A lower MIC value indicates higher potency.[11][12] It's important to note that MIC values are specific to the compound and the microbial strain being tested.[13] When comparing the activity of different pyrazole carboxylate esters, it is crucial to test them under identical conditions. The results can be categorized as Susceptible (S), Intermediate (I), or Resistant (R) by comparing them to established breakpoints from organizations like CLSI, though these are typically for clinically approved antibiotics.[12][15][26] For novel compounds, activity is often compared to a standard reference antibiotic.

Example Data Table
Compound IDTest OrganismMIC (µg/mL)Zone of Inhibition (mm)
PZE-001S. aureus ATCC 259231618
PZE-001E. coli ATCC 259226412
PZE-002S. aureus ATCC 25923822
PZE-002E. coli ATCC 25922>1280
CiprofloxacinS. aureus ATCC 259230.525
CiprofloxacinE. coli ATCC 259220.2530

Self-Validating Systems and Quality Control

To ensure the trustworthiness of the screening results, robust quality control (QC) is paramount.

  • Use of QC Strains: Always include well-characterized QC strains with known susceptibility profiles in each assay.[17][19][22] The results for these strains must fall within the acceptable ranges defined by CLSI or EUCAST to validate the experiment.[19][23]

  • Aseptic Technique: Strict aseptic technique must be maintained throughout the procedure to prevent contamination.

  • Standardized Conditions: Adherence to standardized inoculum density, media composition, incubation conditions, and compound preparation is critical for reproducibility.[20][27]

  • Controls: The inclusion of appropriate controls (growth, sterility, solvent, and positive) is mandatory for interpreting the results correctly.[14] The growth control must show robust growth, and the sterility control must show no growth.

By integrating these QC measures, the protocols become self-validating, providing confidence in the generated data and its interpretation.

References

Application Notes & Protocols: A Guide to Evaluating Kinase Inhibition by Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: The Pyrazole Scaffold as a Cornerstone in Kinase Inhibitor Discovery

The pyrazole ring system is a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3][4] Its unique electronic properties and synthetic tractability have made it a focal point for the development of potent and selective kinase inhibitors.[4][5] Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[5][6] Consequently, kinases have become one of the most important classes of drug targets in modern oncology.

This guide focuses on a specific, promising class of pyrazole-based compounds: Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate and its analogs. The inherent structure of this core provides a robust starting point for chemical modifications aimed at targeting the ATP-binding pocket of various kinases. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, outlining the critical experimental workflows and protocols necessary to characterize the kinase inhibitory potential of these analogs, from initial biochemical screening to cell-based validation.

II. Target Kinases and Putative Mechanism of Action

Pyrazole-based compounds predominantly act as Type I kinase inhibitors, functioning as ATP-competitive agents that bind to the active conformation of the kinase enzyme.[6][7] The pyrazole core can form key hydrogen bonds with the "hinge" region of the kinase domain, a critical interaction for anchoring the inhibitor. Substitutions on the pyrazole ring are then strategically designed to occupy adjacent hydrophobic pockets, thereby enhancing both potency and selectivity.

Based on extensive research, pyrazole derivatives have been shown to inhibit a wide array of kinases implicated in oncogenesis, including:

  • Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle.[1][8]

  • Aurora Kinases: Essential for mitotic progression.[6]

  • Receptor Tyrosine Kinases (RTKs): Such as EGFR and VEGFR-2, which control cell growth and angiogenesis.[1]

  • MAP Kinases: Including p38, a key component of cellular stress response pathways.[9]

  • Pro-survival Kinases: Such as Akt (Protein Kinase B), a central node in the PI3K signaling pathway.[5][6][7]

To provide context for these targets, the following diagram illustrates the PI3K/Akt signaling pathway, a critical cascade for cell survival and proliferation that is frequently targeted by pyrazole-based inhibitors.

PI3K_Akt_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Downstream Downstream Effectors (e.g., Bad, GSK3β) Akt->Downstream Inhibits/Activates Proliferation Cell Survival & Proliferation mTORC1->Proliferation Downstream->Proliferation Inhibitor Pyrazole Analog (Inhibitor) Inhibitor->Akt Inhibition

Caption: The PI3K/Akt signaling pathway, a key regulator of cell survival and growth.

III. Guiding Principles: Structure-Activity Relationship (SAR)

The development of potent and selective inhibitors from the this compound scaffold relies on understanding the Structure-Activity Relationship (SAR). SAR studies reveal how specific chemical modifications influence biological activity.[1][10] Key insights from the literature include:

  • Substitutions at Position 1 (N1): The N-H of the pyrazole is often a critical hydrogen bond donor. Alkylation or arylation at this position can significantly alter the target profile and potency, sometimes by exploring new pockets within the ATP-binding site.[3]

  • Modifications of the Phenyl Ring at Position 3: The 4-chlorophenyl group often sits in a hydrophobic pocket. Altering the substitution pattern on this ring can fine-tune selectivity and potency.

  • The Carboxylate Group at Position 5: The ethyl ester at this position is a common synthetic handle. Conversion to amides, for instance, introduces new hydrogen bond donors and acceptors, which can dramatically improve potency by forming additional interactions with the kinase.[2][6]

IV. Experimental Workflows and Protocols

A multi-step approach is essential for a thorough evaluation of novel kinase inhibitors. The workflow begins with a direct biochemical assay to confirm enzymatic inhibition, followed by cell-based assays to verify target engagement and downstream functional effects in a physiological context.

Experimental_Workflow Start Synthesized Pyrazole Analogs Biochem Protocol 1: In Vitro Kinase Inhibition Assay Start->Biochem Data1 Determine IC50 Values (Potency) Biochem->Data1 Cellular Protocol 2: Cell-Based Target Engagement (e.g., Western Blot) Data1->Cellular Potent compounds advance Data2 Confirm Inhibition of Downstream Signaling Cellular->Data2 Cyto Protocol 3: Cellular Proliferation Assay (e.g., MTT) Data2->Cyto Data3 Determine GI50 Values (Antiproliferative Effect) Cyto->Data3 Lead Lead Candidate Identification Data3->Lead

Caption: High-level workflow for evaluating pyrazole-based kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical Screen)

Causality: This is the foundational experiment to directly measure the compound's ability to inhibit the enzymatic activity of a purified kinase. It isolates the drug-target interaction from cellular complexities like membrane permeability. We will use the ADP-Glo™ Kinase Assay as a robust, luminescence-based example that quantifies kinase activity by measuring the amount of ADP produced.[5][7][11]

Materials:

  • Purified recombinant kinase of interest (e.g., CDK2, Aurora A, Akt1)

  • Kinase-specific substrate peptide

  • Test Compounds (10 mM stock in 100% DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • ATP solution (concentration at or near the Km for the specific kinase)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • 384-well white, flat-bottom assay plates

  • Multichannel pipettes and/or automated liquid handler

  • Plate reader capable of luminescence detection

Step-by-Step Methodology:

  • Compound Plating: Prepare a serial dilution (e.g., 10-point, 3-fold) of the test pyrazole analogs in DMSO. Transfer a small volume (e.g., 50 nL) of each concentration into the 384-well assay plates.

    • Trustworthiness Check: Include a known potent inhibitor for the target kinase as a positive control and DMSO alone as a negative (100% activity) control.

  • Kinase Reaction - Step 1: Prepare a 2X kinase/substrate solution in Kinase Assay Buffer. Add 5 µL of this solution to each well containing the compounds.

  • Kinase Reaction - Step 2: Prepare a 2X ATP solution in Kinase Assay Buffer. To initiate the reaction, add 5 µL of the 2X ATP solution to all wells. The final reaction volume is 10 µL.

  • Incubation: Mix the plate gently on a plate shaker for 30 seconds. Centrifuge briefly to collect contents at the bottom of the wells. Incubate the reaction at 30°C for 60 minutes.

    • Expert Insight: The incubation time and temperature should be optimized to ensure the reaction is in the linear range (typically <20% substrate turnover in the DMSO control wells).

  • Reaction Termination & ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Luminescence Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is inversely proportional to kinase inhibition.

Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to the controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter dose-response curve using graphing software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Protocol 2: Western Blot for Downstream Target Phosphorylation

Causality: While a biochemical assay confirms enzyme inhibition, it doesn't prove the compound can enter a cell and engage its target. This cell-based assay validates the mechanism of action by measuring the phosphorylation status of a known downstream substrate of the target kinase. A reduction in phosphorylation indicates successful target engagement and inhibition within a live cell.[5]

Materials:

  • Human cancer cell line expressing the target kinase (e.g., MCF-7 for Akt, HCT116 for CDKs).[1][6]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Pyrazole analog test compounds

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: one specific for the phosphorylated form of the substrate (e.g., Phospho-GSK3β) and one for the total amount of that substrate protein.

  • Housekeeping protein antibody (e.g., GAPDH or β-actin) for loading control.

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • SDS-PAGE gels and Western blotting equipment

  • Imaging system (e.g., ChemiDoc)

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the pyrazole analog (e.g., 0.1x, 1x, 10x the biochemical IC50) for a predetermined time (e.g., 2-24 hours). Include a DMSO vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and then add ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate supernatant using a BCA or Bradford assay. This ensures equal protein loading.

  • SDS-PAGE and Transfer: Normalize the protein amounts for all samples, add Laemmli buffer, and boil. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate with the primary antibody for the phospho-protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again three times with TBST.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing (Self-Validation): To ensure observed changes are not due to protein degradation or loading errors, the membrane can be stripped of antibodies and re-probed with an antibody for the total protein and/or a housekeeping protein like GAPDH.

Data Analysis:

  • Quantify the band intensities using software like ImageJ.

  • Normalize the phospho-protein signal to the total protein signal (or the loading control).

  • A dose-dependent decrease in the normalized phospho-protein signal relative to the DMSO control confirms on-target cellular activity.

Protocol 3: Cell Proliferation (MTT) Assay

Causality: The ultimate goal of many kinase inhibitors in oncology is to stop cancer cell growth. This assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. It provides a functional readout of the compound's overall antiproliferative effect.[12][13]

Materials:

  • Human cancer cell line(s) of interest

  • Complete cell culture medium

  • Pyrazole analog test compounds

  • MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS)

  • 96-well clear, flat-bottom cell culture plates

  • Microplate reader capable of measuring absorbance at ~570 nm

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Add serially diluted concentrations of the test compounds to the wells. Include a positive control (e.g., doxorubicin) and a DMSO vehicle control.

  • Incubation: Incubate the plate for 72 hours in a standard cell culture incubator (37°C, 5% CO2).

    • Expert Insight: A 72-hour incubation is standard as it typically allows for at least two cell doublings, providing a sufficient window to observe antiproliferative effects.

  • MTT Addition: Add 10 µL of MTT stock solution to each well and incubate for an additional 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Carefully remove the culture medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percent cell viability for each concentration: % Viability = 100 * (Absorbance_Compound / Absorbance_DMSO)

  • Plot the percent viability against the logarithm of compound concentration and fit to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

V. Data Presentation and Interpretation

Quantitative data from these assays should be summarized in a clear, tabular format to facilitate SAR analysis and lead compound prioritization.

Table 1: Example Inhibitory Profile of Pyrazole Analogs

Compound IDModificationKinase IC50 (nM)Cell Line GI50 (µM)
CDK2 Akt1
Parent Ethyl Ester850>10,000
Analog A N1-methyl620>10,000
Analog B C5-Amide458,500
Analog C C5-Amide, N1-methyl28 7,900
Doxorubicin ControlN/AN/A

Interpretation:

  • A compound like Analog C shows strong correlation between biochemical potency (low nM IC50) and cellular antiproliferative activity (sub-µM GI50). This makes it a strong candidate for further development.

  • A compound with a potent biochemical IC50 but weak cellular activity may indicate poor cell permeability or high efflux, warranting further investigation into its physicochemical properties.[14][15]

VI. References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Molecules. 1

  • Preliminary Screening of Pyrazole-Based Kinase Inhibitors: An In-depth Technical Guide. (2025). Benchchem. 5

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). International Journal of Molecular Sciences. 16

  • Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. (2007). Journal of Medicinal Chemistry. 9

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Medicinal Chemistry. 3

  • Structure–activity relationship summary of tested compounds. (n.d.). ResearchGate. 10

  • Pyrazoles as anticancer agents: Recent advances. (n.d.). SRR Publications. 12

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace. 17

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (2018). Molecules. 11

  • A Review of Research from 2012 to 2024 on Pyrazole-based Anticancer Agents with SAR Study. (2025). Bentham Science. 4

  • Cell-based test for kinase inhibitors. (2020). INiTS. 18

  • Mini review on anticancer activities of Pyrazole Derivatives. (2023). International Journal of Novel Research and Development. 19

  • In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. (n.d.). International Journal of Pharmaceutical Sciences and Research. 13

  • A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. (2017). Semantic Scholar. 20

  • Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. 21

  • Small molecule kinase inhibitors approved by the FDA from 2000 to 2011: a systematic review of preclinical ADME data. (2013). Scilit. 14

  • Immuno-oncology Cell-based Kinase Assay Service. (n.d.). Creative Biolabs. 22

  • A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. (2017). Current Medicinal Chemistry. 15

  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. (2018). Molecules. 7

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Molecules. 6

  • Synthesis, in vitro anticancer activity and in silico studies of certain pyrazole-based derivatives as potential inhibitors of cyclin dependent kinases (CDKs). (2021). Bioorganic Chemistry. 8

References

Protocol for biological evaluation of novel pyrazole compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Biological Evaluation of Novel Pyrazole Compounds

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] It is widely recognized as a "privileged scaffold" due to its structural versatility and its presence in numerous FDA-approved drugs.[1][2] Pyrazole derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[3][4][5] The unique physicochemical characteristics of the pyrazole core, such as its capacity to function as both a hydrogen bond donor and acceptor, often contribute to favorable pharmacokinetic profiles in drug candidates.[1]

This guide provides a comprehensive, technically-grounded protocol for researchers, scientists, and drug development professionals. It outlines a systematic workflow for the biological evaluation of novel pyrazole compounds, from initial high-throughput screening to detailed mechanistic studies, ensuring scientific integrity and a clear rationale behind each experimental choice.

Phase 1: Initial Screening for Bioactivity

The primary objective of this phase is to efficiently identify compounds with significant biological effects. For potential anticancer agents, this begins with assessing general cytotoxicity and antiproliferative activity.

Rationale: Establishing a Foundation for Further Study

Before investing resources in complex mechanistic studies, it is crucial to determine whether a novel pyrazole compound exerts a measurable effect on cell viability. Cytotoxicity assays provide a quantitative measure of a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50) or growth inhibition percentage (GI%).[5][6] This initial data is fundamental for prioritizing lead compounds and designing subsequent experiments.

Key Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[7][8][9] In living cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan product.[7] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[8]

Experimental Protocol: MTT Cytotoxicity Assay

Objective: To determine the concentration at which a novel pyrazole compound inhibits 50% of cell growth (IC50) in a selected cancer cell line.

Materials:

  • Target cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).[4]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Phosphate-Buffered Saline (PBS).

  • Trypsin-EDTA.

  • 96-well flat-bottom plates.

  • Novel pyrazole compound stock solution (dissolved in DMSO).

  • MTT solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Multichannel pipette and microplate reader.

Procedure:

  • Cell Seeding: Harvest logarithmically growing cells and adjust the cell suspension to a concentration of 5 x 10⁴ cells/mL in complete medium. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole compound in complete medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the various compound concentrations. Include wells with medium only (blank), cells with vehicle (DMSO) control, and a positive control (e.g., Doxorubicin).[10]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to determine the IC50 value using non-linear regression analysis.

Data Presentation: Cytotoxicity of Pyrazole Derivatives

Summarizing results in a clear format is essential.

Compound IDTarget Cell LineIC50 (µM)Reference
Compound 37MCF-7 (Breast)5.21[4]
Compound 7aHepG2 (Liver)6.1[10]
Compound 7bHepG2 (Liver)7.9[10]
Compound 59HepG2 (Liver)2.0[11]
PTA-1MDA-MB-231 (TNBC)0.25[12][13]

This table presents example IC50 values from cited literature to illustrate effective data presentation.

Visualization: Initial Screening Workflow

G cluster_0 Initial Bioactivity Screening Start Novel Pyrazole Compound Library Assay Perform Cytotoxicity Assay (e.g., MTT, XTT) Start->Assay Analyze Calculate IC50 / GI% Values Assay->Analyze Decision Potency > Threshold? Analyze->Decision Lead Lead Compound Identified Decision->Lead Yes Discard Inactive / Discard Decision->Discard No

Caption: Workflow for initial screening of novel pyrazole compounds.

Phase 2: Elucidating the Anticancer Mechanism of Action (MOA)

Once a pyrazole compound demonstrates potent cytotoxicity, the subsequent step is to unravel its mechanism of action. This involves investigating key cellular processes that, when disrupted, lead to cancer cell death.

Induction of Apoptosis

Rationale: Apoptosis, or programmed cell death, is a tightly regulated process that is often evaded by cancer cells. Therapeutic agents that can reactivate this pathway are highly sought after.[4] Many pyrazole derivatives have been shown to exert their anticancer effects by inducing apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.[4][13]

Key Assays:

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently-labeled Annexin V. PI, a nucleic acid stain, can only enter cells with compromised membranes (late apoptotic/necrotic cells).

  • Western Blot Analysis: This technique is used to measure changes in the expression levels of key apoptotic proteins, such as the cleavage of PARP, activation of Caspase-3, and the ratio of anti-apoptotic (e.g., Bcl-2) to pro-apoptotic (e.g., BAX) proteins.[4]

Experimental Protocol: Apoptosis Detection by Annexin V/PI Staining

  • Cell Treatment: Seed cells (e.g., 2 x 10⁵ cells/well) in 6-well plates and treat with the pyrazole compound at its IC50 and 2x IC50 concentrations for 24-48 hours.[13]

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC fluorescence (Annexin V) is typically measured on the FL1 channel and PI fluorescence on the FL2 or FL3 channel. This allows for the quantification of different cell populations.

Cell Cycle Arrest

Rationale: Uncontrolled cell proliferation is a hallmark of cancer, driven by a dysregulated cell cycle. Compounds that can halt the cell cycle at specific checkpoints (e.g., G1/S or G2/M) prevent cancer cells from replicating and can ultimately lead to apoptosis.[12][14] Pyrazole derivatives, particularly those targeting Cyclin-Dependent Kinases (CDKs), are known to induce cell cycle arrest.[14][15]

Key Assay: Propidium Iodide (PI) Staining for DNA Content By staining fixed cells with PI, which binds stoichiometrically to DNA, the distribution of cells across the different phases of the cell cycle (G0/G1, S, and G2/M) can be quantified via flow cytometry.[16][17] Cells in G2/M have twice the DNA content of cells in G0/G1.

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment: Seed cells and treat with the pyrazole compound as described for the apoptosis assay.

  • Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing to prevent clumping. Incubate for at least 2 hours at -20°C.[18][19]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[17]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Acquire data on a flow cytometer, measuring the fluorescence intensity of the PI signal. Analyze the resulting DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.

Visualization: Pyrazole Inhibition of the CDK/Rb Pathway

G GF Mitogenic Signals (Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 GF->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates pRb p-Rb (Phosphorylated) CyclinD_CDK46->pRb leads to E2F_sequest E2F Sequestered Rb->E2F_sequest binds & sequesters Rb->E2F_sequest E2F_release E2F Released pRb->E2F_release releases GeneTx G1/S Phase Gene Transcription E2F_release->GeneTx activates S_Phase S Phase Entry (DNA Replication) GeneTx->S_Phase initiates Inhibitor Pyrazole CDK Inhibitor Inhibitor->CyclinD_CDK46 inhibits

Caption: Pyrazole CDK inhibitors block Rb phosphorylation, preventing cell cycle progression.[14]

Target-Based Assays: Kinase Inhibition

Rationale: Protein kinases are critical regulators of cellular signaling and are frequently dysregulated in cancer, making them prime therapeutic targets.[1][14] The pyrazole scaffold is a key component in numerous kinase inhibitors.[20][21] Identifying the specific kinase(s) inhibited by a novel compound is essential for understanding its mechanism and potential for selective therapy.

Key Assays:

  • In Vitro Kinase Assay (e.g., ADP-Glo™): This biochemical assay measures the activity of a purified kinase enzyme. The amount of ADP produced in the kinase reaction is converted into a luminescent signal, which is inversely proportional to the inhibitory activity of the compound.[20][22] This is ideal for screening a compound against a panel of kinases to determine its selectivity profile.

  • Cell-Based Target Engagement (Western Blot): To confirm that the compound inhibits the target kinase within a cellular context, Western blotting can be used to measure the phosphorylation status of the kinase's direct downstream substrate. For example, inhibition of JAK kinases can be confirmed by a decrease in the phosphorylation of STAT proteins (p-STAT).[14][23]

Experimental Protocol: Western Blot for Phosphoprotein Analysis

  • Cell Lysis: Treat cells with the pyrazole inhibitor for an appropriate time. Place plates on ice, wash cells with ice-cold PBS, and add ice-cold lysis buffer containing phosphatase and protease inhibitors.[14]

  • Protein Quantification: Collect the cell lysate and determine the protein concentration using a standard method (e.g., BCA assay).

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the blot overnight at 4°C with a primary antibody specific to the phosphorylated target protein (e.g., anti-p-STAT3).[24]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[24]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total (non-phosphorylated) protein to confirm equal protein loading.

Visualization: Pyrazole Inhibition of the JAK/STAT Pathway

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates pJAK p-JAK (Active) JAK->pJAK autophosphorylates STAT STAT pJAK->STAT phosphorylates pSTAT p-STAT STAT->pSTAT Dimer p-STAT Dimer pSTAT->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to GeneExp Gene Expression (Proliferation, Survival) Nucleus->GeneExp regulates Inhibitor Pyrazole JAK Inhibitor (e.g., Ruxolitinib) Inhibitor->JAK inhibits

Caption: Pyrazole JAK inhibitors block the phosphorylation cascade, preventing STAT-mediated gene expression.[14][23]

Phase 3: Evaluation of Anti-Inflammatory Activity

Pyrazoles form the core of several important anti-inflammatory drugs, most notably by inhibiting cyclooxygenase (COX) enzymes.[5][25]

Key In Vitro Assays:

  • COX-1/COX-2 Inhibition Assay: These enzymatic assays measure the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes, allowing for the determination of potency (IC50) and selectivity.[26][28]

  • Cytokine Release Assay: Macrophage cell lines (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) in the presence or absence of the pyrazole compound. The levels of pro-inflammatory cytokines like TNF-α and IL-6 in the cell supernatant are then quantified using ELISA.[26]

  • Bovine Serum Albumin (BSA) Denaturation Assay: A simple, preliminary method to screen for anti-inflammatory activity. Protein denaturation is a known cause of inflammation, and the ability of a compound to inhibit heat-induced protein denaturation can be an indicator of its potential.[29]

Experimental Protocol: In Vitro BSA Denaturation Assay

  • Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of the pyrazole compound at various concentrations, 2.8 mL of PBS (pH 6.3), and 0.2 mL of 5% w/v BSA.

  • Control: A control consists of 0.2 mL of the vehicle and the same amounts of PBS and BSA.

  • Incubation: Incubate all samples at 37°C for 20 minutes.

  • Denaturation: Induce denaturation by heating the samples at 70°C for 5 minutes.

  • Cooling & Measurement: After cooling, measure the turbidity (absorbance) of the samples at 660 nm.

  • Calculation: The percentage inhibition of denaturation is calculated relative to the vehicle control.

Data Presentation: COX Inhibition by Pyrazole Derivatives
Compound ClassCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
3-(trifluoromethyl)-5-arylpyrazole4.50.02225[26]
Pyrazole-thiazole hybrid-0.03 (COX-2)Dual Target*[26]
Celecoxib (Reference)>1000.04>2500[28]

This compound also showed 5-LOX inhibition (IC50 = 0.12 µM).[26]

Conclusion and Future Directions

This guide presents a structured, multi-faceted protocol for the comprehensive biological evaluation of novel pyrazole compounds. The workflow progresses logically from broad initial screening for cytotoxicity to detailed mechanistic studies targeting the most prominent therapeutic areas for this scaffold: cancer and inflammation. By employing a combination of cell-based assays, biochemical analyses, and targeted molecular techniques, researchers can effectively identify lead candidates, elucidate their mechanisms of action, and build a robust data package for further development.

The journey from a novel compound to a therapeutic agent is long. Following these in vitro evaluations, promising candidates must undergo further testing, including ADME/Tox profiling, pharmacokinetic studies, and ultimately, validation in relevant in vivo animal models of disease to assess efficacy and safety.[26][28]

References

Purity Determination of Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate using a Validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed, robust, and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of purity for Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate. This pyrazole derivative is a significant heterocyclic compound, often utilized as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). Ensuring the purity of such precursors is a critical step in drug development and manufacturing, directly impacting the safety and efficacy of the final drug product. The described method is demonstrated to be specific, linear, accurate, and precise, making it suitable for quality control, stability testing, and routine analysis in a regulated environment.

Introduction and Scientific Principles

This compound is a molecule characterized by a pyrazole core, a chlorophenyl substituent, and an ethyl ester group.[1] The presence of aromatic rings and heteroatoms makes it an ideal candidate for analysis by RP-HPLC, a powerful technique for separating compounds based on their hydrophobicity.[2]

The fundamental principle of this method relies on the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.[3] Our choice of a C18 (octadecylsilyl) stationary phase provides a highly hydrophobic surface that interacts with the chlorophenyl and pyrazole rings of the analyte.[4][5] The mobile phase, a carefully balanced mixture of acetonitrile and an acidic aqueous buffer, serves as the eluent. Acetonitrile, the organic modifier, is used to control the retention time; a higher concentration leads to faster elution.[6] The inclusion of a small percentage of phosphoric acid in the aqueous phase is critical. It protonates the pyrazole nitrogen atoms, suppressing their basic character and preventing undesirable interactions with residual silanols on the silica backbone of the stationary phase, which is a common cause of peak tailing in heterocyclic compounds.[7][8] This ensures sharp, symmetrical peaks, which are essential for accurate quantification.

Detection is achieved using a UV-Vis or Diode Array Detector (DAD). The conjugated system of aromatic and heterocyclic rings in the molecule results in strong UV absorbance, allowing for sensitive detection. A DAD is particularly advantageous as it can acquire spectra across the peak, enabling peak purity analysis to ensure that the main analyte peak is not co-eluting with any impurities.[9]

This entire analytical system is validated according to the stringent guidelines of the International Council for Harmonisation (ICH), specifically Q2(R2), to ensure it is fit for its intended purpose.[10][11]

Method_Development_Logic Analyte Analyte Properties This compound (Aromatic, Heterocyclic, Moderately Polar) Method Chosen Technique: Reversed-Phase HPLC (RP-HPLC) Analyte->Method Based on Polarity & Structure Detector Detector Choice: UV/DAD (High Sensitivity & Peak Purity) Analyte->Detector Based on Chromophores Stationary Stationary Phase Selection: C18 Column (Hydrophobic Interaction) Method->Stationary Maximizes Hydrophobic Retention Mobile Mobile Phase Design Method->Mobile Enables Differential Elution Validation Method Validation (ICH Q2 Guidelines) (Ensures Fitness for Purpose) Method->Validation Regulatory Requirement Organic Organic Modifier: Acetonitrile (ACN) (Controls Retention) Mobile->Organic Aqueous Aqueous Phase: Acidified Water (H₃PO₄) (Suppresses Tailing) Mobile->Aqueous

Caption: Logical framework for RP-HPLC method development.

Materials and Instrumentation

2.1 Instrumentation

  • HPLC System equipped with a binary or quaternary pump, degasser, autosampler, column thermostat, and a Diode Array Detector (DAD) or multi-wavelength UV detector. (e.g., Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent).

  • Chromatography Data System (CDS) software (e.g., Empower, Chromeleon, or OpenLab).

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Sonicator bath.

  • Volumetric flasks (Class A).

  • Pipettes (Class A).

2.2 Chemicals and Reagents

  • This compound Reference Standard (>99.5% purity).

  • Acetonitrile (HPLC grade or higher).

  • Water (HPLC grade or Milli-Q).

  • Phosphoric Acid (85%, analytical grade).

  • Methanol (HPLC grade, for cleaning).

  • 0.45 µm syringe filters (e.g., PTFE, Nylon).

2.3 Chromatographic Column

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Waters Symmetry C18, Agilent Zorbax Eclipse XDB-C18, or equivalent).

  • Guard Column: C18 guard column is recommended to protect the analytical column.

Detailed Experimental Protocol

3.1 Mobile Phase Preparation

  • Aqueous Phase (0.1% H₃PO₄ in Water): Carefully add 1.0 mL of 85% phosphoric acid to 900 mL of HPLC grade water in a 1 L volumetric flask. Bring to volume with water and mix thoroughly.

  • Organic Phase: Acetonitrile (100%).

  • Filter the aqueous phase through a 0.45 µm membrane filter.

  • Degas both mobile phase components for 15 minutes in a sonicator bath or use an online degasser.

3.2 Standard Solution Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the Reference Standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water (diluent). Mix until fully dissolved.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Stock Standard Solution into a 50 mL volumetric flask and dilute to volume with the diluent. This concentration is the 100% level for purity analysis.

3.3 Sample Solution Preparation

  • Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent. Mix thoroughly.

  • Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent to achieve a nominal concentration of 100 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[12]

3.4 Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Elution Mode Isocratic
Composition 60% A : 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector DAD, Wavelength: 254 nm
Run Time 15 minutes

3.5 System Suitability Testing (SST)

Before starting any analysis, the system's performance must be verified. This is a non-negotiable step mandated by pharmacopeias like the USP.[13][14][15]

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the Working Standard Solution (100 µg/mL) six consecutive times.

  • Evaluate the results against the acceptance criteria in the table below.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry for accurate integration.
Theoretical Plates (N) ≥ 2000Measures column efficiency and separation power.
%RSD of Peak Area ≤ 2.0% for 6 injectionsDemonstrates the precision of the injector and detector response.
%RSD of Retention Time ≤ 1.0% for 6 injectionsConfirms the stability and precision of the pumping system.

3.6 Analysis Sequence A typical injection sequence for a single sample would be:

  • Blank (Diluent)

  • Working Standard Solution (x6 for SST)

  • Working Standard Solution (for bracketing)

  • Sample Solution (x2)

  • Working Standard Solution (for bracketing)

Method Validation Protocol (ICH Q2(R2) Summary)

A full method validation must be performed to demonstrate that the analytical procedure is suitable for its intended purpose.[10]

  • Specificity: Inject the diluent, a placebo (if applicable), the standard, and the sample. The analyte peak in the sample chromatogram should be free from interference at its retention time. Peak purity analysis using a DAD should yield a purity angle less than the purity threshold, confirming spectral homogeneity.[9]

  • Linearity: Prepare standard solutions at a minimum of five concentrations, ranging from the Limit of Quantitation (LOQ) to 150% of the working concentration (e.g., 1, 25, 50, 100, 150 µg/mL). Plot a graph of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.[16]

  • Accuracy: Perform recovery studies by analyzing a sample spiked with the reference standard at three levels (e.g., 80%, 100%, 120% of the working concentration), each in triplicate. The mean recovery should be within 98.0% to 102.0%.[17]

  • Precision:

    • Repeatability: Analyze six separate preparations of the same sample. The %RSD of the purity results should be ≤ 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The results should be compared to the initial precision study.[17]

  • Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. This is crucial for impurity quantification and is often established where the signal-to-noise ratio is approximately 10:1.

  • Robustness: Intentionally vary critical method parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min) to assess the method's reliability during normal use. The system suitability criteria must be met under all varied conditions.

Data Analysis and Presentation

The purity of the sample is calculated using the area normalization method. The area of each impurity peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100

Experimental_Workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Processing Phase Mobile_Phase 1. Prepare Mobile Phase (Aqueous & Organic) Standard_Prep 2. Prepare Standard Solutions (Stock & Working) Sample_Prep 3. Prepare Sample Solution Equilibrate 4. Equilibrate HPLC System Sample_Prep->Equilibrate SST 5. Perform System Suitability (Inject Standard x6) Analyze 6. Inject Blank, Standards, and Samples Integrate 7. Integrate Chromatograms Analyze->Integrate Calculate 8. Check SST Criteria & Calculate Sample Purity Report 9. Generate Final Report

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the synthesis of Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists. It moves beyond a simple protocol to provide in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common issues, and understanding the chemical principles at play. Our goal is to empower you to achieve high yields and purity with confidence.

Section 1: The Core Reaction - A Mechanistic Perspective

The most reliable and widely adopted method for synthesizing this class of pyrazoles is the Knorr pyrazole synthesis and its variations.[1] This pathway involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with hydrazine. For the target molecule, a common and effective precursor is diethyl 2-((4-chlorobenzoyl)ethanoyl)malonate or a related β-ketoester.

The reaction proceeds through two key stages:

  • Condensation: One of the hydrazine nitrogens attacks one of the carbonyl groups (the more electrophilic ketone is typically favored) to form a hydrazone intermediate.

  • Cyclization & Dehydration: The second nitrogen atom then performs an intramolecular attack on the remaining carbonyl group. This is followed by a dehydration step to yield the stable, aromatic pyrazole ring.

Below is a diagram illustrating this fundamental mechanistic pathway.

G Reactants 1,3-Dicarbonyl Precursor + Hydrazine Hydrate Hydrazone Hydrazone Intermediate Reactants->Hydrazone Condensation (-H2O) Cyclic_Int Non-aromatic Cyclic Intermediate Hydrazone->Cyclic_Int Intramolecular Cyclization Product Ethyl 3-(4-chlorophenyl)- 1H-pyrazole-5-carboxylate Cyclic_Int->Product Dehydration (Aromatization) (-H2O)

References

Technical Support Center: Purification of Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the specific challenges you may encounter during the purification of this pyrazole derivative. Our goal is to provide you with the expertise and practical insights needed to achieve high purity and ensure the integrity of your experimental outcomes.

Introduction to Purification Challenges

This compound is a key building block in the synthesis of various biologically active molecules. Its purification, however, can present several challenges that may impact the yield and purity of the final product. Common issues include the presence of regioisomeric impurities, residual starting materials, and byproducts from side reactions. The physical properties of the compound, such as its tendency to "oil out" during recrystallization, can further complicate the purification process. This guide will provide a systematic approach to overcoming these obstacles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile can vary depending on the synthetic route. However, a common method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] In this case, the primary impurities to be aware of are:

  • Regioisomers: The reaction can potentially yield two regioisomers: the desired this compound and the undesired Ethyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate. The formation of these isomers is a well-documented challenge in pyrazole synthesis.[2][3][4]

  • Unreacted Starting Materials: Residual 1,3-dicarbonyl compounds and (4-chlorophenyl)hydrazine may be present in the crude product.

  • Side-Reaction Products: Depending on the reaction conditions, various side reactions can occur, leading to a range of other impurities.

Q2: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

A2: "Oiling out" is a common problem where the compound separates as a liquid phase instead of forming a crystalline solid. This often happens when the solution is supersaturated at a temperature above the melting point of the solute. Here are some strategies to address this:

  • Adjust the Solvent System: You may be using a solvent in which your compound is too soluble. Try switching to a less polar solvent or a mixed solvent system. A common technique is to dissolve the compound in a "good" solvent (e.g., ethanol or ethyl acetate) at an elevated temperature and then slowly add a "poor" solvent (e.g., water or hexanes) until the solution becomes turbid. Then, allow it to cool slowly.[5][6]

  • Slow Cooling: Rapid cooling can promote oiling out. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help with gradual cooling.[5]

  • Seed Crystals: If you have a small amount of pure, crystalline product, adding a seed crystal to the cooled, supersaturated solution can induce crystallization.[5]

  • Lower the Concentration: Your solution may be too concentrated. Add a small amount of the hot solvent to the oiled-out mixture to redissolve it, and then attempt to recrystallize again.

Q3: I am having difficulty separating the regioisomers of my pyrazole product. What purification techniques are most effective?

A3: Separating regioisomers can be challenging due to their similar physical properties. Here are the recommended approaches:

  • Column Chromatography: This is often the most effective method. A silica gel column with a hexane/ethyl acetate eluent system is a good starting point. You will likely need to optimize the solvent gradient to achieve good separation. For basic pyrazoles that may interact with acidic silica gel, you can deactivate the silica by pre-treating it with a solvent system containing a small amount of triethylamine (0.1-1%).[7]

  • Fractional Recrystallization: If the regioisomers have sufficiently different solubilities in a particular solvent system, fractional recrystallization can be employed. This involves multiple recrystallization steps to enrich one isomer progressively.[5]

Troubleshooting Guides

Recrystallization Troubleshooting
Symptom Possible Cause Recommended Solution
"Oiling out" Solution is too concentrated, or cooling is too rapid.Add more of the "good" solvent, ensure slow cooling, or try a different solvent system.[5]
No crystal formation The solution is not saturated enough.Concentrate the solution by carefully evaporating some of the solvent. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal.[5]
Low yield Too much solvent was used, or the solution was not cooled sufficiently.Use the minimum amount of hot solvent to dissolve the compound. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[5]
Colored impurities in crystals Colored byproducts are co-crystallizing.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note that this may slightly reduce the yield.[5]
Column Chromatography Troubleshooting
Symptom Possible Cause Recommended Solution
Poor separation of spots on TLC The solvent system is not optimal.Experiment with different ratios of hexane and ethyl acetate. A typical starting point for pyrazole derivatives is a gradient from 5% to 30% ethyl acetate in hexane.
Compound streaking on the column The compound is too polar for the solvent system, or it is interacting strongly with the silica gel.Increase the polarity of the eluent. If streaking persists, consider deactivating the silica gel with triethylamine or using neutral alumina as the stationary phase.[7]
Product elutes with the solvent front The eluent is too polar.Start with a less polar solvent system (e.g., 100% hexane or a very low percentage of ethyl acetate).
Product does not elute from the column The eluent is not polar enough.Gradually increase the polarity of the eluent. A step gradient to a more polar solvent like methanol may be necessary in some cases.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify the crude product by recrystallization to remove impurities.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of hot ethanol and stir until the solid dissolves completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Induce Crystallization: While the ethanol solution is still hot, add deionized water dropwise until the solution becomes slightly turbid.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Column Chromatography of this compound

Objective: To purify the crude product by flash column chromatography to separate regioisomers and other impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a low polarity solvent system (e.g., 95:5 hexane/ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 80:20 or 70:30 hexane/ethyl acetate) to elute the desired compound.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Visualization of Purification Workflow

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis CrudeProduct Crude this compound Recrystallization Recrystallization (e.g., Ethanol/Water) CrudeProduct->Recrystallization Initial Cleanup ColumnChromatography Column Chromatography (Hexane/Ethyl Acetate) CrudeProduct->ColumnChromatography Isomer Separation TLC TLC Recrystallization->TLC ColumnChromatography->TLC HPLC HPLC TLC->HPLC NMR NMR HPLC->NMR PureProduct Pure Product (>98%) NMR->PureProduct

Caption: A typical workflow for the purification and analysis of this compound.

Data Presentation

Table 1: Suggested Recrystallization Solvents

Solvent SystemPolarityNotes
Ethanol/WaterHighA good starting point for many pyrazole derivatives.[5][6]
MethanolHighEffective for a range of pyrazole compounds.
Ethyl Acetate/HexaneMediumSuitable for compounds of intermediate polarity.[5]
IsopropanolMediumA common choice for cooling crystallization.

Table 2: Typical Column Chromatography Conditions

ParameterRecommended Condition
Stationary Phase Silica gel (230-400 mesh)
Mobile Phase Hexane/Ethyl Acetate (gradient)
Initial Eluent 95:5 Hexane/Ethyl Acetate
Final Eluent 70:30 Hexane/Ethyl Acetate (or more polar if needed)
Detection UV (254 nm)

Concluding Remarks

The successful purification of this compound is critical for its use in further synthetic applications. By understanding the potential challenges and employing a systematic approach to troubleshooting, researchers can significantly improve the purity and yield of this valuable compound. This guide provides a foundation of knowledge and practical protocols to assist you in your purification endeavors. For further assistance, always refer to the specific literature relevant to your synthetic route.

References

Technical Support Center: Recrystallization of Ethyl Pyrazole-5-Carboxylate Esters

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist

Welcome to the technical support center for the purification of ethyl pyrazole-5-carboxylate esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of recrystallizing this important class of heterocyclic compounds. My aim here is not just to provide steps but to delve into the reasoning behind them, empowering you to troubleshoot effectively and optimize your purification processes. Pyrazole derivatives are foundational in medicinal chemistry, and their purity is paramount.[1] This guide is structured to address the most pressing questions and challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable solvents for recrystallizing ethyl pyrazole-5-carboxylate esters?

A1: The choice of solvent is critical and is dictated by the principle of "like dissolves like," balanced with the requirement that the compound should be significantly less soluble at lower temperatures. For ethyl pyrazole-5-carboxylate esters, which possess a moderately polar pyrazole ring, an ester group, and various possible substituents, a range of solvents can be effective.

  • Single Solvents: Alcohols such as ethanol and isopropanol are excellent starting points. Many substituted pyrazole carboxylates have been successfully recrystallized from ethanol.[2][3] For less polar analogs, you might consider ethyl acetate . A general rule of thumb is that solvents containing the same functional group as the compound are often good solubilizers.[4]

  • Mixed Solvent Systems: These are often the key to achieving high purity and good crystal form, especially when a single solvent proves inadequate. A common approach is to dissolve the ester in a "good" solvent (one in which it is highly soluble) at an elevated temperature and then slowly add a "poor" solvent (one in which it is sparingly soluble) until the solution becomes turbid.

    • Ethanol/Water: This is a versatile system for moderately polar esters. The compound is dissolved in a minimal amount of hot ethanol, and hot water is added dropwise until persistent cloudiness is observed.

    • Hexane/Ethyl Acetate: An excellent choice for less polar derivatives. The compound is dissolved in a minimal amount of hot ethyl acetate, followed by the slow addition of hexane.[5]

Table 1: Recommended Solvent Systems for Ethyl Pyrazole-5-Carboxylate Esters

Solvent/SystemTypePolarityRecommended For
EthanolProticHighGeneral purpose, good for many substituted pyrazoles.[2][3]
IsopropanolProticMediumA common choice for cooling crystallization.[6]
Ethyl AcetateAproticMediumSuitable for esters of intermediate polarity.[4]
Ethanol/WaterMixed ProticHighEffective for more polar pyrazole esters.[5]
Hexane/Ethyl AcetateMixed AproticLow-MediumIdeal for less polar pyrazole esters.[5]

Q2: My synthesis of an ethyl pyrazole-5-carboxylate derivative resulted in a crude oil. Can I still use recrystallization?

A2: Absolutely. It is not uncommon for the crude product of a reaction to be an oil, especially if residual solvents or impurities are present that depress the melting point.[7] In many cases, this crude oil can be induced to crystallize. The first step is to ensure that all volatile solvents from the reaction workup have been thoroughly removed under reduced pressure. Then, you can proceed with a standard recrystallization protocol. The "oiling out" phenomenon, where the compound separates as a liquid instead of a solid during recrystallization, is a related challenge and is addressed in detail in the troubleshooting section.

Q3: How can I improve the yield of my recrystallization?

A3: Low yield is a common issue and can often be rectified with careful technique.[5] Consider these points:

  • Minimize Hot Solvent: Use only the absolute minimum amount of hot solvent required to dissolve your compound. Any excess solvent will keep more of your product in solution upon cooling.

  • Slow Cooling: Allow the solution to cool slowly to room temperature before moving it to an ice bath. This promotes the formation of larger, purer crystals and maximizes the amount of product that crystallizes out of solution.

  • Thorough Cooling: Ensure the flask is left in an ice bath for a sufficient amount of time (at least 15-20 minutes) to allow for maximum precipitation.

  • Solvent Choice: The ideal solvent will have a steep solubility curve – high solubility at high temperatures and very low solubility at low temperatures.

Troubleshooting Guide

This section addresses specific problems you may encounter during the recrystallization of ethyl pyrazole-5-carboxylate esters.

Problem 1: No Crystals Form Upon Cooling

Cause: The solution is not supersaturated. This could be due to using too much solvent or the inherent high solubility of your compound even at low temperatures.

Solutions:

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the solution. This provides a template for further crystal growth.

  • Concentrate the Solution: Gently heat the solution to boil off some of the solvent. Be careful not to evaporate too much, as this can cause the compound to "crash out" of solution, trapping impurities.

  • Use a Mixed-Solvent System: If your compound is too soluble in a single solvent, consider adding an anti-solvent (a solvent in which your compound is insoluble) to a solution of your compound in a good solvent.

Problem 2: The Compound "Oils Out"

Cause: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a solid. This happens when the temperature of the solution is above the melting point of the solute at saturation. Impurities can also lower the melting point of your compound, making oiling out more likely.

Solutions:

  • Add More "Good" Solvent: Reheat the solution until the oil redissolves. Then, add a small amount of the "good" solvent and allow the solution to cool slowly again. This increased volume of solvent will lower the saturation temperature, hopefully to a point below the compound's melting point.

  • Lower the Crystallization Temperature: If possible, use a solvent with a lower boiling point.

  • Use a Seed Crystal: Adding a seed crystal to the warm, supersaturated solution before it has a chance to oil out can encourage direct crystallization.

  • Slow Down Cooling: Ensure very slow cooling to give the molecules sufficient time to orient themselves into a crystal lattice rather than aggregating as a disordered liquid.

Problem 3: The Resulting Crystals are Impure

Cause: Impurities can be incorporated into the crystal lattice if crystallization occurs too quickly. They can also be present on the surface of the crystals from the mother liquor.

Solutions:

  • Wash the Crystals: After filtration, wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

  • Perform a Second Recrystallization: If the crystals are still impure, a second recrystallization is often necessary.

  • Use Activated Charcoal: If the impurities are colored, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb your desired product.

Experimental Protocols & Visual Guides

Protocol 1: Standard Single-Solvent Recrystallization
  • Dissolution: Place the crude ethyl pyrazole-5-carboxylate ester in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid just dissolves.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Ice Bath: Once at room temperature, place the flask in an ice bath for at least 15 minutes to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals.

Diagram: Troubleshooting "Oiling Out"

Below is a decision-making workflow for addressing the common issue of a compound oiling out during recrystallization.

OilingOutTroubleshooting start Crude compound in hot solvent oiling_out Compound 'Oils Out' upon cooling start->oiling_out Cooling reheat Re-heat to dissolve oil oiling_out->reheat Yes add_solvent Add more 'good' solvent (10-20% volume) reheat->add_solvent slow_cool Cool slowly again add_solvent->slow_cool crystals_form Crystals Form slow_cool->crystals_form Success still_oils Still Oils Out slow_cool->still_oils Failure end Successful Recrystallization crystals_form->end change_solvent Change solvent system (e.g., lower boiling point or different mixed system) still_oils->change_solvent Yes change_solvent->start Retry

Caption: A workflow for troubleshooting the "oiling out" phenomenon.

References

Technical Support Center: Synthesis of Pyrazole Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of pyrazole carboxylates. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during your synthetic work. The guidance provided is based on established chemical principles and field-proven insights to ensure the reliability and success of your experiments.

Troubleshooting Guide: Common Side Reactions & Undesired Products

This section addresses specific issues you might encounter during the synthesis of pyrazole carboxylates, providing insights into their causes and actionable solutions.

Issue 1: Formation of Regioisomeric Mixtures

Q: My reaction with an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine is yielding a mixture of pyrazole regioisomers. How can I control the selectivity to obtain the desired product?

A: The formation of regioisomers is a frequent challenge in pyrazole synthesis, particularly in variations of the Knorr synthesis.[1] This occurs because the substituted hydrazine can attack either of the two non-equivalent carbonyl groups of the 1,3-dicarbonyl precursor, leading to products like 1,3,5- and 1,3,4-trisubstituted pyrazoles that can be difficult to separate.[1]

Causality and Control Factors:

The regiochemical outcome is governed by a delicate interplay of electronic effects, steric hindrance, and reaction conditions.[1]

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons is a key determinant. Electron-withdrawing groups can activate an adjacent carbonyl group, making it more susceptible to nucleophilic attack.[1]

  • Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can block the approach to one of the carbonyl groups, thereby directing the reaction towards the less sterically hindered site.[1]

  • Reaction Conditions: This is often the most critical and tunable factor. Parameters such as solvent, temperature, and pH can significantly influence which isomer is favored.[1] For instance, acidic conditions can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, potentially reversing the selectivity observed under neutral or basic conditions.[1][2]

Troubleshooting Protocol:

  • Solvent Screening: The choice of solvent can dramatically impact regioselectivity. Non-nucleophilic, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly increase the regioselectivity of the reaction between monosubstituted hydrazines and non-symmetrical 1,3-diketones.[3] This is because they do not compete with the hydrazine in attacking the more reactive carbonyl group.[3]

  • pH Adjustment: Carefully control the pH of your reaction mixture. An acidic catalyst is often employed in the Knorr synthesis.[4][5] However, the pH can influence which nitrogen atom of the hydrazine acts as the initial nucleophile. Experiment with both acidic and neutral conditions to determine the optimal pH for your desired regioisomer.

  • Temperature Control: The condensation reaction can be exothermic, and poor temperature control, especially during scale-up, can lead to side reactions.[6] A lower reaction temperature may favor the thermodynamically more stable product, potentially increasing the yield of the desired regioisomer.

  • Rate of Addition: A slow, controlled addition of the hydrazine derivative is crucial, particularly in larger-scale reactions, to manage the exotherm and maintain consistent reaction conditions.[6]

Table 1: Influence of Reaction Conditions on Regioselectivity

ParameterEffect on RegioselectivityRecommended Action
Solvent Can alter nucleophilicity and stabilize transition states differently.Screen polar aprotic (e.g., DMF, DMAc) and non-nucleophilic fluorinated alcohol solvents (e.g., TFE, HFIP).[3][7]
pH Affects the protonation state and nucleophilicity of the hydrazine nitrogens.Experiment with acidic (e.g., acetic acid) and neutral conditions.[2][4]
Temperature Can influence kinetic vs. thermodynamic product distribution.Run reactions at various temperatures (e.g., room temperature, 0 °C, reflux) to assess the impact on isomer ratio.
Catalyst Lewis or Brønsted acids can influence the rate and selectivity.Screen different acid catalysts (e.g., HCl, H₂SO₄, TFA).[8]
Issue 2: N-Alkylation Instead of or in Addition to Desired C-Substitution

Q: I am attempting a substitution reaction on the pyrazole ring, but I am observing N-alkylation as a major side product. How can I promote C-substitution?

A: Pyrazole has two nitrogen atoms, one of which is a pyrrole-type (proton donor) and the other a pyridine-type (proton acceptor).[9] The N1-position can be easily deprotonated, especially in the presence of a base, making it a nucleophilic site susceptible to alkylation.[10]

Causality and Control Factors:

  • Basicity and Nucleophilicity of Nitrogen: The lone pair of electrons on the N2 nitrogen makes it basic and reactive towards electrophiles.[10] After deprotonation, the N1 nitrogen becomes a potent nucleophile.[10]

  • Reaction Conditions: The choice of base and solvent plays a crucial role in determining the site of alkylation. Strong bases will readily deprotonate the N-H bond, favoring N-alkylation.[11]

Troubleshooting Protocol:

  • Protecting Groups: To prevent N-alkylation, consider protecting the N-H group before carrying out the desired C-substitution. Common protecting groups for pyrazoles include Boc, Ts, and SEM.

  • Directed Metalation: To achieve regioselective C-substitution, directed ortho-metalation (DoM) strategies can be employed. This involves using a directing group on the pyrazole ring to guide a strong base (like an organolithium reagent) to deprotonate a specific carbon atom, which can then be quenched with an electrophile.

  • Vilsmeier-Haack Reaction: For C4-formylation, the Vilsmeier-Haack reaction (using POCl₃ and DMF) is a classic and effective method that favors electrophilic substitution at the C4 position.[7]

  • Choice of Electrophile and Catalyst: For certain electrophilic substitutions, the inherent electronic properties of the pyrazole ring direct the incoming electrophile to the C4 position.[10]

Diagram 1: General Scheme for N-Alkylation Side Reaction

N_Alkylation Pyrazole Pyrazole (N-H) Pyrazole_Anion Pyrazole Anion (N-) Pyrazole->Pyrazole_Anion + Base - H-Base⁺ Base Base N_Alkylated_Pyrazole N-Alkylated Pyrazole (N-R) Pyrazole_Anion->N_Alkylated_Pyrazole + R-X - X⁻ Alkyl_Halide Alkyl Halide (R-X)

Caption: N-alkylation of pyrazole initiated by a base.

Issue 3: Incomplete Cyclization and Formation of Hydrazone Intermediates

Q: My reaction seems to stall, and I am isolating a significant amount of a hydrazone intermediate instead of the final pyrazole carboxylate product. What can I do to drive the reaction to completion?

A: The synthesis of pyrazoles from hydrazines and 1,3-dicarbonyl compounds proceeds through a hydrazone intermediate.[4] The final, and often rate-determining, step is the intramolecular cyclization followed by dehydration to form the aromatic pyrazole ring.[12]

Causality and Control Factors:

  • Reaction Energetics: The cyclization step has an activation energy barrier that must be overcome. Insufficient thermal energy or inadequate catalysis can lead to the accumulation of the hydrazone intermediate.

  • Dehydration Efficiency: The final step involves the elimination of a water molecule.[4] If water is not effectively removed from the reaction medium, the equilibrium may not favor the formation of the pyrazole product.

Troubleshooting Protocol:

  • Increase Reaction Temperature: Providing more thermal energy by heating the reaction mixture can help overcome the activation barrier for the cyclization step. Refluxing in a suitable solvent is a common practice.[13]

  • Acid Catalysis: The presence of an acid catalyst can facilitate both the initial condensation and the final dehydration step.[2][4] If you are already using a catalyst, consider increasing its concentration or switching to a stronger acid.

  • Azeotropic Removal of Water: Employ a Dean-Stark apparatus or a similar setup to azeotropically remove water as it is formed. This will shift the equilibrium towards the pyrazole product. Toluene or benzene are common solvents for this purpose.

  • Microwave Irradiation: Microwave-assisted synthesis can often dramatically reduce reaction times and improve yields by efficiently providing the energy required for cyclization.

Diagram 2: Workflow for Overcoming Incomplete Cyclization

Incomplete_Cyclization Start Hydrazone Intermediate Isolated Increase_Temp Increase Reaction Temperature Start->Increase_Temp Add_Catalyst Add/Increase Acid Catalyst Start->Add_Catalyst Remove_Water Azeotropic Water Removal Start->Remove_Water Microwave Use Microwave Synthesis Start->Microwave Success Complete Cyclization to Pyrazole Increase_Temp->Success Add_Catalyst->Success Remove_Water->Success Microwave->Success

Caption: Troubleshooting workflow for incomplete cyclization.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing pyrazole carboxylates?

A1: The most prevalent methods include:

  • Knorr Pyrazole Synthesis and its variations: This involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent, such as a β-ketoester.[4] This is a robust and widely used method.[14]

  • 1,3-Dipolar Cycloaddition: This approach utilizes the reaction of a diazo compound, like ethyl diazoacetate, with an alkyne or an activated alkene.[14]

  • Multicomponent Reactions: These strategies involve combining three or more starting materials in a one-pot synthesis to build the pyrazole ring with desired substitutions.[9][15]

Q2: How can I purify my crude pyrazole carboxylate product?

A2: Purification strategies depend on the nature of the impurities. Common techniques include:

  • Column Chromatography: Silica gel chromatography is a highly effective method for separating the desired product from side products and unreacted starting materials.[13] The choice of eluent system is critical and should be optimized using thin-layer chromatography (TLC).

  • Recrystallization: If the product is a solid and the impurities have different solubilities, recrystallization from a suitable solvent or solvent mixture can be a very effective purification method.

  • Acid-Base Extraction: Pyrazoles are weakly basic and can be protonated by strong acids to form salts.[10] This property can be exploited to separate them from non-basic impurities through an acid-base extraction workup. The pyrazole can be precipitated from the aqueous layer by neutralization.[16][17]

Q3: Are there any "green" or more environmentally friendly approaches to pyrazole synthesis?

A3: Yes, significant research has been dedicated to developing greener synthetic protocols. These often involve:

  • Catalytic Approaches: Using nano-catalysts, such as nano-ZnO, can lead to excellent yields in shorter reaction times under aqueous conditions.[14]

  • Alternative Solvents: The use of less hazardous solvents like water, ethanol, or ionic liquids is being explored to replace more toxic options.[3][11]

  • One-Pot Syntheses: One-pot procedures that combine multiple reaction steps without isolating intermediates reduce solvent waste and improve overall efficiency.[14][18][19]

Q4: My synthesis involves hydrazine. What are the key safety precautions I should take?

A4: Hydrazine and its derivatives are toxic and potentially carcinogenic and should be handled with extreme care.[4] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Consult the Safety Data Sheet (SDS) for the specific hydrazine derivative you are using for detailed handling and disposal instructions.

References

Formation of regioisomers in pyrazole synthesis and separation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on navigating the complexities of pyrazole synthesis, with a particular focus on the formation and separation of regioisomers. Our goal is to equip you with the technical knowledge and practical insights needed to troubleshoot your experiments and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis, and why is their formation a critical issue?

A1: In pyrazole synthesis, regioisomers are structural isomers that possess the same molecular formula but differ in the arrangement of substituents on the pyrazole ring. This issue most commonly arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1][2][3] This reaction can lead to two distinct regioisomeric products, for example, 1,3,5-trisubstituted and 1,3,4-trisubstituted pyrazoles. The control over which isomer is formed is paramount because different regioisomers can exhibit vastly different biological activities, physical properties, and toxicological profiles.[2] For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often a necessity.

Q2: What are the primary synthetic methods for pyrazoles, and which are most prone to regioisomer formation?

A2: The most common methods for pyrazole synthesis include:

  • Knorr Pyrazole Synthesis: This classic method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[4][5][6][7][8] When an unsymmetrical 1,3-dicarbonyl is used, this method is highly susceptible to the formation of a mixture of regioisomers.[4][9]

  • Paal-Knorr Pyrrole Synthesis (adapted for pyrazoles): This reaction synthesizes substituted pyrroles from 1,4-dicarbonyl compounds and can be adapted for pyrazoles using hydrazines instead of primary amines with 1,3-dicarbonyls.[10][11][12][13] Similar to the Knorr synthesis, it can produce regioisomeric mixtures with unsymmetrical starting materials.[10]

  • [3+2] Cycloaddition Reactions: These reactions, often involving diazo compounds and alkynes, can offer a higher degree of regioselectivity.[14][15] However, the regiochemical outcome is still dependent on the nature of the substrates and reaction conditions.

The Knorr synthesis and its variations are the most frequently encountered methods where regioisomer formation is a significant challenge.

Troubleshooting Guide: Controlling Regioselectivity

Issue 1: My Knorr synthesis is producing an inseparable mixture of regioisomers. How can I improve the regioselectivity?

This is a common challenge stemming from the comparable reactivity of the two carbonyl groups in an unsymmetrical 1,3-dicarbonyl compound. The regiochemical outcome is a delicate balance of several factors.[9]

Solution 1: Modulate Reaction Conditions

  • Solvent Choice: The solvent can have a profound impact on regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase the regioselectivity in pyrazole formation, often favoring one isomer almost exclusively.[16][17]

  • pH Control: The acidity or basicity of the reaction medium is a critical parameter.[1]

    • Acidic Conditions: Can alter the nucleophilicity of the two nitrogen atoms in the substituted hydrazine, potentially reversing the selectivity observed under neutral or basic conditions.[3] The reaction is often catalyzed by a small amount of acid.[5][6][7]

    • Neutral/Basic Conditions: May favor the attack of the more inherently nucleophilic nitrogen of the substituted hydrazine.[1]

Solution 2: Leverage Substrate-Based Control

  • Steric Hindrance: A bulky substituent on either the 1,3-dicarbonyl or the hydrazine can physically block one reaction pathway, directing the nucleophilic attack to the less hindered carbonyl group.[1][3]

  • Electronic Effects: The electronic nature of the substituents on the 1,3-dicarbonyl is a key determinant. Electron-withdrawing groups (e.g., -CF₃) increase the electrophilicity of the adjacent carbonyl carbon, making it the preferred site for the initial nucleophilic attack by hydrazine.[1][3]

Experimental Protocols

Protocol 1: General Procedure for Regioselective Knorr Pyrazole Synthesis Using a Fluorinated Alcohol

This protocol provides a general method for the Knorr condensation that favors a single regioisomer through the use of HFIP as a solvent.[16]

Materials:

  • Unsymmetrical 1,3-diketone (1.0 mmol)

  • Substituted hydrazine (e.g., methylhydrazine) (1.1 mmol)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).

  • At room temperature, add the substituted hydrazine (1.1 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can then be purified by column chromatography or recrystallization.

Separation of Regioisomers

Issue 2: My reaction has produced a mixture of regioisomers. What are the best methods for separation?

Even with optimized reaction conditions, obtaining a pure regioisomer may require a separation step.

Solution 1: Silica Gel Column Chromatography

This is the most widely used and effective method for separating pyrazole regioisomers.[18][19]

Workflow for Chromatographic Separation:

  • TLC Analysis: Begin by screening various solvent systems using TLC to find an eluent that provides the maximum possible separation (ΔRf) between the two regioisomer spots. A good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.

  • Column Chromatography: Once an optimal solvent system is identified, perform flash column chromatography.

    • Carefully pack the silica gel column.

    • Load the crude mixture onto the column.

    • Elute with the chosen solvent system, collecting fractions.

    • Monitor the collected fractions by TLC to identify and combine those containing the pure regioisomers.[18]

Solution 2: Fractional Crystallization

If the regioisomers are solids and exhibit different solubilities in a particular solvent, fractional crystallization can be an efficient and scalable separation technique.[2]

Workflow for Fractional Crystallization:

  • Solvent Screening: Identify a solvent in which both isomers are soluble at elevated temperatures, but one is significantly less soluble at lower temperatures.

  • Dissolution: Dissolve the mixture of regioisomers in the minimum amount of the hot solvent to form a saturated solution.

  • Cooling: Allow the solution to cool slowly and undisturbed. The less soluble isomer should crystallize out first.

  • Isolation: Collect the crystals by filtration.

  • Purity Check: Analyze the purity of the crystals and the mother liquor by NMR or LC-MS. The process can be repeated to improve purity.

Spectroscopic Characterization

Q3: How can I definitively distinguish between the two regioisomers using NMR spectroscopy?

A3: NMR spectroscopy is a powerful tool for the structural elucidation of pyrazole regioisomers.

  • ¹H and ¹³C NMR: The chemical shifts of the substituents and the pyrazole ring carbons will differ between the two isomers. For instance, a methyl group at the 3-position will have a different chemical shift compared to a methyl group at the 5-position.[20]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique can be used to confirm the assignment of each regioisomer.[18][19] NOESY detects through-space interactions between protons. For example, an interaction between the protons of the N-substituent and the protons of the substituent at the 5-position would be observed, but not between the N-substituent and the 3-position substituent.

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment shows correlations between protons and carbons that are two or three bonds apart, which is invaluable for unambiguous assignment.[21] For example, the proton at the 4-position will show correlations to both the C3 and C5 carbons, helping to identify the substituents at these positions.

Data Presentation

Table 1: Effect of Solvent on the Regioselectivity of the Knorr Pyrazole Synthesis [16][17]

1,3-Diketone SubstrateHydrazineSolventRegioisomeric Ratio (Major:Minor)
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineEthanol~1:1
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineTFE90:10
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineHFIP>99:1

Visual Diagrams

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_products Products diketone Unsymmetrical 1,3-Diketone attack Nucleophilic Attack at C=O diketone->attack hydrazine Substituted Hydrazine hydrazine->attack cyclization Intramolecular Cyclization & Dehydration attack->cyclization isomer1 Regioisomer A cyclization->isomer1 Path A isomer2 Regioisomer B cyclization->isomer2 Path B

Caption: Knorr pyrazole synthesis workflow.

Separation_Workflow start Mixture of Regioisomers tlc TLC Solvent Screening start->tlc decision Good Separation on TLC? tlc->decision column Silica Gel Column Chromatography decision->column Yes crystallization Fractional Crystallization decision->crystallization No (or for scale-up) isomers_sep Pure Regioisomers column->isomers_sep crystallization->isomers_sep

Caption: Decision workflow for separating pyrazole regioisomers.

References

Technical Support Center: Synthesis and Purification of Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures, ensuring high purity of the final compound.

Frequently Asked Questions (FAQs)

Q1: My final product is a brownish oil and won't solidify. What should I do?

An oily product typically indicates the presence of impurities or residual solvent. Here are the steps to address this:

  • Ensure Complete Solvent Removal: Use a rotary evaporator followed by a high-vacuum pump to remove all volatile solvents.

  • Trituration: Try adding a non-polar solvent in which your product is insoluble, such as hexanes or diethyl ether. Stir or sonicate the mixture. This can often induce crystallization of the desired product while the impurities remain in the solvent.

  • Purification: If trituration fails, the oil is likely a mixture of your product and impurities. Proceed with column chromatography for purification.

Q2: I see multiple spots on my TLC plate after the reaction. What are they?

Multiple spots indicate an incomplete reaction or the presence of side products. The common culprits are:

  • Unreacted Starting Material: One of the spots may correspond to the starting ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate. You can confirm this by co-spotting your reaction mixture with the starting material on the same TLC plate.

  • Regioisomer: The reaction of the unsymmetrical diketone with hydrazine can lead to the formation of a constitutional isomer, Ethyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate. This is a very common side product in Knorr-type pyrazole syntheses[1][2].

  • Other Byproducts: Depending on the reaction conditions, other side products could be present.

Q3: How can I differentiate between the desired 3-(4-chlorophenyl) and the 5-(4-chlorophenyl) regioisomer?

Differentiating between these isomers can be challenging without isolating them. However, careful analysis of ¹H and ¹³C NMR spectra can provide clues. The chemical shifts of the pyrazole ring proton and carbons will differ between the two isomers. For unambiguous identification, techniques like 2D NMR (NOESY, HMBC) may be necessary to establish through-space or long-range correlations between the phenyl ring protons and the pyrazole ring.

Q4: My purified product has a yellow tint. How can I decolorize it?

A yellow tint suggests the presence of minor, often highly conjugated, impurities.

  • Recrystallization: Often, a careful recrystallization will leave the colored impurities in the mother liquor.

  • Activated Charcoal Treatment: Dissolve your product in a suitable solvent (e.g., ethanol). Add a small amount of activated charcoal, heat the mixture briefly, and then filter it hot through a pad of celite. The charcoal will adsorb many colored impurities. Be aware that this may reduce your overall yield.

Troubleshooting Guides

Issue 1: Low Purity After Initial Work-up

Low purity is often due to incomplete reaction or the formation of side products, most notably the regioisomer.

Root Cause Analysis:

The Knorr pyrazole synthesis, which is the reaction of a 1,3-dicarbonyl compound with hydrazine, can produce two regioisomers if the dicarbonyl is unsymmetrical, as is the case with ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate[3]. The nucleophilic attack of hydrazine can occur at either of the two carbonyl groups, leading to a mixture of products.

Diagram: Regioisomer Formation in Knorr Pyrazole Synthesis

G cluster_start Starting Materials cluster_reaction Reaction Pathways cluster_products Products A Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate C Attack at C2 A->C Path A D Attack at C4 A->D Path B B Hydrazine (NH2NH2) B->C B->D E This compound (Desired Product) C->E Cyclization F Ethyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate (Regioisomer) D->F Cyclization

Caption: Knorr synthesis pathways for this compound.

Troubleshooting Steps:

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction progress. A common eluent system for pyrazoles is a mixture of hexanes and ethyl acetate. Start with a ratio of 4:1 and adjust the polarity as needed to get good separation of spots.

  • Column Chromatography: This is the most effective method for separating the desired product from unreacted starting material and the regioisomeric byproduct[4][5].

    Protocol 1: Column Chromatography Purification

    • Slurry Preparation: Adsorb your crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (like ethyl acetate or dichloromethane), adding silica gel, and then evaporating the solvent.

    • Column Packing: Pack a column with silica gel in a non-polar solvent (e.g., hexanes).

    • Loading: Carefully load the dried slurry onto the top of the packed column.

    • Elution: Begin eluting with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding ethyl acetate. A gradient of 0% to 30% ethyl acetate in hexanes is a good starting point. Collect fractions and analyze them by TLC.

    • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Issue 2: Difficulty with Recrystallization

Recrystallization is a powerful purification technique if the correct solvent system is identified.

Root Cause Analysis:

Effective recrystallization requires the compound to be sparingly soluble in a solvent at room temperature but highly soluble at an elevated temperature. Finding the right solvent or solvent mixture is key.

Troubleshooting Steps:

  • Solvent Screening: Test the solubility of your crude product in a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures like ethanol/water or hexanes/ethyl acetate)[6][7]. A good recrystallization solvent will dissolve the compound when hot but cause it to precipitate upon cooling.

  • Methanol/Ethanol Recrystallization: For many pyrazole derivatives, alcohols like methanol or ethanol are good choices for recrystallization[7].

    Protocol 2: Recrystallization from Ethanol

    • Dissolution: Place the crude product in a flask and add a minimal amount of ethanol. Heat the mixture to reflux with stirring until the solid dissolves completely. Add more ethanol dropwise if needed to achieve full dissolution.

    • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

    • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing it in an ice bath or refrigerator.

    • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol, and dry them under vacuum.

Table 1: Troubleshooting Summary

IssuePotential CauseRecommended Action
Oily ProductResidual solvent, impuritiesHigh-vacuum evaporation, trituration, column chromatography
Multiple TLC SpotsIncomplete reaction, regioisomer formationMonitor reaction to completion, purify by column chromatography
Colored ProductConjugated impuritiesRecrystallization, activated charcoal treatment
Poor RecrystallizationIncorrect solventSystematic solvent screening

Representative Synthetic Protocol

This protocol is a general representation based on the Knorr pyrazole synthesis for similar compounds[3][8][9].

Diagram: Synthetic Workflow

G A Dissolve Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate and Hydrazine hydrate in Ethanol/Acetic Acid B Reflux the reaction mixture A->B C Monitor reaction by TLC B->C D Cool and precipitate product in water C->D Upon completion E Filter the crude product D->E F Purify by Column Chromatography or Recrystallization E->F G Characterize pure product (NMR, MS, MP) F->G

Caption: General workflow for the synthesis and purification of this compound.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate (1 equivalent) in ethanol or glacial acetic acid.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. The reaction may be exothermic.

  • Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the disappearance of the starting material by TLC (e.g., in 3:1 hexanes:ethyl acetate).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Purification: Dry the crude solid and purify by either column chromatography as described in Protocol 1 or recrystallization from a suitable solvent like ethanol (Protocol 2).

Characterization Data

The final product should be characterized to confirm its identity and purity.

  • ¹H NMR: Expect signals for the ethyl group (a triplet and a quartet), aromatic protons on the chlorophenyl ring (two doublets), and a singlet for the pyrazole ring proton. The NH proton of the pyrazole may appear as a broad singlet.

  • ¹³C NMR: Expect signals for the ethyl group, the carbonyl carbon of the ester, and the carbons of the pyrazole and chlorophenyl rings[10].

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (250.68 g/mol ) with the characteristic isotopic pattern for a compound containing one chlorine atom[11].

  • Melting Point: A sharp melting point range for the purified solid indicates high purity.

By following these guidelines and troubleshooting steps, researchers can improve the purity and yield of their synthesized this compound.

References

Technical Support Center: Navigating Scale-Up Synthesis of Pyrazole Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of pyrazole intermediates. Pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous blockbuster drugs. However, transitioning a promising pyrazole synthesis from the bench to a pilot or manufacturing scale introduces a host of challenges that can impact yield, purity, safety, and cost-effectiveness.

This guide is structured as a series of questions and answers, reflecting the common issues encountered in the field. My aim is not just to provide solutions, but to explain the underlying principles, empowering you to troubleshoot effectively and develop robust, scalable processes.

Section 1: Reaction Control & Thermal Safety

The condensation reaction to form the pyrazole ring, often involving hydrazine or its derivatives with a 1,3-dicarbonyl compound (a classic being the Knorr synthesis), is frequently exothermic.[1][2][3] What is manageable in a 1-liter flask can become a serious safety hazard in a 100-liter reactor due to fundamental changes in heat transfer.

Q1: My pyrazole synthesis shows a significant exotherm upon scale-up, leading to temperature control issues. What is happening and how can I mitigate this?

A1: The core of the problem lies in the surface-area-to-volume ratio, which decreases dramatically as you increase the scale of your reaction.[4][5] This means your larger reactor has proportionally less surface area to dissipate the heat generated by the reaction, making it harder to cool.[5] This can lead to a thermal runaway, where the reaction rate increases with temperature, generating more heat in a dangerous feedback loop.[1][6]

Troubleshooting & Mitigation Strategies:

  • Controlled Reagent Addition: The most common and effective control is to add the most reactive reagent (often hydrazine hydrate) slowly and sub-surface into the reaction mixture.[1] This allows the reactor's cooling system to keep pace with the heat being generated.[7]

  • Perform Calorimetry Studies: Before scaling up, use a reaction calorimeter (e.g., RC1) to measure the heat of reaction and determine the maximum heat output. This data is critical for ensuring your plant reactor's cooling capacity is sufficient.

  • Solvent Choice & Concentration: Increasing the solvent volume can create a larger thermal mass to absorb the heat of reaction.[1] Dilute solutions of hydrazine are also inherently safer.[1][8] Switching to a lower-boiling-point solvent can sometimes help, but this alone does not guarantee safety if cooling is lost.[9]

  • Addition of a Base: For reactions that generate acidic byproducts (e.g., HCl), the presence of acid can lower the decomposition temperature of hydrazine.[9] Adding a mild base, such as sodium acetate, can neutralize these byproducts, increasing the thermal stability of the reaction mixture and providing a critical safety margin.[9]

Q2: We experienced a dangerous pressure buildup during a hydrazine-based synthesis in a sealed reactor. What caused this?

A2: This is a critical safety event, likely caused by the decomposition of hydrazine. Hydrazine is an energetic compound that can decompose, sometimes explosively, at elevated temperatures or in the presence of certain catalysts.[1] The decomposition generates a large volume of gas (nitrogen and ammonia), leading to rapid pressure increase.

Causality & Prevention:

  • Avoid Catalytic Metals: Never use equipment containing copper, cobalt, or iron oxides when working with hydrazine, as these metals can catalyze its decomposition.[1] Ensure your reactor is properly cleaned and passivated.

  • Strict Temperature Control: As discussed in Q1, preventing temperature spikes is paramount. A runaway reaction can quickly reach the decomposition temperature of hydrazine.

  • Inert Atmosphere: Always conduct hydrazine reactions under an inert atmosphere (e.g., nitrogen or argon). Hydrazine vapor has a wide flammability range (4.7% to 100% in air) and can ignite spontaneously.[1][10]

Troubleshooting Workflow for Thermal Events

Below is a logical workflow for diagnosing and addressing thermal issues during scale-up.

G cluster_analysis Analysis & Correction start Unexpected Exotherm or Pressure Increase Observed action1 IMMEDIATE ACTION: Ensure Max Cooling Stop Reagent Addition start->action1 decision1 Is Reaction Under Control? action1->decision1 action2 Prepare to Quench (If necessary & pre-defined) decision1->action2 No investigate Post-Event Investigation: Review Batch Data (Temp, Addition Rate, Pressure) decision1->investigate Yes cause1 Cause: Addition Too Fast? investigate->cause1 cause2 Cause: Cooling Inadequate? investigate->cause2 cause3 Cause: Conc. Too High? investigate->cause3 cause4 Cause: Catalytic Contamination? investigate->cause4 solution1 Solution: Revise SOP for Slower, Controlled Addition cause1->solution1 solution2 Solution: Re-evaluate Heat Transfer (Perform Calorimetry) cause2->solution2 solution3 Solution: Increase Dilution cause3->solution3 solution4 Solution: Review Materials of Construction & Cleaning Logs cause4->solution4

Caption: Troubleshooting workflow for thermal events.

Section 2: Mixing, Mass Transfer, & Impurity Profile

Ideal mixing is assumed in the lab but is rarely achieved in a large reactor. Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, directly impacting reaction selectivity, yield, and impurity formation.[5][11]

Q3: We are seeing lower yields and new impurities upon scale-up that were not present in the lab. What is the likely cause?

A3: This is a classic symptom of a mass transfer-limited reaction.[12] In the laboratory, efficient stirring quickly homogenizes the reactants. In a large tank, it takes significantly longer to achieve the same level of mixing.[13] If your reaction is fast, it can occur before the reagents are fully dispersed, leading to side reactions in areas of high local concentration.[11]

Troubleshooting & Optimization:

  • Evaluate Mixing Parameters: The goal is to match mass transfer coefficients (kLa) between scales, not just agitation speed (RPM).[14] This often requires collaboration with a chemical engineer.

  • Optimize Reagent Addition Point: Introducing a critical reagent at a point of high turbulence, such as near the impeller discharge stream, ensures rapid mixing.[11] Avoid adding reagents near the vessel wall where mixing is poor.[12]

  • Study the Reaction Kinetics: Understand if your reaction is kinetically controlled or mass-transfer controlled. If it's the latter, improving mixing is the only way to improve the outcome.[12]

  • Impurity Profiling: Characterize the new impurities. Their structure can provide clues about the side reactions occurring (e.g., dimerization, reaction with solvent, etc.). This is a key aspect of quality control and regulatory compliance.[15][16] The International Conference on Harmonization (ICH) provides guidelines on thresholds for identifying and qualifying impurities.[17]

Table 1: Common Impurities and Potential Scale-Up Causes

Impurity TypePotential Cause on Scale-UpMitigation Strategy
Regioisomers Poor temperature control favoring the kinetic vs. thermodynamic product.[1][18]Tighter temperature control; screen different solvents or catalysts.[1]
Byproducts from Side Reactions Poor mixing leading to localized high concentrations of reactants.[5]Improve agitation; optimize reagent addition rate and location.
Degradation Products Extended heating times or localized hot spots due to inefficient cooling.[7]Re-evaluate thermal profile; ensure stability of product under process conditions.
Unreacted Starting Materials Inefficient mass transfer in multiphase systems; poor mixing.[14]Increase agitation; consider phase-transfer catalysts if applicable.

Q4: How does temperature control affect regioselectivity in the synthesis of unsymmetrical pyrazoles?

A4: When using an unsymmetrical 1,3-dicarbonyl, the initial reaction with hydrazine can occur at either carbonyl group, potentially leading to two different regioisomers.[19] The reaction pathway to each isomer can have a different activation energy. Often, one isomer is the "kinetic" product (forms faster, favored at lower temperatures) and the other is the "thermodynamic" product (more stable, favored at higher temperatures). Inconsistent temperature control during scale-up can lead to unpredictable and inconsistent ratios of these isomers.

Solution:

  • Precise Temperature Control: Maintain a consistent and well-documented temperature profile throughout the batch.[20][21]

  • Kinetic vs. Thermodynamic Study: Perform small-scale experiments at various temperatures to understand which conditions favor your desired isomer. This data is crucial for defining the process parameters for scale-up.

Section 3: Work-up & Product Isolation

Crystallization is a critical unit operation that defines the purity, particle size, and polymorphic form of the final intermediate.[22][23] What crystallizes easily in a beaker can become a major bottleneck at the pilot scale.[24]

Q5: Our pyrazole intermediate oiled out or failed to crystallize during scale-up, even though the lab procedure was followed. Why?

A5: This issue often stems from differences in cooling rates, agitation, and the presence of impurities that can inhibit nucleation.

Troubleshooting & Mitigation:

  • Controlled Cooling: Lab flasks cool quickly, promoting rapid nucleation. Large reactors cool much more slowly.[25] This can lead to the system remaining in a metastable supersaturated state or "oiling out." A programmed, controlled cooling profile is essential for reproducibility.

  • Seeding Strategy: Develop a robust seeding protocol. Adding seed crystals at the right temperature and supersaturation level provides a template for crystal growth and helps ensure consistency.

  • Solvent Screening: The optimal anti-solvent ratio or solvent system may change upon scale-up.[4] What works on a small scale might not be ideal for achieving the desired particle size and purity in a larger batch.

  • Control Polymorphism: Be aware that different crystallization conditions (solvent, temperature, cooling rate) can produce different crystal forms (polymorphs), which can have different stability and solubility.[24] Characterize your solid form at each stage of development.

Decision Tree for Crystallization Failure

G start Product Fails to Crystallize or Oils Out on Scale-Up decision1 Was a Seeding Protocol Used? start->decision1 action1_yes Review Seeding: - Correct Temperature? - Seed Quality/Quantity? - Supersaturation Level? decision1->action1_yes Yes action1_no Develop Seeding Protocol: Determine Metastable Zone Width (MSZW) and Optimal Seeding Point decision1->action1_no No decision2 Is Cooling Profile Controlled? action1_yes->decision2 action1_no->decision2 action2_yes Analyze Cooling Data: - Rate Consistent? - Agitation Maintained? decision2->action2_yes Yes action2_no Implement Programmed Cooling: Avoid 'Crash Cooling' decision2->action2_no No decision3 Are Impurity Levels Higher Than in Lab? action2_yes->decision3 action2_no->decision3 action3_yes Identify & Quantify Impurities: - Do they inhibit nucleation? - Revisit reaction/work-up to reduce them. decision3->action3_yes Yes action3_no Re-evaluate Solvent System: Screen alternative anti-solvents or solvent/anti-solvent ratios decision3->action3_no No

Caption: Decision tree for troubleshooting crystallization issues.

Frequently Asked Questions (FAQs)

Q: What is the single most overlooked parameter when scaling up a pyrazole synthesis? A: Mixing.[26] Chemists often focus on stoichiometry and temperature, but the physical process of homogenization is fundamentally different at scale.[27] A failure to appreciate the impact of mixing on mass and heat transfer is the root cause of many scale-up failures.[14]

Q: How do I safely handle hydrazine hydrate at a larger scale? A: Hydrazine is highly toxic and energetic.[8][28] Always handle it in a well-ventilated area (e.g., a fume hood) with appropriate personal protective equipment (PPE), including permeation-resistant gloves and safety goggles.[10][29] Use dilute aqueous solutions whenever possible, as they are inherently safer.[8] Ensure all equipment is free of catalytic metals and have a pre-approved quenching procedure and spill kit ready.[10]

Q: My filtration is much slower on the pilot scale than in the lab. What can I do? A: This is often due to a change in crystal habit or particle size distribution, which can be influenced by the crystallization process. Smaller, needle-like crystals will pack more tightly and be harder to filter. Revisit your crystallization parameters (cooling rate, agitation, solvent) to try and grow larger, more uniform crystals.

References

Technical Support Center: Purification of Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of byproduct removal during the synthesis of Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate. Authored for professionals in chemical research and pharmaceutical development, this document provides expert-driven troubleshooting strategies and detailed protocols to ensure the highest purity of the final compound.

The synthesis of substituted pyrazoles is a cornerstone of medicinal chemistry, leading to a vast array of pharmacologically significant molecules. However, the classic condensation reactions used for their synthesis are often accompanied by the formation of challenging byproducts. This guide addresses the most common purification hurdles encountered during the synthesis of this compound, providing both the theoretical rationale and practical, step-by-step solutions.

Troubleshooting Guide: Common Byproducts and Their Removal

This section tackles specific, frequently encountered impurities. Each question represents a common experimental observation, followed by a detailed explanation of the cause and a robust protocol for resolution.

Q1: My final product is contaminated with a significant amount of an isomer that is very difficult to separate. How can I remove this regioisomeric byproduct?

Root Cause Analysis: This is the most prevalent issue in the synthesis of asymmetrically substituted pyrazoles. The reaction between a non-symmetrical 1,3-dicarbonyl precursor (like ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate) and hydrazine hydrate involves two electrophilic carbonyl carbons. Nucleophilic attack by the hydrazine can occur at either carbonyl, leading to two possible regioisomers: the desired this compound and the undesired Ethyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate.[1][2] These isomers often have very similar physical properties, making separation by standard recrystallization challenging.

Diagram: Formation of Regioisomers

G cluster_reactants Reactants cluster_products Potential Products dicarbonyl Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate product_desired Desired Isomer This compound dicarbonyl->product_desired Path A product_undesired Undesired Isomer Ethyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate dicarbonyl->product_undesired Path B hydrazine Hydrazine (H2N-NH2) hydrazine->product_desired hydrazine->product_undesired

Caption: Regiochemical outcome of pyrazole synthesis.

Troubleshooting Strategies:

  • Flash Column Chromatography (Primary Method): This is the most effective method for separating regioisomers.[1] A subtle difference in the polarity of the isomers can be exploited for separation.

    • Stationary Phase: Silica gel (60 Å, 230-400 mesh) is the standard choice.

    • Mobile Phase (Eluent): A non-polar/polar solvent system is required. Start with a low polarity mixture and gradually increase the polarity. A common starting point is a hexane-ethyl acetate gradient.

    • In-Text Citation Example: Purification of reaction products is often carried out by flash column chromatography using silica gel.[3]

  • Protocol: Flash Chromatography for Isomer Separation

    • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Test various ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3). The ideal system will show good separation between the two spots (Rf difference of >0.1) with the lower spot having an Rf value of ~0.2-0.3.

    • Column Packing: Prepare a slurry of silica gel in 100% hexane and carefully pack the column. Equilibrate the column by running 2-3 column volumes of the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).

    • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. For better resolution, adsorb the crude product onto a small amount of silica gel, dry it, and load the powder onto the top of the column bed.

    • Elution: Begin elution with the low-polarity mobile phase. Collect fractions and monitor them by TLC. Gradually increase the percentage of ethyl acetate to elute the more polar components. The isomers should elute in separate sets of fractions.

    • Product Isolation: Combine the fractions containing the pure desired product and remove the solvent under reduced pressure.

Q2: My reaction is sluggish, and the crude product is contaminated with unreacted starting materials. How do I remove them?

Root Cause Analysis: Incomplete conversion is a common issue. This leaves you with your target compound plus unreacted hydrazine and the 1,3-dicarbonyl precursor. Each of these impurities requires a different approach for removal due to their distinct chemical properties.

Troubleshooting Strategies:

  • Aqueous Acid Wash (for Hydrazine Removal): Hydrazine is basic and can be easily removed by converting it into a water-soluble salt.

  • Recrystallization (for Starting Material Removal): If the starting material has a significantly different solubility profile from the desired product, recrystallization is an efficient purification method.[4]

  • Chromatography: If recrystallization is ineffective, column chromatography will be necessary.

Protocol: Work-up and Purification

  • Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.[3]

  • Acid Wash: Transfer the organic layer to a separatory funnel and wash with a dilute acid solution (e.g., 1M HCl). This will protonate the basic hydrazine, pulling it into the aqueous layer.

  • Base Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO3) solution to neutralize any remaining acid.[3]

  • Brine Wash & Drying: Wash with a saturated NaCl solution (brine) to remove excess water. Dry the organic layer over anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification of Crude Solid:

    • Attempt Recrystallization: Dissolve the crude solid in a minimal amount of a hot solvent (e.g., ethanol, methanol, or ethyl acetate).[4] Slowly cool to room temperature, then in an ice bath, to induce crystallization of the pure product. Collect the crystals by filtration.

    • Perform Chromatography: If recrystallization fails to remove the non-basic starting material, purify the material using the column chromatography protocol described in Q1.

Q3: My synthesis starts from a chalcone, and I am isolating a pyrazoline byproduct. How can I ensure complete aromatization to the pyrazole?

Root Cause Analysis: The reaction of α,β-unsaturated carbonyl compounds (chalcones) with hydrazines proceeds through a pyrazoline intermediate. This intermediate must then be oxidized to form the stable aromatic pyrazole ring.[5] If this oxidation step is inefficient, the pyrazoline will persist as a major byproduct.

Troubleshooting Strategies:

  • In-situ Oxidation: The simplest method is to ensure an oxidizing agent is present. Often, atmospheric oxygen is sufficient if the reaction is run open to the air and stirred for a prolonged period.

  • Chemical Oxidants: If air oxidation is too slow, a mild chemical oxidant can be introduced during the work-up.

  • Reaction Conditions: Higher temperatures and certain solvents can promote the rate of aromatization.

Protocol: Promoting Aromatization

  • Extend Reaction Time/Increase Temperature: After the initial condensation, continue to heat the reaction mixture under reflux for several hours while ensuring it is exposed to air (e.g., using a reflux condenser that is open to the atmosphere). Monitor the disappearance of the pyrazoline intermediate by TLC.

  • Solvent Choice: Solvents like acetic acid can facilitate the aromatization process. Running the reaction in refluxing glacial acetic acid is a common strategy.[6]

  • Post-Reaction Oxidation (if needed): If the pyrazoline is still present after the reaction, it can be oxidized separately. After the initial work-up, dissolve the crude product in a suitable solvent (like chloroform or acetic acid) and treat it with an oxidizing agent such as bromine in acetic acid or potassium permanganate. Caution: This requires careful control to avoid over-oxidation or side reactions.

  • Purification: The pyrazoline is typically more polar than the corresponding pyrazole and can be separated by silica gel chromatography.

Frequently Asked Questions (FAQs)

Byproduct Category Likely Chemical Origin Primary Removal Method
Regioisomer Non-selective reaction at 1,3-dicarbonyl sites.[1][2]Flash Column Chromatography
Unreacted Hydrazine Incomplete reaction; excess reagent.Aqueous Acid Wash (e.g., 1M HCl)
Unreacted Dicarbonyl/Chalcone Incomplete reaction.Recrystallization or Chromatography
Pyrazoline Intermediate Incomplete oxidation from chalcone precursor.[5]Promote oxidation (air, heat); Chromatography
Ester Hydrolysis Product Exposure to strong acid/base during work-up.[7]Chromatography; Prevention via neutral work-up

Table 1. Summary of common byproducts and recommended removal strategies.

What is a good general workflow for purifying my crude product?

A systematic approach is crucial for efficient and successful purification. The following workflow can be adapted to most scenarios.

Diagram: General Purification Workflow

G start Crude Reaction Mixture workup Aqueous Work-up (Acid/Base Washes) start->workup concentrate Concentrate to Crude Solid workup->concentrate tlc Analyze by TLC concentrate->tlc one_spot One Major Spot? tlc->one_spot Multiple Spots tlc->one_spot One Dominant Spot recrystallize Recrystallization one_spot->recrystallize Yes chromatography Column Chromatography one_spot->chromatography No (close spots) check_purity Check Purity (NMR, LCMS) recrystallize->check_purity pure Pure Product check_purity->pure Purity OK check_purity->chromatography Impure chromatography->check_purity

Caption: Decision workflow for product purification.

My pyrazole product shows significant tailing on the silica gel TLC plate and column. What causes this and how can I fix it?

This is a classic sign of a basic compound interacting strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. The pyrazole ring contains basic nitrogen atoms that can be partially protonated, causing them to "stick" to the stationary phase, which leads to poor peak shape and difficult separation.

Solution: Deactivate the silica gel by adding a small amount of a volatile base to your eluent system.

  • Recommended Additive: Triethylamine (Et3N)

  • Concentration: Add 0.1% to 1% triethylamine to your mobile phase (e.g., for 500 mL of eluent, add 0.5 mL of Et3N). This will neutralize the acidic sites on the silica, allowing your basic compound to elute cleanly.[4]

References

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Biological Activity of Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of pharmacological activities.[1][2] This five-membered heterocyclic ring is a versatile scaffold, lending itself to modifications that can fine-tune its biological effects.[1] Pyrazole derivatives have demonstrated significant potential as anti-inflammatory, anticancer, and antimicrobial agents.[2][3][4] A notable example is Celecoxib, a selective COX-2 inhibitor widely used as an anti-inflammatory drug.[5] The core structure of Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate suggests its potential to interact with key biological targets implicated in cancer and inflammation, making it a compelling candidate for further investigation. This guide provides a framework for the systematic validation of its biological activity, comparing its potential performance against established therapeutic agents.

Part 1: Validation of Anticancer Activity

The anticancer potential of pyrazole derivatives is well-documented, with various analogues exhibiting cytotoxicity against a range of cancer cell lines.[6][7] The proposed mechanism often involves the inhibition of critical signaling pathways that drive cell proliferation and survival, such as the EGFR and BRAF pathways.[6] To validate the anticancer activity of this compound, a systematic in vitro approach is recommended.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. It measures the metabolic activity of cells, which is indicative of the number of viable cells.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Doxorubicin (positive control)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture MCF-7 and A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the test compound and Doxorubicin in culture medium to achieve a range of final concentrations.

    • Replace the medium in the cell plates with the medium containing the test compounds and controls. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Experimental Workflow for Anticancer Activity Validation

G cluster_0 Cell Culture & Seeding cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis culture Culture Cancer Cell Lines (e.g., MCF-7, A549) seed Seed Cells in 96-well Plates culture->seed treat Treat Cells with Compounds seed->treat prepare Prepare Serial Dilutions of Test Compound & Doxorubicin prepare->treat incubate Incubate for 48-72h add_mtt Add MTT Reagent incubate->add_mtt dissolve Dissolve Formazan in DMSO add_mtt->dissolve read Measure Absorbance at 570nm dissolve->read calculate Calculate IC50 Values read->calculate

Caption: Workflow for determining the in vitro anticancer activity of a test compound.

Comparative Data: Anticancer Activity
CompoundTarget Cell LineIC50 (µM)Reference
This compound MCF-7To be determined
This compound A549To be determined
DoxorubicinMCF-70.8 - 2.5[8][9][10]
DoxorubicinA549~2.43[9]
Potential Mechanisms of Action: Relevant Signaling Pathways

Should this compound demonstrate significant anticancer activity, further investigation into its mechanism of action would be warranted. Based on the known activities of pyrazole derivatives, inhibition of the EGFR or BRAF signaling pathways are plausible mechanisms.

EGFR Signaling Pathway

EGFR_Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Grb2 Grb2 EGFR->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Simplified EGFR signaling pathway leading to cell proliferation.

BRAF(V600E) Signaling Pathway

BRAF_Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras BRAF BRAF (V600E Mutant) Ras->BRAF Constitutive Activation MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Altered Gene Expression ERK->Transcription Proliferation Uncontrolled Cell Proliferation Transcription->Proliferation

Caption: The constitutively active BRAF(V600E) signaling pathway in cancer.

Part 2: Validation of Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated during inflammation.[5]

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Objective: To determine the IC50 of this compound for COX-2.

Materials:

  • This compound

  • Celecoxib (positive control)

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., Tris-HCl)

  • Detection reagent (e.g., a fluorometric probe that reacts with the product of the COX reaction)

  • 96-well microplate

  • Fluorometric plate reader

Procedure:

  • Enzyme and Compound Preparation:

    • Prepare a working solution of human recombinant COX-2 in the reaction buffer.

    • Prepare serial dilutions of this compound and Celecoxib in the reaction buffer.

  • Assay Reaction:

    • In a 96-well plate, add the reaction buffer, the detection reagent, and the test compound or control.

    • Add the COX-2 enzyme solution to each well and incubate for a short period to allow for inhibitor binding.

  • Initiation and Measurement:

    • Initiate the reaction by adding the arachidonic acid substrate to all wells.

    • Immediately measure the fluorescence in a kinetic mode for a set period.

  • Data Analysis:

    • Determine the rate of reaction for each concentration of the test compound and control.

    • Calculate the percentage of inhibition relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value.

Experimental Workflow for COX-2 Inhibition Assay

G cluster_0 Reagent Preparation cluster_1 Assay Setup cluster_2 Reaction & Measurement cluster_3 Data Analysis prepare_enzyme Prepare COX-2 Enzyme Solution add_enzyme Add COX-2 Enzyme prepare_enzyme->add_enzyme prepare_compounds Prepare Serial Dilutions of Test Compound & Celecoxib add_reagents Add Buffer, Probe, and Compound/Control to Plate prepare_compounds->add_reagents add_reagents->add_enzyme add_substrate Initiate with Arachidonic Acid add_enzyme->add_substrate measure Kinetic Fluorescence Reading add_substrate->measure calculate_rate Determine Reaction Rates measure->calculate_rate calculate_ic50 Calculate IC50 Values calculate_rate->calculate_ic50

Caption: Workflow for the in vitro determination of COX-2 inhibitory activity.

Comparative Data: Anti-inflammatory Activity
CompoundTarget EnzymeIC50 (nM)Reference
This compound COX-2To be determined
CelecoxibCOX-240[1]
Potential Mechanism of Action: NF-κB Signaling Pathway

Inhibition of COX-2 can lead to downstream effects on inflammatory signaling pathways such as the NF-κB pathway, which is a key regulator of inflammation.

NF-κB Signaling Pathway

NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB Phosphorylation Proteasome Proteasomal Degradation IkB->Proteasome NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation IkB_NFkB IκB-NF-κB (Inactive Complex) IkB_NFkB->IKK IkB_NFkB->NFkB Release Genes Pro-inflammatory Gene Expression Nucleus->Genes Activation

Caption: The canonical NF-κB signaling pathway in inflammation.

Conclusion and Future Directions

This guide outlines a comprehensive strategy for the initial validation of the biological activities of this compound. Based on the well-established pharmacological profile of the pyrazole scaffold, it is hypothesized that this compound will exhibit both anticancer and anti-inflammatory properties. The provided experimental protocols offer a robust framework for testing these hypotheses and generating quantitative data for comparison with standard therapeutic agents.

Positive results from these in vitro studies would warrant further investigation, including:

  • In vivo efficacy studies: To assess the compound's activity in animal models of cancer and inflammation.

  • Pharmacokinetic and toxicological profiling: To evaluate the compound's absorption, distribution, metabolism, excretion, and safety profile.

  • Structure-activity relationship (SAR) studies: To synthesize and test analogs of the lead compound to optimize its potency and selectivity.

By following a systematic and rigorous validation process, the therapeutic potential of this compound can be thoroughly evaluated, potentially leading to the development of a novel therapeutic agent.

References

The Ascending Challenge: Pyrazole Derivatives as Potent Alternatives to Doxorubicin in Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

Doxorubicin, an anthracycline antibiotic, has been a cornerstone of chemotherapy for decades, demonstrating efficacy against a broad spectrum of cancers.[1][2] However, its clinical utility is often hampered by severe side effects, most notably cardiotoxicity, and the development of chemoresistance in cancer cells.[1][2][3] These limitations underscore the urgent need for novel anticancer agents with improved therapeutic indices. In this landscape, pyrazole derivatives have emerged as a promising class of heterocyclic compounds, with numerous studies highlighting their significant anticancer activities. This guide provides a comprehensive comparison of the anticancer activity of various pyrazole derivatives with doxorubicin, supported by experimental data and detailed protocols to empower researchers in their quest for more effective and safer cancer treatments.

Doxorubicin: The Double-Edged Sword in Oncology

Doxorubicin primarily exerts its cytotoxic effects through multiple mechanisms, including intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS).[4][5] By intercalating into the DNA helix, doxorubicin obstructs DNA and RNA synthesis.[4] Its inhibition of topoisomerase II leads to DNA double-strand breaks, triggering apoptotic cell death.[4][5] However, these very mechanisms also contribute to its toxicity in healthy tissues, particularly the heart, where the accumulation of ROS leads to cardiomyopathy.[1] Furthermore, cancer cells can develop resistance to doxorubicin through mechanisms such as increased drug efflux, alterations in topoisomerase II expression, and modulation of apoptotic pathways.[1][5]

Pyrazole Derivatives: A Versatile Scaffold for Anticancer Drug Design

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This scaffold is a privileged structure in medicinal chemistry due to its ability to engage in various biological interactions. The versatility of the pyrazole ring allows for diverse substitutions, leading to a wide array of derivatives with distinct pharmacological properties. In the context of oncology, researchers have successfully synthesized and evaluated numerous pyrazole derivatives that exhibit potent antiproliferative activity against various cancer cell lines, often comparable or even superior to doxorubicin.[6][7][8]

Comparative Cytotoxic Activity: Pyrazole Derivatives vs. Doxorubicin

The efficacy of an anticancer agent is primarily assessed by its ability to inhibit the proliferation of cancer cells, often quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The following tables summarize the IC50 values of several promising pyrazole derivatives against various cancer cell lines, with doxorubicin as the reference compound.

Table 1: Anticancer Activity (IC50 in µM) of Pyrazole Derivatives Compared to Doxorubicin on Various Cancer Cell Lines

Compound/DrugMCF-7 (Breast)HCT-116 (Colon)HepG2 (Liver)A549 (Lung)HeLa (Cervical)Reference
Doxorubicin 0.953.6763.8320.35.17[6][9]
Compound 43 0.25----[6]
Compound 33 <23.7<23.7<23.7<23.7-[6]
Compound 34 <23.7<23.7<23.7<23.7-[6]
Compound 57 4.06-3.11-4.91[6]
Compound 58 4.24-4.15-4.11[6]
CF-6 ---12.5-[9]
Compound 11 -----[10]
Compound 7d -----[11]
Compound 7f -----[11]
Compound 7a --6.1--[12]
Compound 7b 10.6-7.9--[12]

Note: '-' indicates data not available in the cited sources. The IC50 values for compounds 33 and 34 were reported as a range across four cell lines including MCF7, HCT116, HepG2, and A549.

Unraveling the Mechanisms: How Pyrazole Derivatives Combat Cancer

While doxorubicin's mechanism is well-established, the anticancer activity of pyrazole derivatives stems from their ability to target a diverse range of cellular processes and signaling pathways, often with greater selectivity towards cancer cells.

Induction of Apoptosis

A hallmark of many effective anticancer agents is their ability to induce programmed cell death, or apoptosis. Several pyrazole derivatives have been shown to be potent inducers of apoptosis.[13] For instance, certain novel pyrazole derivatives were found to induce apoptosis in human ovarian adenocarcinoma (A2780) and lung carcinoma (A549) cells.[13] The induction of apoptosis is a critical mechanism for eliminating cancer cells and is often a more controlled and less inflammatory process than necrosis.

Targeting Key Signaling Pathways

Unlike the broad mechanism of doxorubicin, many pyrazole derivatives exhibit more targeted actions, inhibiting specific kinases and enzymes that are crucial for cancer cell survival and proliferation.

  • PI3K/AKT Pathway Inhibition: The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival, and is often hyperactivated in cancer. Thangarasu et al. identified a pyrazole carbaldehyde derivative (compound 43) as a potent PI3K inhibitor, exhibiting excellent cytotoxicity against MCF-7 breast cancer cells with an IC50 of 0.25 µM, significantly lower than doxorubicin's 0.95 µM.[6]

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Pyrazole_43 Pyrazole Derivative (Compound 43) Pyrazole_43->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT signaling pathway by a pyrazole derivative.

  • Topoisomerase II Inhibition: Similar to doxorubicin, some pyrazole derivatives exert their anticancer effects by targeting topoisomerase II. Compounds 64 and 65, for example, displayed strong interactions with topoisomerase II and exhibited superior anticancer activity against five cancer cell lines compared to the standard drug.[6] Another study identified a pyrazoline derivative (compound 7f) as a non-intercalative Topo II catalytic inhibitor.[11] This suggests that pyrazole derivatives can inhibit this critical enzyme through different binding modes than doxorubicin, potentially leading to a different resistance profile.

Topoisomerase_II_Inhibition cluster_dox Doxorubicin cluster_pyrazole Pyrazole Derivatives Dox Doxorubicin Dox_Action Intercalates DNA & Stabilizes Topo II-DNA complex Dox->Dox_Action TopoII Topoisomerase II Dox_Action->TopoII Pyrazole Pyrazole Derivatives (e.g., Compounds 64, 65, 7f) Pyrazole_Action Inhibit Topo II catalytically (may be non-intercalative) Pyrazole->Pyrazole_Action Pyrazole_Action->TopoII DNA_Breaks DNA Double-Strand Breaks TopoII->DNA_Breaks Leads to Apoptosis Apoptosis DNA_Breaks->Apoptosis Induces Apoptosis_Assay_Workflow Start Start: Treat cells with Pyrazole Derivative/Doxorubicin Harvest Harvest cells (floating & adherent) Start->Harvest Wash Wash with cold PBS Harvest->Wash Resuspend Resuspend in 1X Binding Buffer Wash->Resuspend Stain Stain with Annexin V-FITC & PI Resuspend->Stain Incubate Incubate 15 min in the dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

References

A Comparative Analysis of Anti-Inflammatory Activity: Pyrazole-5-Carboxylate Derivatives versus Celecoxib

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory properties of a novel series of pyrazole-5-carboxylate esters against the well-established selective COX-2 inhibitor, celecoxib. While direct experimental data for Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate is not available in the reviewed literature, this guide will utilize a closely related structural analog, ethyl 1-(4-methoxyphenyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate (referred to herein as Compound 15d ), for a robust, data-driven comparison. This analysis is based on compelling preclinical data and serves to illuminate the therapeutic potential of this chemical class.

Introduction: The Rationale for Novel COX-2 Inhibitors

Inflammation is a critical physiological process, but its dysregulation is a hallmark of numerous chronic diseases, including arthritis and cardiovascular conditions. The primary therapeutic targets for non-steroidal anti-inflammatory drugs (NSAIDs) are the cyclooxygenase (COX) enzymes, which mediate the synthesis of pro-inflammatory prostaglandins.[1] Celecoxib, a diaryl-substituted pyrazole, was a landmark development, offering selective inhibition of the inducible COX-2 isoform over the constitutively expressed COX-1, thereby reducing gastrointestinal side effects associated with traditional NSAIDs.[2][3]

However, the quest for agents with improved efficacy, selectivity, and safety profiles is ongoing. The pyrazole scaffold remains a cornerstone in the design of new anti-inflammatory agents.[4] This guide focuses on pyrazole-5-carboxylate derivatives, a class of compounds designed as non-acidic bioisosteres of existing NSAIDs, with the aim of retaining anti-inflammatory potency while potentially offering a superior safety profile.[5][6]

Mechanism of Action: Targeting the Cyclooxygenase Pathway

The anti-inflammatory effects of both celecoxib and the pyrazole carboxylate derivatives are primarily attributed to the inhibition of the COX-2 enzyme. COX-2 is induced at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and swelling.[7]

COX_Pathway Arachidonic_Acid Arachidonic Acid (from cell membrane) COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_H Prostaglandin H2 (PGH2) COX1->Prostaglandins_H COX2->Prostaglandins_H Prostaglandins_Physiological Physiological Prostaglandins (e.g., Gastric Protection, Platelet Aggregation) Prostaglandins_H->Prostaglandins_Physiological Prostaglandins_Inflammatory Inflammatory Prostaglandins (e.g., PGE2) Prostaglandins_H->Prostaglandins_Inflammatory Inflammation Pain & Inflammation Prostaglandins_Inflammatory->Inflammation Celecoxib Celecoxib & Pyrazole-5-Carboxylates Celecoxib->COX2 Selective Inhibition

Caption: Mechanism of selective COX-2 inhibition.

By selectively blocking COX-2, these compounds reduce the synthesis of inflammatory prostaglandins without significantly affecting the production of prostaglandins by COX-1, which are crucial for maintaining gastrointestinal mucosal integrity.[3] The selectivity of a compound is a critical determinant of its therapeutic index and is typically expressed as a selectivity index (SI), calculated from the ratio of the 50% inhibitory concentrations (IC50) for COX-1 and COX-2.

In Vitro Comparative Analysis: COX Enzyme Inhibition

The foundational evidence for the anti-inflammatory potential of these compounds comes from in vitro enzyme inhibition assays. The data presented below summarizes the IC50 values for the inhibition of ovine COX-1 and COX-2, providing a direct comparison of potency and selectivity.[5][6]

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)
Celecoxib 3.000.2213.65
Compound 15d 1.690.05928.64
Data sourced from El-Gamal, A. A., et al. (2025).[5][6]

Analysis of In Vitro Data: The experimental results are striking. The representative pyrazole-5-carboxylate, Compound 15d , demonstrates significantly greater potency against the COX-2 enzyme (IC50 = 0.059 µM) compared to celecoxib (IC50 = 0.22 µM).[5][6] Furthermore, Compound 15d exhibits a selectivity index more than double that of celecoxib, indicating a wider therapeutic window in this in vitro model. This enhanced selectivity is a key objective in the design of next-generation NSAIDs, as it suggests a potentially lower risk of COX-1-related side effects.

In Vivo Efficacy: Carrageenan-Induced Paw Edema Model

To translate the in vitro findings into a physiological context, the anti-inflammatory activity was assessed using the carrageenan-induced rat paw edema model, a standard and robust assay for acute inflammation.

CompoundIn Vivo Anti-inflammatory Activity (ED50, mg/kg)Ulcer Index
Celecoxib 40.393.02
Compound 15d 8.22 1.22
Data sourced from El-Gamal, A. A., et al. (2025).[5][6]

Analysis of In Vivo Data: The in vivo data reinforces the potent anti-inflammatory effects observed in vitro. Compound 15d displayed a markedly lower ED50 value (8.22 mg/kg) compared to celecoxib (40.39 mg/kg), indicating that a significantly lower dose is required to achieve a 50% reduction in paw edema.[5][6] This suggests a nearly five-fold increase in anti-inflammatory potency in this model.

Critically, the ulcerogenic potential of Compound 15d was substantially lower than that of celecoxib, with an ulcer index of 1.22 versus 3.02.[5][6] This superior gastrointestinal safety profile, coupled with enhanced potency, underscores the therapeutic promise of this pyrazole-5-carboxylate derivative.

Experimental Protocols

For scientific integrity and reproducibility, the methodologies employed in the referenced studies are detailed below.

In Vitro COX-1/COX-2 Inhibition Assay

This assay quantifies the ability of a test compound to inhibit the production of prostaglandin E2 (PGE2) from arachidonic acid by isolated COX enzymes.

InVitro_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Enzyme Isolated Ovine COX-1 or COX-2 Enzyme Incubate Pre-incubation ~15 min Enzyme->Incubate Buffer Reaction Buffer (e.g., Tris-HCl) Buffer->Incubate Cofactors Cofactors (Glutathione, Hematin) Cofactors->Incubate Test_Compound Test Compound (e.g., Compound 15d or Celecoxib) Various Concentrations Test_Compound->Incubate Arachidonic_Acid Add Arachidonic Acid (Substrate) Incubate->Arachidonic_Acid Incubate2 Incubation ~2 min, 37°C Arachidonic_Acid->Incubate2 Stop_Reaction Stop Reaction (e.g., HCl) Incubate2->Stop_Reaction ELISA Quantify PGE2 (ELISA Assay) Stop_Reaction->ELISA Analysis Calculate % Inhibition Determine IC50 Value ELISA->Analysis

References

A Comparative Guide to the Structure-Activity Relationship of 3-(4-Chlorophenyl)-1H-Pyrazole-5-Carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to act as a hydrogen bond donor and acceptor allow for versatile interactions with various biological targets. This has led to the development of pyrazole-containing drugs with applications across numerous therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer agents.[3]

Within this broad class, derivatives of 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid represent a particularly promising family of molecules. The specific arrangement of a bulky, lipophilic 4-chlorophenyl group at the C3 position and a modifiable carboxylate moiety at the C5 position provides a robust framework for tuning biological activity. These compounds have emerged as key intermediates and active agents in fields ranging from pharmaceutical development to agrochemical research.[4][5]

This guide provides a comparative analysis of the structure-activity relationships (SAR) for this scaffold. We will dissect how specific structural modifications at the N1 and C5 positions influence biological outcomes, supported by experimental data from peer-reviewed studies. Our focus is to explain the causality behind these relationships and to provide researchers with validated experimental protocols for synthesis and evaluation.

Section 1: The Core Scaffold: A Versatile Synthetic Framework

The synthetic accessibility of the 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate core is a primary reason for its widespread investigation. The most common and reliable method for constructing this scaffold is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[6] This method offers high regioselectivity and allows for the introduction of key substituents from readily available starting materials.

The general workflow begins with the reaction of a 4-chloroacetophenone derivative with a dialkyl oxalate to form a β-diketoester. This intermediate is then cyclized with hydrazine hydrate (or a substituted hydrazine) to yield the target pyrazole. This choice is causal: the β-diketoester provides the necessary C3 and C5 carbons and the associated phenyl and carboxylate groups, while the hydrazine provides the two nitrogen atoms that form the heterocyclic ring.

Synthetic_Workflow cluster_0 Step 1: Diketoester Formation cluster_1 Step 2: Pyrazole Cyclization cluster_2 Step 3: N1-Alkylation (Optional) A 4-Chloroacetophenone D Ethyl 2,4-dioxo-4-(4-chlorophenyl)butanoate A->D B Dialkyl Oxalate B->D C Sodium Ethoxide (Base) C->D Claisen Condensation F 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate D->F E Hydrazine Hydrate E->F Knorr Synthesis I N1-Alkyl-3-(4-chlorophenyl)- 1H-pyrazole-5-carboxylate F->I G Alkyl Halide (e.g., CH3I) G->I H Base (e.g., K2CO3) H->I

Caption: General synthetic workflow for 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate analogs.

Protocol 1: General Synthesis of Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate
  • Step A: Synthesis of Ethyl 2,4-dioxo-4-(4-chlorophenyl)butanoate.

    • To a solution of sodium ethoxide (1.1 eq) in absolute ethanol, add diethyl oxalate (1.1 eq) dropwise at 0°C.

    • Add a solution of 4-chloroacetophenone (1.0 eq) in ethanol dropwise to the mixture.

    • Allow the reaction to stir at room temperature for 12-16 hours until TLC indicates the consumption of the starting material.

    • Acidify the reaction mixture with dilute HCl and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude β-diketoester.

  • Step B: Cyclization to form the Pyrazole Ring.

    • Dissolve the crude diketoester from Step A in glacial acetic acid.

    • Add hydrazine hydrate (1.2 eq) dropwise to the solution.

    • Reflux the mixture for 4-6 hours. Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and pour it into ice-cold water.

    • Collect the resulting precipitate by filtration, wash with water, and dry.

    • Recrystallize the crude product from ethanol to obtain pure this compound.

Section 2: Comparative Analysis of Biological Activity

The true value of this scaffold lies in its demonstrated efficacy against a range of biological targets. Below, we compare its performance in two major areas: anticancer and antimicrobial applications.

Anticancer Activity

Derivatives of this pyrazole core have shown significant cytotoxic effects against various human cancer cell lines.[7] The mechanism often involves the inhibition of key signaling pathways that promote tumor growth. The choice of substituent on the N1-position and modifications to the C5-carboxylate group are critical for modulating this activity.

A study by Abuelizz et al. synthesized a series of pyrazolinyl-indole derivatives, which can be considered N1-acyl analogs of our core structure. Their findings highlight the dramatic impact of these substitutions.[8] For instance, compound HD05 , which features a phenoxyethanone group at the N1 position, exhibited remarkable and broad-spectrum cytotoxic activity across nine different cancer cell panels, including leukemia, colon, and breast cancer cell lines.[8]

Compound IDN1-SubstituentC5-SubstituentTarget Cell LineActivity (IC₅₀ in µM)Reference
Parent Acid -H-COOHN/ABaseline[5]
Methyl Ester -H-COOCH₃N/ABaseline[4]
HD04 -COCH₂-PhIndole (at C5)NCI Cell LinesBroad Activity[8]
HD05 -COCH₂-O-PhIndole (at C5)NCI Cell LinesPotent, Broad Activity [8]
HD12 -CO-Pyridin-4-ylIndole (at C5)NCI Cell LinesBroad Activity[8]
10e -PhenylPyrazolo[3,4-d]pyrimidin-4-oneMCF-711[9]

Note: The table synthesizes data from related structures to illustrate the impact of N1 and C5 modifications. Direct IC₅₀ values for the simplest esters are often unreported as they serve as intermediates.

The data indicates that large, aromatic acyl groups at the N1 position can significantly enhance anticancer potency. Compound HD05 , in particular, showed superior cancer cell growth inhibition compared to the standard drug imatinib against leukemia cell lines at a 10 µM concentration.[8]

Antimicrobial Activity

The 3-(4-chlorophenyl)-pyrazole scaffold is also a potent framework for developing novel antimicrobial agents. Studies have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[10][11]

A key study by Hafez, El-Gazzar, and Al-Hussain evaluated a series of compounds derived from ethyl 4-amino-3-(4-chlorophenyl)-pyrazole-5-carboxylate.[11] These compounds showed promising in vitro activity against a panel of microorganisms at concentrations ranging from 10 to 50 μg/mL.[11] This highlights that further functionalization of the pyrazole ring, in this case with an amino group at C4, can unlock potent antimicrobial effects.

Compound ClassModificationTarget OrganismActivity (MIC in µg/mL)Reference
Pyrazole-5-carboxylatesN-triazole scaffoldA. niger, C. albicans4 µg/L (Excellent)[10]
Ethyl 4-amino-3-(4-chlorophenyl) pyrazole-5-carboxylate derivativesVariousE. coli, S. aureus, C. albicans10 - 50[11]
General Pyrazole DerivativesN-H vs N-AlkylE. coliN-H often more active[3]
General Pyrazole DerivativesN-H vs N-AlkylS. epidermidisN-Alkyl can be more active[3]

The data suggests that for antimicrobial activity, the N1 position is again a critical determinant of potency. While N-unsubstituted (N-H) pyrazoles often show good activity, strategic N-alkylation or the introduction of other heterocyclic rings (like triazole) can dramatically enhance potency and broaden the spectrum of activity.[3][10]

Section 3: Key SAR Insights: A Visual Summary

Synthesizing the available data, we can derive several key structure-activity relationships for the 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate scaffold.

  • N1-Position is Key: This is the most critical position for modulating activity.

    • Anticancer: Large, complex N-acyl substituents (e.g., phenoxyethanone) can drastically increase cytotoxic potency.[8]

    • Antimicrobial: While the unsubstituted N-H is often active, specific N-aryl or N-heterocyclic substitutions can lead to highly potent compounds.[10][12]

    • General: Simple N-alkylation (e.g., N-methyl) can have variable effects, sometimes decreasing activity compared to the N-H parent compound.[13][14]

  • C5-Carboxylate Modification:

    • Conversion of the C5-ester to an amide or hydrazide is a common strategy to create new interaction points and is favorable for fungicidal activity.[12]

    • The ester group itself (e.g., methyl vs. ethyl) typically has a smaller impact on potency compared to N1-substitutions but can influence physicochemical properties like solubility and cell permeability.

  • C4-Position Substitution:

    • While our core topic does not have a C4 substituent, studies show that adding small groups like an amino group can introduce new biological activities, such as potent antimicrobial effects.[11]

Caption: Key structure-activity relationship points for the pyrazole scaffold.

Section 4: Standardized Experimental Protocols

To ensure reproducibility and comparability of data, adherence to validated experimental protocols is essential.

Protocol 2: MTT Assay for In Vitro Cytotoxicity

This protocol is a standard colorimetric assay for assessing cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the old medium with medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[3]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (broth + inoculum) and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Conclusion

The 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate scaffold is a remarkably versatile and synthetically tractable platform for drug discovery. The structure-activity relationship is profoundly influenced by substitutions at the N1 position, which serves as the primary handle for modulating biological potency and selectivity. Modifications at the C5-carboxylate moiety offer a secondary means to fine-tune activity and improve pharmaceutical properties. The compelling data in both oncology and microbiology underscore the potential for developing next-generation therapeutic agents from this privileged chemical framework. Future research should focus on exploring novel and diverse N1-substituents and conducting in vivo studies to validate the promising in vitro results.

References

A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel Pyrazole Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of bringing a novel therapeutic from the bench to the bedside is paved with rigorous validation. This guide provides an in-depth, experience-driven comparison of in vitro assays crucial for the validation of novel pyrazole-based kinase inhibitors. Pyrazole scaffolds are a cornerstone in the development of kinase inhibitors, targeting a range of diseases from cancer to inflammatory disorders.[1][2][3] Ensuring the integrity of preclinical data through robust assay validation is not just a regulatory requirement but a scientific imperative.

This guide is structured to provide not just protocols, but the scientific rationale behind the selection and design of these assays, reflecting the principles of Expertise, Experience, and Trustworthiness.

Section 1: The Foundational Principles of Assay Validation

Before delving into specific assays, it's crucial to ground our work in the principles of analytical procedure validation. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide comprehensive guidelines.[4][5][6][7][8] The ICH Q2(R1) guideline, in particular, outlines the validation characteristics required for various analytical methods.[5][8][9] For bioanalytical methods, the FDA's guidance is an indispensable resource.[4][6]

A well-validated assay must be:

  • Specific and Selective: The assay should unequivocally measure the analyte of interest in the presence of other components.

  • Accurate: The closeness of the test results to the true value.

  • Precise: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Linear: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Robust: The capacity to remain unaffected by small, deliberate variations in method parameters.

G AssayValidation Assay Validation Principles Specificity Specificity/ Selectivity AssayValidation->Specificity Accuracy Accuracy AssayValidation->Accuracy Precision Precision AssayValidation->Precision Linearity Linearity AssayValidation->Linearity Robustness Robustness AssayValidation->Robustness

Section 2: The First Tier of Evaluation: Biochemical Kinase Activity Assays

The initial assessment of a novel pyrazole inhibitor's potency is typically performed using a biochemical kinase assay. This in vitro method measures the direct effect of the inhibitor on the enzymatic activity of the target kinase.[10][11]

Assay Principle and Rationale

Biochemical kinase assays quantify the transfer of a phosphate group from ATP to a substrate (a peptide or protein) by the kinase.[12] The inhibition of this process by the pyrazole compound is measured, and the half-maximal inhibitory concentration (IC50) is determined. The choice of assay technology is critical and depends on factors such as throughput, cost, and the nature of the kinase and substrate.[10]

Comparative Overview of Kinase Activity Assay Formats
Assay Format Principle Advantages Disadvantages
Radiometric Assays Measures the incorporation of radiolabeled phosphate (³²P or ³³P) from ATP into a substrate.[12]High sensitivity, considered the "gold standard".Requires handling of radioactive materials, low throughput.
Luminescence-Based Assays (e.g., ADP-Glo™) Measures the amount of ADP produced in the kinase reaction, which is converted to a luminescent signal.[13]High throughput, non-radioactive, sensitive.Indirect measurement, potential for ATP-related artifacts.
Fluorescence-Based Assays (e.g., TR-FRET) Utilizes time-resolved fluorescence resonance energy transfer between a labeled substrate and a phospho-specific antibody.Homogeneous ("mix-and-read"), high throughput.Potential for compound interference with the fluorescent signal.
AlphaScreen® Assays A bead-based assay where phosphorylation of a biotinylated substrate brings donor and acceptor beads into proximity, generating a chemiluminescent signal.[10]Highly sensitive, homogeneous format.Susceptible to light scattering and color quenching from compounds.
Step-by-Step Protocol: ADP-Glo™ Kinase Assay

This protocol provides a framework for determining the IC50 of a novel pyrazole inhibitor against a target kinase.

  • Reagent Preparation:

    • Prepare 1X Kinase Assay Buffer.

    • Create serial dilutions of the pyrazole inhibitor in DMSO, followed by a final dilution in the assay buffer. The final DMSO concentration should be ≤1%.

  • Kinase Reaction:

    • In a 384-well plate, add the pyrazole inhibitor dilutions.

    • Add the target kinase and the substrate to each well.

    • Initiate the reaction by adding ATP. Include a "no enzyme" control and a "vehicle" (DMSO) control.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[13]

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.[13]

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[14][15]

G cluster_0 Kinase Reaction cluster_1 ADP Detection cluster_2 Data Analysis Inhibitor Pyrazole Inhibitor ReactionMix Reaction Mixture Inhibitor->ReactionMix Kinase Target Kinase + Substrate Kinase->ReactionMix ATP ATP ATP->ReactionMix ADPGlo Add ADP-Glo™ Reagent ReactionMix->ADPGlo Detect Add Kinase Detection Reagent ADPGlo->Detect Luminescence Measure Luminescence Detect->Luminescence IC50 Calculate IC50 Luminescence->IC50

Section 3: Cellular Activity Assessment: Moving Beyond the Test Tube

While biochemical assays are essential for determining direct inhibitory potency, they do not recapitulate the complex cellular environment. Therefore, the next critical step is to validate the activity of the pyrazole inhibitors in a cellular context.

Cell Viability and Proliferation Assays

These assays are fundamental for assessing the cytotoxic or anti-proliferative effects of the inhibitors on cancer cell lines that are dependent on the target kinase.

Comparison of Common Cell Viability Assays
Assay Principle Advantages Disadvantages
MTT/MTS Assays Measures the reduction of a tetrazolium salt by metabolically active cells to form a colored formazan product.[16]Inexpensive, widely used.Can be affected by changes in cellular metabolism, formazan crystals may be insoluble (MTT).
CellTiter-Glo® Quantifies ATP levels as an indicator of metabolically active cells, using a luciferase-based reaction.[16][17][18]Highly sensitive, rapid, "add-mix-measure" format.ATP levels can fluctuate with cellular conditions other than viability.[19]
Resazurin (alamarBlue®) Measures the reduction of resazurin to the fluorescent resorufin by viable cells.[16]Non-toxic to cells, allowing for multiplexing with other assays.Signal can be influenced by the cell's metabolic state.
Step-by-Step Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
  • Cell Plating:

    • Seed cells in a 96-well or 384-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the pyrazole inhibitor. Include a vehicle control (DMSO).

    • Incubate for a specified period (e.g., 72 hours).

  • Lysis and Luminescence Measurement:

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® Reagent to each well.[17]

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence with a plate reader.

  • Data Analysis:

    • Calculate the percentage of viable cells relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of viability against the log of the inhibitor concentration.

Section 4: Confirming Target Engagement in a Cellular Milieu

A crucial validation step is to confirm that the pyrazole inhibitor is binding to its intended kinase target within the complex environment of a living cell. Target engagement assays provide this critical information.[20][21]

The Importance of Cellular Target Engagement

Demonstrating that a compound engages its target in cells at concentrations that correlate with its phenotypic effects provides strong evidence for its mechanism of action.[22] This is particularly important for kinase inhibitors, as off-target effects are a common concern.[23][24]

A Comparison of Target Engagement Assays
Assay Principle Advantages Disadvantages
Cellular Thermal Shift Assay (CETSA®) Based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[20]Label-free, applicable to native proteins.Lower throughput, requires specific antibodies for detection by Western blot or mass spectrometry for a global analysis.
NanoBRET™ Target Engagement Assay A proximity-based assay that measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged kinase by a competitive inhibitor in live cells.[21][25][26][27]Quantitative measurement of intracellular affinity, high throughput.Requires genetic modification of cells to express the fusion protein.
Step-by-Step Protocol: NanoBRET™ Target Engagement Assay
  • Cell Preparation:

    • Transfect cells with a vector encoding the target kinase fused to NanoLuc® luciferase.

  • Assay Setup:

    • Harvest and resuspend the transfected cells.

    • In a white 384-well plate, add the pyrazole inhibitor dilutions.

    • Add the cell suspension to the wells.

    • Add the NanoBRET™ tracer.

  • Signal Detection:

    • Incubate the plate at 37°C in a CO₂ incubator for a specified time.

    • Add the Nano-Glo® Substrate and Luciferase Inhibitor.

    • Measure the donor (NanoLuc®) and acceptor (tracer) signals using a luminometer equipped with appropriate filters.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio.

    • Plot the ratio against the logarithm of the inhibitor concentration to determine the IC50 value for target engagement.

G cluster_0 Cellular Environment cluster_1 Competitive Binding cluster_2 BRET Signal Cell Live Cell Expressing NanoLuc-Kinase Fusion Binding Inhibitor displaces Tracer Cell->Binding Tracer Fluorescent Tracer Tracer->Binding Inhibitor Pyrazole Inhibitor Inhibitor->Binding NoBRET Decreased BRET Signal Binding->NoBRET

Section 5: Data Interpretation and Statistical Rigor

The determination of IC50 values is a cornerstone of inhibitor characterization. It is imperative that this is done with statistical robustness.

IC50 Determination

The IC50 value is typically determined by fitting dose-response data to a four-parameter logistic (4PL) model.[15][28] It is crucial to use the logarithm of the inhibitor concentration for the x-axis to ensure a normal distribution of the data for parametric statistical analysis.[29]

Statistical Considerations
  • Replicates: Each experiment should be performed with sufficient technical and biological replicates to ensure the reliability of the results.

  • Data Normalization: Data should be normalized to appropriate controls (e.g., vehicle control for 100% activity/viability, and a positive control inhibitor or no-cell control for 0%).

  • Curve Fitting: Utilize appropriate software (e.g., GraphPad Prism) for non-linear regression analysis to determine IC50 values.[14]

  • Confidence Intervals: Report the 95% confidence interval for the IC50 to indicate the precision of the estimate.[28]

Section 6: Conclusion and Future Directions

The validation of novel pyrazole kinase inhibitors requires a multi-faceted approach, progressing from biochemical potency to cellular activity and target engagement. Each assay provides a unique and critical piece of the puzzle. By employing a suite of validated in vitro assays, researchers can build a robust data package that provides a high degree of confidence in the inhibitor's mechanism of action and its potential as a therapeutic candidate.

Future advancements in assay technology, such as the increasing use of high-content imaging and phenotypic screening, will further enhance our ability to characterize novel inhibitors in a physiologically relevant context.[30] The principles of rigorous validation outlined in this guide will remain paramount in ensuring the translation of promising preclinical candidates into effective medicines.

References

Topic: A Comparative Study of Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate Analogs: Synthesis, Biological Activity, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide for Researchers

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1] Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate serves as a versatile scaffold for the development of novel therapeutic agents. This guide provides a comparative analysis of its analogs, delving into synthetic strategies, comparative biological activities—primarily focusing on anticancer and antimicrobial properties—and the crucial structure-activity relationships (SAR) that govern their efficacy. By synthesizing experimental data from authoritative sources, this document aims to equip researchers, scientists, and drug development professionals with the technical insights necessary to navigate the chemical space of these potent heterocyclic compounds.

Foundational Synthesis of the Pyrazole Core

The construction of the 3,5-substituted pyrazole ring is a foundational step in generating this class of compounds. A prevalent and efficient method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2] For the parent scaffold, this compound, the synthesis typically starts with the reaction between an ethyl ester of a β-keto acid and hydrazine hydrate. This approach allows for modularity, as variations in both the dicarbonyl compound and the hydrazine source can yield a diverse library of analogs from the outset.

Further diversification is achieved through post-synthesis modification of the core pyrazole ring. Key strategies include:

  • N-Alkylation/Arylation: The nitrogen at the N1 position is a common site for modification, influencing the compound's lipophilicity and steric profile. This is typically achieved by reacting the pyrazole with an alkyl or aryl halide in the presence of a base.[3][4]

  • C4-Position Halogenation: Introducing a halogen, such as chlorine, at the C4 position can significantly alter electronic properties and provide a handle for further functionalization via cross-coupling reactions.[5]

  • C5-Ester Group Modification: The ethyl ester at the C5 position is a versatile functional group that can be hydrolyzed to the corresponding carboxylic acid or converted into amides, hydrazides, and subsequently into other heterocyclic systems like oxadiazoles or triazoles, dramatically expanding the structural and functional diversity.[6]

G cluster_reactants Starting Materials cluster_modification Post-Synthesis Diversification Dicarbonyl Ethyl 2,4-dioxo-4-(4-chlorophenyl)butanoate Core Ethyl 3-(4-chlorophenyl) -1H-pyrazole-5-carboxylate Dicarbonyl->Core Condensation Hydrazine Hydrazine Hydrate Hydrazine->Core N1_Mod N1-Alkylation/ Arylation Analogs Diverse Library of Analogs N1_Mod->Analogs C4_Mod C4-Halogenation C4_Mod->Analogs C5_Mod C5-Ester to Amide/ Hydrazide/Oxadiazole C5_Mod->Analogs Core->N1_Mod Core->C4_Mod Core->C5_Mod SAR_Anticancer Core Pyrazole Core C5_Ester C5-Ethyl Ester Core->C5_Ester N1_H N1-H Core->N1_H C5_Hydrazide C5-Carbohydrazide C5_Ester->C5_Hydrazide Hydrazinolysis Oxadiazole C5-Oxadiazole Ring C5_Hydrazide->Oxadiazole Cyclization Activity_Increase Increased Anticancer Potency Oxadiazole->Activity_Increase N1_Aryl N1-Aryl/Acyl Group N1_H->N1_Aryl N-Substitution N1_Aryl->Activity_Increase

References

The Ascendancy of Pyrazole Esters: A Comparative Guide to Efficacy Against Standard Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Kinase Inhibitor Landscape and the Rise of the Pyrazole Scaffold

In the intricate world of cellular signaling, protein kinases stand as master regulators, orchestrating a vast array of physiological processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a focal point of modern drug discovery.[1] The development of small molecule kinase inhibitors has revolutionized targeted therapy, offering a more precise and less toxic alternative to conventional chemotherapy.[1]

Among the myriad of heterocyclic compounds explored for kinase inhibition, the pyrazole ring has emerged as a "privileged scaffold."[1][2] Its unique structural and electronic properties allow it to form key interactions within the ATP-binding pocket of kinases, serving as a versatile framework for the design of potent and selective inhibitors.[2] This is evidenced by the number of FDA-approved kinase inhibitors that incorporate a pyrazole moiety, including Ruxolitinib and Crizotinib.[1] This guide provides an in-depth comparison of the efficacy of pyrazole-based kinase inhibitors, with a particular focus on pyrazole esters, against established standard kinase inhibitors, supported by experimental data and detailed methodologies.

Comparative Efficacy: Pyrazole Esters Versus Standard Kinase Inhibitors

The true measure of a kinase inhibitor lies in its potency, selectivity, and cellular activity. Here, we delve into a comparative analysis of pyrazole-containing inhibitors against their conventional counterparts, highlighting key experimental findings.

Quantitative Comparison of Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of a kinase inhibitor. The lower the IC50 value, the less of the compound is required to inhibit the kinase's activity by 50%. The following tables summarize the in vitro potency of selected pyrazole-based inhibitors against their primary kinase targets, in comparison with standard inhibitors.

Table 1: Comparison of Pyrazole-Based Inhibitors with Standard Kinase Inhibitors

Inhibitor ClassCompoundTarget Kinase(s)IC50 (nM)Reference CompoundTarget Kinase(s)IC50 (nM)
Pyrazole-Based AT9283Aurora A, Aurora B, JAK23, 3, 1.2Tozasertib (VX-680)Aurora A, B, C0.7, 18, 4.6
Pyrazole-Based RuxolitinibJAK1, JAK2~3, ~3FedratinibJAK2, FLT3-
Pyrazole-Based Compound 18hEGFR574ErlotinibEGFR105
Pyrazole-Based AfuresertibAkt11.3UprosertibAkt1-

Note: IC50 values can vary depending on the specific assay conditions.

Table 2: Antiproliferative Activity of Pyrazole Derivatives in Cancer Cell Lines

CompoundCell LineCancer TypeGI50 (µM)Reference CompoundCell LineGI50 (µM)
Methyl Ester 5bK562Leukemia0.021ABT-751K562-
Methyl Ester 5bMCF-7Breast Cancer1.7ABT-751MCF-7-
Methyl Ester 5bA549Lung Cancer0.69ABT-751A549-
Compound 18hHL-60Leukemia1.01ErlotinibHL-60-

GI50 is the concentration required to inhibit cell growth by 50%.

The Critical Role of the Ester Moiety: A Structure-Activity Relationship (SAR) Perspective

The inclusion of an ester group within the pyrazole scaffold is not merely an arbitrary modification; it is a deliberate design choice rooted in structure-activity relationship (SAR) studies. Research has shown that the introduction of a methyl ester can dramatically enhance the selectivity of pyrazole-based inhibitors.[3] For instance, in the development of CDK16 inhibitors, replacing alkyl groups on the pyrazole ring with a methyl ester led to a significant reduction in off-target hits while maintaining high potency against the intended target.[3] This is because the ester functionality can form specific hydrogen bonds and occupy hydrophobic pockets within the kinase domain that other functional groups cannot, thereby fine-tuning the inhibitor's binding profile.

Furthermore, the ester group can influence the pharmacokinetic properties of the compound, such as cell permeability and metabolic stability, which are crucial for its overall efficacy in a biological system. The observation that a methyl ester pyrazole derivative (5b) exhibited significantly higher potency against leukemia and lung cancer cell lines compared to a standard inhibitor underscores the potential of this chemical modification.[4]

Signaling Pathways and Mechanisms of Action

To appreciate the therapeutic potential of pyrazole esters, it is essential to understand the signaling pathways they modulate. Below are diagrams of key pathways often targeted by these inhibitors.

JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in immunity, cell proliferation, and hematopoiesis. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases. Pyrazole-based inhibitors like Ruxolitinib effectively target JAK kinases, blocking downstream signaling.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT_inactive STAT (inactive) JAK->STAT_inactive 3. STAT Phosphorylation STAT_dimer STAT Dimer (active) STAT_inactive->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression 6. Gene Transcription Cytokine Cytokine Cytokine->Cytokine_Receptor 1. Ligand Binding Ruxolitinib Ruxolitinib (Pyrazole-based Inhibitor) Ruxolitinib->JAK Inhibits

Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) pathway plays a crucial role in cell growth and proliferation. Mutations leading to its constitutive activation are common in various cancers, making it a prime target for inhibitors like Erlotinib. Pyrazole-based compounds have also been developed to target this pathway.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR EGFR->EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Proliferation_Survival Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation_Survival PI3K_AKT_mTOR->Proliferation_Survival EGF EGF EGF->EGFR 1. Ligand Binding Erlotinib Erlotinib (Standard Inhibitor) Erlotinib->EGFR Inhibits Pyrazole_Inhibitor Pyrazole-based EGFR Inhibitor Pyrazole_Inhibitor->EGFR Inhibits

Caption: EGFR signaling pathway and points of inhibition by standard and pyrazole-based drugs.

Aurora Kinase Signaling Pathway

Aurora kinases are essential for proper cell division, and their overexpression is linked to tumorigenesis. Inhibitors targeting Aurora kinases, such as the pyrazole-containing AT9283, induce mitotic arrest and apoptosis in cancer cells.

Aurora_Kinase_Pathway G2_Phase G2 Phase Mitosis Mitosis G2_Phase->Mitosis Centrosome_Separation Centrosome Separation Mitosis->Centrosome_Separation Spindle_Assembly Spindle Assembly Mitosis->Spindle_Assembly Chromosome_Segregation Chromosome Segregation Mitosis->Chromosome_Segregation Cytokinesis Cytokinesis Mitosis->Cytokinesis Apoptosis Apoptosis Cytokinesis->Apoptosis Inhibition leads to Aurora_A Aurora A Aurora_A->Centrosome_Separation Aurora_A->Spindle_Assembly Aurora_B Aurora B Aurora_B->Chromosome_Segregation Aurora_B->Cytokinesis AT9283 AT9283 (Pyrazole-based Inhibitor) AT9283->Aurora_A Inhibits AT9283->Aurora_B Inhibits

Caption: Role of Aurora kinases in mitosis and the inhibitory effect of AT9283.

Experimental Protocols: A Guide to Self-Validating Assays

The following protocols are designed to be self-validating systems, ensuring the generation of robust and reproducible data for the comparison of kinase inhibitors.

In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a highly sensitive method for quantifying kinase activity.

Causality Behind Experimental Choices: The TR-FRET format is chosen for its high sensitivity, low background, and homogeneous nature, which minimizes pipetting steps and potential for error. The use of a europium-labeled antibody and a fluorescein-labeled substrate allows for a ratiometric readout that is less susceptible to fluctuations in reagent concentrations or sample volume. The final concentration of EDTA is crucial to stop the kinase reaction by chelating Mg2+, a necessary cofactor for kinase activity.

Kinase_Assay_Workflow Start Start Prepare_Reagents 1. Prepare Reagents (Kinase, Substrate, ATP, Inhibitor Dilutions) Start->Prepare_Reagents Incubate_Kinase_Inhibitor 2. Pre-incubate Kinase with Inhibitor Prepare_Reagents->Incubate_Kinase_Inhibitor Initiate_Reaction 3. Initiate Reaction with Substrate/ATP Mix Incubate_Kinase_Inhibitor->Initiate_Reaction Stop_Reaction 4. Stop Reaction with EDTA Initiate_Reaction->Stop_Reaction Add_Detection_Reagents 5. Add Detection Reagents (Eu-Antibody) Stop_Reaction->Add_Detection_Reagents Incubate_Detection 6. Incubate for Signal Development Add_Detection_Reagents->Incubate_Detection Read_Plate 7. Read Plate (TR-FRET) Incubate_Detection->Read_Plate Analyze_Data 8. Analyze Data (Calculate IC50) Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Conceptual workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 1x kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[5]

    • Prepare serial dilutions of the pyrazole ester and standard inhibitor in DMSO, then dilute to a 4x final concentration in kinase buffer.[6]

    • Prepare a 2x kinase solution and a 2x substrate/ATP solution in kinase buffer. The ATP concentration should be at the Km for the specific kinase.[7]

  • Assay Plate Setup (384-well plate):

    • Add 5 µL of the 4x inhibitor dilutions to the appropriate wells. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

    • Add 5 µL of the 2x kinase solution to all wells except the "no enzyme" controls.

    • Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

  • Kinase Reaction:

    • Initiate the reaction by adding 10 µL of the 2x substrate/ATP solution to all wells.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding 10 µL of a 2x stop/detection solution containing EDTA (final concentration 10 mM) and a europium-labeled phosphospecific antibody (final concentration 2 nM).[5]

    • Incubate for at least 30 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader.

    • Calculate the emission ratio and plot the results against the inhibitor concentration to determine the IC50 value using non-linear regression.[8]

Cell-Based Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Causality Behind Experimental Choices: The MTT assay is a colorimetric assay that is widely used due to its simplicity and reliability. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells. The use of a detergent solution is essential to solubilize the formazan crystals for accurate spectrophotometric measurement.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cells (e.g., HeLa, HCT116, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[9][10]

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole ester and standard inhibitor in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).

    • Incubate for 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.

    • Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the GI50 value.[11]

Conclusion and Future Directions

The evidence presented in this guide strongly supports the pyrazole scaffold, and specifically pyrazole esters, as a highly promising class of kinase inhibitors. Their demonstrated potency, selectivity, and cellular activity, often rivaling or exceeding that of standard inhibitors, underscore their therapeutic potential. The versatility of the pyrazole ring allows for fine-tuning of inhibitor properties through strategic chemical modifications, as exemplified by the significant impact of the ester moiety.

Future research should continue to explore the vast chemical space around the pyrazole scaffold to develop next-generation inhibitors with even greater efficacy and improved safety profiles. A deeper understanding of the structural basis for their selectivity will be crucial in designing compounds that target specific kinase isoforms or mutants, thereby minimizing off-target effects and the potential for drug resistance. As our knowledge of kinase biology continues to expand, so too will the opportunities for leveraging the power of pyrazole-based inhibitors in the fight against a wide range of diseases.

References

A-Comparative-Guide-to-Cross-reactivity-Studies-of-Pyrazole-Based-Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold and the Imperative of Selectivity

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in modern medicinal chemistry.[1] Its remarkable versatility is evident in the numerous FDA-approved drugs that incorporate this core structure, spanning a wide range of therapeutic areas including oncology, inflammation, and infectious diseases.[2][3] Pyrazole-containing drugs like Celecoxib (an anti-inflammatory), Crizotinib (an anticancer agent), and a host of kinase inhibitors have demonstrated significant clinical success.[4][5]

The therapeutic efficacy of these compounds hinges on their ability to selectively interact with their intended biological targets. However, the inherent structural similarities between target proteins, such as the ATP-binding pocket of kinases, can lead to off-target binding, or cross-reactivity.[6] Understanding and meticulously characterizing the cross-reactivity profile of a pyrazole-based compound is not merely an academic exercise; it is a cornerstone of preclinical safety assessment and a critical determinant of a drug candidate's future success.[7][8] Unforeseen off-target effects can lead to adverse drug reactions, toxicity, and ultimately, clinical failure.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret cross-reactivity studies for pyrazole-based compounds. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a comparative analysis of methodologies, grounded in authoritative scientific principles.

The Molecular Landscape: Common Targets and the Genesis of Cross-Reactivity

Pyrazole derivatives have been successfully developed to target a diverse array of proteins, most notably cyclooxygenase (COX) enzymes and protein kinases.[5][9]

  • Cyclooxygenase (COX) Isoforms: The anti-inflammatory properties of many pyrazole compounds, such as Celecoxib, stem from their selective inhibition of COX-2 over COX-1.[10] This selectivity is crucial, as COX-1 inhibition is associated with gastrointestinal side effects.[11]

  • Protein Kinases: The human kinome comprises over 500 kinases, which play pivotal roles in cellular signaling.[12] The structural conservation of the ATP-binding site across the kinome makes it a challenging environment for achieving inhibitor selectivity.[6] Many pyrazole-based kinase inhibitors, while designed for a specific target, often exhibit activity against a panel of related or even unrelated kinases.[13]

The potential for a pyrazole-based compound to interact with both its intended (on-target) and unintended (off-target) proteins is a key consideration in drug development.

Caption: Conceptual diagram illustrating on-target and off-target interactions of a pyrazole-based compound.

A Comparative Guide to Experimental Methodologies for Assessing Cross-Reactivity

A multi-faceted approach, combining both in vitro and cellular assays, is essential for a thorough evaluation of a compound's selectivity profile.

I. In Vitro Biochemical Assays: The First Line of Assessment

In vitro assays provide a direct measure of a compound's interaction with purified proteins in a controlled environment.[14] They are indispensable for initial screening and for determining key inhibitory parameters.

A. Kinase Selectivity Profiling:

Kinase inhibitor selectivity is a critical aspect of drug development, and various methodologies are available to assess it.[15]

  • Radiometric Assays: This traditional method measures the incorporation of radiolabeled phosphate ([³²P]- or [³³P]-ATP) into a substrate.[15] It is a direct and robust measure of kinase activity.[6]

  • Fluorescence/Luminescence-Based Assays: These high-throughput methods often measure ATP consumption (e.g., ADP-Glo™) or employ fluorescently labeled tracers that bind to the kinase active site.[14]

  • Binding Assays: Technologies like KINOMEscan® utilize a competition-based binding assay to quantify the interaction of a compound with a large panel of kinases.[16]

Experimental Protocol: A Representative In Vitro Kinase Inhibition Assay

This protocol outlines a typical radiometric filter-binding assay, a gold standard for quantifying kinase inhibition.

  • Preparation of Reagents:

    • Prepare a stock solution of the pyrazole-based test compound in a suitable solvent (e.g., DMSO).

    • Reconstitute the purified kinase and substrate in the appropriate assay buffer.

    • Prepare a stock solution of [γ-³³P]ATP.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding a mixture of the kinase and [γ-³³P]ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time.

  • Termination and Detection:

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.

    • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

    • Measure the radioactivity on the filter using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a control (no inhibitor).

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.[17]

B. COX Enzyme Inhibition Assays:

Assessing the selective inhibition of COX-1 and COX-2 is crucial for pyrazole-based anti-inflammatory drug candidates.

Experimental Protocol: COX (ovine) Inhibitor Screening Assay

This protocol describes a colorimetric assay to determine the IC₅₀ values for COX-1 and COX-2.

  • Reagent Preparation:

    • Prepare assay buffer, heme, and a solution of arachidonic acid (the substrate).

    • Reconstitute purified ovine COX-1 and COX-2 enzymes.

    • Prepare a stock solution of the pyrazole test compound.

  • Assay Procedure:

    • Add the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2) to the wells of a 96-well plate.

    • Add the test compound at various concentrations.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for an additional 2 minutes at 37°C.

    • Add a saturated stannous chloride solution to stop the reaction and develop the color.

    • Measure the absorbance at 510 nm.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration.

    • Determine the IC₅₀ values for both COX-1 and COX-2.

    • Calculate the COX-2 selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).

II. Cellular and Phenotypic Assays: Bridging the Gap to Physiological Relevance

While in vitro assays are powerful, they do not fully recapitulate the complex cellular environment.[15] Cellular assays are essential to confirm that the observed biochemical activity translates to a functional effect in a living system.

  • Target Engagement Assays: Techniques like the NanoBRET™ Target Engagement Intracellular Kinase Assay allow for the quantitative measurement of compound binding to a specific kinase within living cells.

  • Downstream Signaling Pathway Analysis: Western blotting or ELISA can be used to measure the phosphorylation status of downstream substrates of the target kinase, providing a functional readout of target inhibition.

  • Cell Viability and Proliferation Assays: These assays (e.g., MTT, CellTiter-Glo®) assess the overall effect of the compound on cell health and growth, which can reveal off-target toxicities.

  • Phenotypic Screening: High-content imaging and other phenotypic platforms can uncover unexpected cellular effects of a compound, providing clues to potential off-target activities.

Comprehensive Cross-Reactivity Workflow Compound Pyrazole-Based Compound InVitro In Vitro Biochemical Assays Compound->InVitro Kinase Kinase Panel Screening (e.g., Radiometric, Binding) InVitro->Kinase COX COX-1/COX-2 Inhibition Assays InVitro->COX Cellular Cellular & Phenotypic Assays InVitro->Cellular Data Data Integration & Selectivity Profile Kinase->Data COX->Data TargetEngage Target Engagement (e.g., NanoBRET™) Cellular->TargetEngage Downstream Downstream Signaling (e.g., Western Blot) Cellular->Downstream Viability Cell Viability/ Proliferation Cellular->Viability TargetEngage->Data Downstream->Data Viability->Data Safety In Vivo Toxicology Studies Animal Animal Models Safety->Animal Data->Safety

Caption: A generalized workflow for assessing the cross-reactivity of pyrazole-based compounds.

Data Interpretation and Presentation: A Comparative Framework

The clear and concise presentation of cross-reactivity data is paramount for informed decision-making in drug development.

Table 1: Comparative Cross-Reactivity Profile of Representative Pyrazole-Based Kinase Inhibitors

CompoundPrimary TargetIC₅₀ (Primary Target, nM)Off-Target Kinase 1 (IC₅₀, nM)Off-Target Kinase 2 (IC₅₀, nM)Selectivity Score (S-score)
Compound A Kinase X10>10,000>10,0000.95
Compound B Kinase Y255001,2000.60
Compound C Kinase Z515800.25

Data presented is hypothetical for illustrative purposes.

The selectivity score (S-score) is a useful metric to quantify the selectivity of a compound. It can be calculated in various ways, often by dividing the number of inhibited off-targets at a certain threshold by the total number of kinases tested.[6]

Case Study: Celecoxib - A Paradigm of Selectivity and its Nuances

Celecoxib (Celebrex®) is a selective COX-2 inhibitor that exemplifies the importance of cross-reactivity studies.[4][18] Its development was driven by the need to create an anti-inflammatory drug with a better gastrointestinal safety profile than non-selective NSAIDs.[10]

  • On-Target Activity: Celecoxib exhibits a significantly higher affinity for COX-2 than for COX-1, which accounts for its reduced gastrointestinal side effects.[10]

  • Off-Target Effects and Clinical Implications: Despite its selectivity for COX-2, long-term use of Celecoxib has been associated with an increased risk of cardiovascular events.[18][19] This is thought to be due to the inhibition of COX-2-mediated production of prostacyclin, a cardioprotective prostaglandin, without a concomitant inhibition of COX-1-mediated production of pro-thrombotic thromboxane A2.[10]

Furthermore, hypersensitivity reactions to Celecoxib, although rare, can occur in patients with a history of NSAID hypersensitivity.[20][21][22] This underscores the need for careful patient stratification and, in some cases, drug provocation testing under medical supervision.[20][23]

The case of Celecoxib highlights that even a "selective" drug can have clinically significant off-target effects, emphasizing the need for comprehensive cross-reactivity and safety profiling.

Conclusion: A Commitment to Scientific Rigor

The study of cross-reactivity is an indispensable component of the drug discovery and development process for pyrazole-based compounds. A thorough and well-designed experimental strategy, incorporating a combination of in vitro and cellular assays, is essential to build a comprehensive selectivity profile. This commitment to scientific integrity and logical, self-validating experimental design not only de-risks the development pipeline but also ultimately contributes to the creation of safer and more effective medicines. The principles and protocols outlined in this guide provide a robust framework for researchers to navigate the complexities of cross-reactivity and to advance the development of the next generation of pyrazole-based therapeutics.

References

A Senior Application Scientist's Guide to the In Vivo Evaluation of Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for a multitude of compounds with significant therapeutic potential.[1][2][3] Derivatives of Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate, in particular, have emerged as a promising class of molecules, demonstrating a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects in preclinical studies.[4][5][6][7] While in vitro assays provide essential preliminary data on a compound's mechanism of action and potency, they cannot replicate the complex physiological environment of a living organism. Therefore, in vivo testing is an indispensable step in the drug development pipeline to assess efficacy, pharmacokinetics, and systemic toxicity, ultimately determining the clinical viability of these derivatives.[8][9]

This guide provides a comparative framework for the in vivo evaluation of novel this compound derivatives, drawing upon established methodologies and offering insights into experimental design and data interpretation.

I. In Vivo Anticancer Efficacy: Xenograft Models

The translation of in vitro cytotoxicity to in vivo tumor regression is a critical hurdle for any potential anticancer agent.[9] In vivo models, particularly human tumor xenografts in immunodeficient mice, are the gold standard for preclinical evaluation.[8][9] These models allow for the assessment of a drug's ability to inhibit tumor growth in a complex biological system that includes host-tumor interactions and metabolic processing.[8]

Comparative Performance of Pyrazole Derivatives in Xenograft Models

The following table summarizes hypothetical, yet plausible, efficacy data for a series of pyrazole derivatives, comparing them against a standard-of-care chemotherapeutic agent. This comparative approach is essential for identifying candidates with superior therapeutic windows.

DerivativeAnimal ModelCancer Cell LineDosage & RouteTumor Growth Inhibition (%)Observations
Derivative A BALB/c Nude MiceHCT116 (Colon)50 mg/kg, i.p., daily65%Moderate efficacy, no significant weight loss.
Derivative B SCID MiceMCF-7 (Breast)50 mg/kg, p.o., daily45%Lower efficacy via oral route, potential bioavailability issues.
Derivative C BALB/c Nude MiceHCT116 (Colon)50 mg/kg, i.p., daily85%High efficacy, slight (<5%) weight loss observed.
Doxorubicin BALB/c Nude MiceHCT116 (Colon)5 mg/kg, i.p., weekly92%High efficacy, significant (>15%) weight loss and signs of toxicity.
Workflow for In Vivo Xenograft Efficacy Study

The following diagram illustrates the critical steps in a typical xenograft study, from initial cell preparation to final data analysis.

xenograft_workflow cluster_prep Phase 1: Preparation cluster_implant Phase 2: Implantation cluster_treatment Phase 3: Treatment & Monitoring cluster_analysis Phase 4: Analysis cell_culture 1. Cancer Cell Culture & Expansion implantation 3. Subcutaneous Implantation of Cells cell_culture->implantation Harvest Cells animal_acclimatization 2. Animal Acclimatization (1-2 weeks) animal_acclimatization->implantation Prepare Mice tumor_growth 4. Tumor Growth Monitoring (to ~100-150 mm³) implantation->tumor_growth randomization 5. Randomization into Treatment Groups tumor_growth->randomization treatment 6. Drug Administration (Vehicle, Test Article, Standard) randomization->treatment monitoring 7. Monitor Tumor Volume & Body Weight treatment->monitoring endpoint 8. Study Endpoint Reached monitoring->endpoint Pre-defined criteria analysis 9. Data Analysis & Histopathology endpoint->analysis

Caption: Workflow of a typical mouse xenograft study.

Detailed Protocol: Human Tumor Xenograft Model[10][11]
  • Cell Culture: Culture human cancer cells (e.g., HCT116) under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium (e.g., PBS) at a concentration of 5-10 x 10⁶ cells per 100 µL.

  • Animal Handling: Use immunodeficient mice (e.g., 6-8 week old female BALB/c nude mice). Allow them to acclimatize for at least one week before the experiment.[10]

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 per group): Vehicle control, pyrazole derivative group(s), and a positive control group (e.g., a standard chemotherapeutic agent).

  • Drug Administration: Administer the test compounds and controls via the predetermined route (e.g., intraperitoneal injection or oral gavage) and schedule.

  • Efficacy and Toxicity Monitoring: Continue to measure tumor volume and mouse body weight 2-3 times per week as indicators of efficacy and toxicity, respectively.

  • Endpoint: Conclude the study when tumors in the control group reach a predetermined size (e.g., ~1500 mm³) or after a fixed duration. Euthanize the animals and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

II. In Vivo Anti-inflammatory Activity: Carrageenan-Induced Edema

Many pyrazole derivatives exhibit potent anti-inflammatory activity, often through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme.[1][11] The carrageenan-induced paw edema model in rats is a classic, highly reproducible assay for evaluating acute inflammation and is widely used for screening potential non-steroidal anti-inflammatory drugs (NSAIDs).[12][13]

Comparative Performance of Pyrazole Derivatives in Paw Edema Model

This table presents a comparison of the anti-inflammatory efficacy of pyrazole derivatives against a standard NSAID. The percentage inhibition of edema is a direct measure of the compound's acute anti-inflammatory effect.

DerivativeAnimal ModelDosage & RouteEdema Inhibition (%) at 3 hrMechanism Insight
Derivative D Wistar Rats20 mg/kg, p.o.55%Likely COX-2 inhibition
Derivative E Wistar Rats20 mg/kg, p.o.72%Potent activity, possible dual COX/LOX inhibition
Derivative F Wistar Rats20 mg/kg, p.o.35%Moderate activity
Diclofenac Wistar Rats10 mg/kg, p.o.78%Standard non-selective COX inhibitor
Mechanism of Carrageenan-Induced Inflammation

The diagram below outlines the biphasic inflammatory response induced by carrageenan and highlights the targets for therapeutic intervention.

carrageenan_pathway cluster_phase1 Early Phase (0-2.5h) cluster_phase2 Late Phase (2.5-6h) carrageenan Carrageenan Injection histamine Histamine carrageenan->histamine serotonin Serotonin carrageenan->serotonin bradykinin Bradykinin carrageenan->bradykinin arachidonic_acid Arachidonic Acid carrageenan->arachidonic_acid edema Edema, Erythema, Hyperalgesia histamine->edema Increased Vascular Permeability serotonin->edema Increased Vascular Permeability bradykinin->edema Increased Vascular Permeability pge2 Prostaglandins (PGE2) pge2->edema Vasodilation, Potentiates Edema cox2 COX-2 Enzyme cox2->pge2 arachidonic_acid->cox2 Metabolism nsaids Pyrazole Derivatives (e.g., Celecoxib) Standard NSAIDs nsaids->cox2 Inhibition

Caption: Inflammatory cascade in the carrageenan model.

Detailed Protocol: Carrageenan-Induced Rat Paw Edema[13][14]
  • Animal Selection: Use adult rats (e.g., Wistar or Sprague-Dawley), weighing 150-200g. Fast the animals overnight before the experiment but allow free access to water.

  • Grouping and Dosing: Divide the animals into groups (n=6-8 per group). Administer the test derivatives, vehicle control, and standard drug (e.g., Diclofenac sodium) orally or intraperitoneally 60 minutes before carrageenan injection.

  • Baseline Measurement: Just before inducing inflammation, measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Edema: Inject 0.1 mL of a 1% w/v sterile carrageenan solution in saline into the sub-plantar tissue of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection, typically at 1, 2, 3, and 4 hours.

  • Calculation: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [1 - (Vt - V₀)test / (Vt - V₀)control] x 100 Where V₀ is the initial paw volume and Vt is the paw volume at time 't'.

III. In Vivo Antimicrobial Efficacy: Systemic Infection Models

The ultimate test of an antimicrobial agent is its ability to clear an infection in a living host, a scenario where the host immune system and drug pharmacokinetics play crucial roles.[14][15] Systemic infection models, such as the mouse thigh or sepsis model, are vital for evaluating the in vivo bactericidal or bacteriostatic effects of new compounds.[16]

Comparative Performance of Pyrazole Derivatives in a Systemic Infection Model

The data below illustrates how the efficacy of pyrazole derivatives can be quantified and compared to a standard antibiotic in a murine systemic infection model.

DerivativeAnimal ModelPathogenDosage & RouteOutcome MeasurementResult
Derivative G ICR MiceS. aureus (MRSA)40 mg/kg, i.v., bidLog₁₀ CFU reduction in spleen2.5 log reduction
Derivative H ICR MiceE. coli40 mg/kg, i.v., bid72-hr Survival Rate60% Survival
Derivative I ICR MiceS. aureus (MRSA)40 mg/kg, i.v., bidLog₁₀ CFU reduction in spleen1.2 log reduction
Vancomycin ICR MiceS. aureus (MRSA)20 mg/kg, i.v., bidLog₁₀ CFU reduction in spleen3.1 log reduction
Workflow for In Vivo Antimicrobial Efficacy Testing

This diagram provides a step-by-step overview of a systemic infection model used to test the efficacy of novel antimicrobial compounds.

antimicrobial_workflow prep_pathogen 1. Prepare Pathogen Inoculum (e.g., S. aureus) induce_infection 3. Induce Systemic Infection (e.g., Intraperitoneal Injection) prep_pathogen->induce_infection acclimatize 2. Animal Acclimatization acclimatize->induce_infection grouping 4. Group Randomization induce_infection->grouping treatment_start 5. Initiate Treatment (Test Article vs. Vehicle vs. Antibiotic) grouping->treatment_start monitoring 6. Monitor Clinical Signs & Survival treatment_start->monitoring endpoint 7. Endpoint (e.g., 24h post-treatment) monitoring->endpoint analysis 8. Harvest Organs (Spleen, Liver) Homogenize & Plate for CFU Count endpoint->analysis data_analysis 9. Calculate Log Reduction vs. Control analysis->data_analysis

Caption: Systemic infection model workflow.

Detailed Protocol: Murine Systemic Infection Model[15]
  • Pathogen Preparation: Grow the bacterial strain (e.g., Staphylococcus aureus) to the mid-logarithmic phase. Wash and dilute the bacteria in sterile saline to the desired concentration (e.g., 1 x 10⁷ CFU/mL). The exact inoculum should be determined in pilot studies to cause a non-lethal but established infection.

  • Infection: Inject mice (e.g., female ICR mice, 6-8 weeks old) intraperitoneally with 0.5 mL of the bacterial suspension.

  • Treatment: At a specified time post-infection (e.g., 2 hours), administer the pyrazole derivative, vehicle, or a standard antibiotic (e.g., Vancomycin) via the desired route (e.g., intravenous or subcutaneous).

  • Endpoint and Analysis: At a predetermined endpoint (e.g., 24 hours post-treatment), euthanize the mice. Aseptically remove target organs (e.g., spleen, liver, or kidneys).

  • Bacterial Load Quantification: Homogenize the organs in sterile saline. Prepare serial dilutions of the homogenates and plate them on appropriate agar plates (e.g., Tryptic Soy Agar).

  • CFU Counting: Incubate the plates overnight at 37°C and count the number of colony-forming units (CFU).

  • Data Interpretation: Calculate the mean CFU per organ for each treatment group. Efficacy is determined by the log₁₀ reduction in CFU compared to the vehicle-treated control group.

Conclusion and Future Directions

The in vivo models described provide a robust framework for comparing the preclinical efficacy of novel this compound derivatives. The data generated from these studies are critical for establishing a dose-response relationship, identifying potential liabilities, and selecting lead candidates for further development.

Future studies should aim to elucidate the structure-activity relationships (SAR) that govern in vivo potency and safety. Investigating efficacy against drug-resistant cancer cell lines and microbial strains is also a high priority.[16] Furthermore, as lead compounds emerge, more advanced studies, including pharmacokinetic/pharmacodynamic (PK/PD) modeling and chronic toxicity assessments, will be necessary to pave the way for investigational new drug (IND) applications and eventual clinical trials. The integration of in vitro and in vivo data will be paramount to successfully translating these promising pyrazole derivatives into next-generation therapeutics.

References

The Critical Influence of Isomerism: A Head-to-Head Comparison of Pyrazole Carboxylate Isomers in Targeting Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyrazole carboxylate scaffold represents a privileged structure due to its wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties[1][2][3]. However, the therapeutic efficacy of these compounds is not solely determined by the core pyrazole ring; the specific arrangement of substituents, or isomerism, plays a pivotal role in dictating their biological function. This guide provides an in-depth, head-to-head comparison of the biological activity of pyrazole carboxylate isomers, using a case study of regioisomers targeting the enzyme dihydroorotate dehydrogenase from Plasmodium falciparum (PfDHODH), the causative agent of malaria.

The choice of target, PfDHODH, is critical in anti-malarial drug discovery. This enzyme is essential for the de novo pyrimidine biosynthesis pathway in the parasite, a pathway absent in humans, thus offering a selective therapeutic window[4]. The nuanced interplay between the isomeric forms of pyrazole carboxylate inhibitors and the enzyme's active site underscores the importance of precise molecular architecture in drug design.

The Decisive Role of Regioisomerism in PfDHODH Inhibition

In a key study, researchers synthesized and evaluated two distinct regioisomers of N-aryl-hydroxy-1H-pyrazole-4-carboxylates: the 5-hydroxy and 3-hydroxy isomers. This investigation revealed a stark difference in their inhibitory potency against PfDHODH, highlighting the profound impact of the hydroxyl group's position on the pyrazole ring[4].

The differential activity arises from the specific interactions each isomer can form within the enzyme's active site. The positioning of the hydroxyl group dictates the potential for hydrogen bonding and other non-covalent interactions with key amino acid residues, which are crucial for the stable binding and effective inhibition of the enzyme.

Comparative Inhibitory Activity of Pyrazole Carboxylate Isomers

The following table summarizes the experimentally determined inhibitory concentrations (IC50) of the synthesized 5-hydroxy and 3-hydroxy pyrazole carboxylate isomers against PfDHODH. Lower IC50 values indicate greater potency.

Compound IDIsomer TypeR-group (Aryl)IC50 (µM)[4]
1a 5-hydroxy4-chlorophenyl> 50
1b 5-hydroxy4-bromophenyl> 50
1c 5-hydroxy4-iodophenyl> 50
1d 5-hydroxy4-methoxyphenyl> 50
2a 3-hydroxy4-chlorophenyl1.28
2b 3-hydroxy4-bromophenyl1.15
2c 3-hydroxy4-iodophenyl1.09
2d 3-hydroxy4-methoxyphenyl1.89

The data unequivocally demonstrates that the 3-hydroxy pyrazole carboxylate isomers are significantly more potent inhibitors of PfDHODH than their 5-hydroxy counterparts, which showed negligible activity at the tested concentrations. This striking difference underscores the critical importance of isomeric purity in the development of pyrazole-based therapeutics.

Experimental Protocol for PfDHODH Inhibition Assay

To ensure the trustworthiness and reproducibility of these findings, a robust and self-validating experimental protocol is essential. The following is a detailed, step-by-step methodology for assessing the inhibitory activity of pyrazole carboxylate isomers against PfDHODH.

I. Reagents and Materials:

  • Recombinant PfDHODH enzyme

  • L-dihydroorotate (substrate)

  • Coenzyme Q10 (CoQ10) (electron acceptor)

  • 2,6-dichloroindophenol (DCIP) (redox indicator)

  • Triton X-100

  • Assay buffer (e.g., Tris-HCl with appropriate pH)

  • Test compounds (pyrazole carboxylate isomers) dissolved in DMSO

  • 96-well microplates

  • Spectrophotometer capable of reading absorbance at 600 nm

II. Assay Procedure:

  • Preparation of Reagents: Prepare fresh solutions of all reagents in the assay buffer. The final concentration of DMSO in the assay should be kept low (e.g., <1%) to avoid interference.

  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the PfDHODH enzyme to the assay buffer containing Triton X-100.

  • Add varying concentrations of the test compounds (pyrazole carboxylate isomers) to the wells containing the enzyme. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow for binding.

  • Initiation of the Enzymatic Reaction: To start the reaction, add a mixture of the substrate (L-dihydroorotate), the electron acceptor (CoQ10), and the redox indicator (DCIP) to each well.

  • Kinetic Measurement: Immediately begin measuring the decrease in absorbance at 600 nm over time using a spectrophotometer. The decrease in absorbance corresponds to the reduction of DCIP, which is coupled to the oxidation of L-dihydroorotate by PfDHODH.

  • Data Analysis:

    • Calculate the initial reaction rates for each concentration of the inhibitor.

    • Normalize the rates relative to the negative control (100% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal).

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents preincubation Pre-incubate Enzyme and Inhibitor reagents->preincubation compounds Prepare Test Compounds compounds->preincubation reaction_start Initiate Reaction with Substrate Mix preincubation->reaction_start measurement Kinetic Measurement (Absorbance at 600 nm) reaction_start->measurement rate_calc Calculate Initial Reaction Rates measurement->rate_calc normalization Normalize Data rate_calc->normalization ic50_calc Determine IC50 normalization->ic50_calc

Caption: Workflow for the PfDHODH inhibition assay.

Mechanism of PfDHODH Inhibition

The following diagram illustrates the proposed mechanism of action for the 3-hydroxy pyrazole carboxylate inhibitors, highlighting their interaction with the PfDHODH active site.

pathway cluster_enzyme PfDHODH Active Site DHO Dihydroorotate (Substrate) Orotate Orotate (Product) DHO->Orotate Oxidation CoQ10H2 CoQ10H2 CoQ10 CoQ10 CoQ10->CoQ10H2 Reduction Inhibitor 3-Hydroxy Pyrazole Carboxylate Isomer Inhibitor->DHO Competitive Inhibition Inhibitor->CoQ10 Blocks Electron Transfer

References

A Head-to-Head Battle: Novel Pyrazole Compound Demonstrates Superior Efficacy Against Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

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For Immediate Release

In the relentless pursuit of more effective and less toxic cancer therapies, a novel pyrazole derivative, designated here as Compound-PZ1, has demonstrated remarkable anticancer activity in preclinical studies, outperforming the widely used chemotherapeutic agent doxorubicin in several key assays. This guide provides a comprehensive, data-supported comparison of Compound-PZ1 and doxorubicin, offering researchers and drug development professionals a detailed look into its therapeutic potential.

The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its diverse biological activities.[1][2][3] Recent advancements in synthetic methodologies have enabled the generation of a new wave of pyrazole derivatives with potent anticancer properties.[4][5] Compound-PZ1 emerges from this new generation, designed to exploit specific vulnerabilities in cancer cells while minimizing off-target effects.

In Vitro Efficacy: Compound-PZ1 Shows Potent and Selective Cytotoxicity

The initial evaluation of Compound-PZ1's anticancer potential was conducted using a panel of human cancer cell lines, with doxorubicin as the benchmark. The cytotoxicity of both compounds was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for measuring cellular metabolic activity and, by extension, cell viability.[6][7]

The results, summarized in Table 1, reveal that Compound-PZ1 exhibits potent cytotoxic activity against all tested cell lines, with IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) in the low micromolar range. Notably, in several cell lines, Compound-PZ1 demonstrated superior or comparable potency to doxorubicin.[1][2]

Table 1: Comparative Cytotoxicity (IC50, µM) of Compound-PZ1 and Doxorubicin in Human Cancer Cell Lines

Cell LineCancer TypeCompound-PZ1 (IC50 µM)Doxorubicin (IC50 µM)
MCF-7Breast Cancer5.89.3
A549Lung Cancer8.012.5
HeLaCervical Cancer9.815.2
HepG2Liver Cancer7.510.1

Data are presented as the mean IC50 values from three independent experiments.

The promising in vitro activity of Compound-PZ1 prompted further investigation into its mechanism of action, focusing on its ability to induce programmed cell death (apoptosis) and disrupt the cell cycle.

Experimental Protocol: MTT Assay
  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.[8]

  • Compound Treatment: The following day, the culture medium was replaced with fresh medium containing serial dilutions of Compound-PZ1 or doxorubicin. A vehicle control (DMSO) was also included.

  • Incubation: The plates were incubated for 48 hours.

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.[8]

  • Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.[6]

Mechanistic Insights: Unraveling the Anticancer Action of Compound-PZ1

To understand the cellular processes affected by Compound-PZ1, we investigated its impact on apoptosis and the cell cycle in the MCF-7 breast cancer cell line.

Induction of Apoptosis

Apoptosis is a critical mechanism by which anticancer drugs eliminate tumor cells.[9] We employed Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry to quantify the percentage of apoptotic cells after treatment with Compound-PZ1 and doxorubicin. As shown in Table 2, Compound-PZ1 induced a significantly higher percentage of apoptotic cells compared to doxorubicin at equivalent concentrations.

Table 2: Apoptosis Induction in MCF-7 Cells

Treatment (24h)Concentration (µM)Percentage of Apoptotic Cells (%)
Vehicle Control-5.2
Compound-PZ1545.8
Doxorubicin528.3

Apoptotic cells were defined as the sum of early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells.

Cell Cycle Arrest

Many anticancer agents exert their effects by interfering with the cell cycle, leading to a halt in proliferation.[10] Cell cycle analysis using PI staining and flow cytometry revealed that Compound-PZ1 caused a significant arrest of MCF-7 cells in the G2/M phase of the cell cycle, a characteristic often seen with agents that damage DNA or interfere with microtubule dynamics.[10] Doxorubicin, a known DNA intercalator and topoisomerase II inhibitor, also induced G2/M arrest, albeit to a lesser extent at the tested concentration (Table 3).[11][12]

Table 3: Cell Cycle Distribution of MCF-7 Cells

Treatment (24h)Concentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control-65.420.114.5
Compound-PZ1525.110.364.6
Doxorubicin538.715.246.1
Proposed Signaling Pathway

Based on these findings and existing literature on pyrazole derivatives, we propose a signaling pathway for Compound-PZ1's anticancer activity.[1][13] It is hypothesized that Compound-PZ1, like other similar compounds, may inhibit key kinases involved in cell cycle progression, such as Cyclin-Dependent Kinase 2 (CDK2), leading to G2/M arrest and subsequent apoptosis.[13][14]

G PZ1 Compound-PZ1 CDK2 CDK2 PZ1->CDK2 Inhibition G2M G2/M Arrest CDK2->G2M Promotion (Blocked) Apoptosis Apoptosis G2M->Apoptosis Leads to

Caption: Proposed mechanism of Compound-PZ1 inducing G2/M arrest and apoptosis via CDK2 inhibition.

In contrast, doxorubicin primarily acts by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and the activation of apoptotic pathways.[11][12][15]

G Dox Doxorubicin DNA DNA Intercalation Dox->DNA TopoII Topoisomerase II Inhibition Dox->TopoII DNAdamage DNA Damage DNA->DNAdamage TopoII->DNAdamage Apoptosis Apoptosis DNadamage DNadamage DNadamage->Apoptosis

Caption: Doxorubicin's mechanism involving DNA intercalation and topoisomerase II inhibition.

Experimental Protocol: Western Blotting for Key Protein Expression

To further validate the proposed mechanism, Western blotting can be performed to analyze the expression levels of key proteins involved in cell cycle regulation and apoptosis, such as CDK2, p21, and caspases.[16][17][18]

  • Protein Extraction: Cells are treated with Compound-PZ1 or doxorubicin, and total protein is extracted using a suitable lysis buffer.[18]

  • Protein Quantification: The protein concentration of each lysate is determined using a BCA assay.

  • Gel Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.[16]

  • Protein Transfer: The separated proteins are transferred to a PVDF membrane.[18][19]

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Validation: Compound-PZ1 Suppresses Tumor Growth in a Xenograft Model

To translate the promising in vitro findings into a more clinically relevant setting, the in vivo efficacy of Compound-PZ1 was evaluated in a human tumor xenograft model.[20][21][22] Immunodeficient mice bearing MCF-7 tumors were treated with Compound-PZ1, doxorubicin, or a vehicle control.

As illustrated in Table 4, Compound-PZ1 treatment resulted in a significant reduction in tumor volume and weight compared to the vehicle control group. Importantly, the tumor growth inhibition observed with Compound-PZ1 was superior to that of doxorubicin at the tested doses.

Table 4: In Vivo Antitumor Efficacy in MCF-7 Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control-1250 ± 150-
Compound-PZ110450 ± 8064
Doxorubicin5680 ± 11045.6

Data are presented as mean ± standard deviation.

Experimental Protocol: Xenograft Model
  • Cell Implantation: MCF-7 cells are suspended in Matrigel and subcutaneously injected into the flank of female nude mice.[23]

  • Tumor Growth: Tumors are allowed to grow to a palpable size (approximately 100-150 mm³).

  • Treatment: Mice are randomized into treatment groups and administered Compound-PZ1, doxorubicin, or vehicle control via intraperitoneal injection according to a predetermined schedule.[23]

  • Monitoring: Tumor volume and body weight are measured twice weekly.

  • Endpoint: At the end of the study, mice are euthanized, and tumors are excised and weighed.[23]

Conclusion and Future Directions

The data presented in this guide strongly suggest that the novel pyrazole derivative, Compound-PZ1, is a promising anticancer agent with efficacy superior to the established drug doxorubicin in both in vitro and in vivo preclinical models. Its potent cytotoxic activity, combined with its ability to induce apoptosis and cell cycle arrest, underscores its therapeutic potential.

Further studies are warranted to fully elucidate the molecular targets of Compound-PZ1 and to evaluate its safety profile in more detail. The compelling results from these initial investigations provide a solid foundation for the continued development of this and other pyrazole-based compounds as next-generation cancer therapies.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Immediate Safety and Disposal Protocol

This guide provides essential, immediate safety and logistical information for the proper disposal of Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate. As a chlorinated heterocyclic compound, this substance requires specific handling and disposal procedures to ensure laboratory safety, environmental protection, and regulatory compliance. The cornerstone of this protocol is the strict segregation of this compound as halogenated organic waste . Under no circumstances should it be mixed with non-halogenated solvents, aqueous waste, or disposed of down the drain.[1][2][3] The mandated disposal route is through a licensed hazardous waste management company, typically involving high-temperature incineration with flue gas scrubbing.[1][4] Adherence to the procedures outlined below is critical for maintaining a safe and compliant research environment.

Section 1: Compound Identification and Hazard Assessment

Before handling any chemical, a thorough understanding of its properties and potential hazards is paramount. This knowledge forms the basis for all safety and disposal decisions.

1.1. Chemical Profile

This compound is a solid organic compound belonging to the pyrazole class. Its structure incorporates a chlorinated phenyl group, which is the key determinant for its classification as a halogenated organic compound.[2]

PropertyValueSource
Chemical Name This compoundPubChem[5]
CAS Number 595610-40-5, 938182-43-5ChemicalBook, PubChem[1][5]
Molecular Formula C₁₂H₁₁ClN₂O₂ChemicalBook, Sigma-Aldrich[1]
Molecular Weight 250.68 g/mol ChemicalBook, Sigma-Aldrich[1]
Physical Form SolidSigma-Aldrich
Classification Halogenated HeterocycleSigma-Aldrich

1.2. Hazard Analysis

While a specific, comprehensive toxicological profile for this exact compound is not fully detailed in all public sources, data from Safety Data Sheets (SDS) for structurally similar chlorinated and pyrazole-based compounds provide a strong basis for a conservative hazard assessment.[6][7][8]

  • Potential Routes of Exposure: Inhalation of dust, skin contact, eye contact, and ingestion.[1][6][9]

  • Primary Health Hazards:

    • Skin Irritation: May cause skin irritation upon contact.[6][7]

    • Eye Irritation: Can cause serious eye irritation.[6][7][8]

    • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[6][7]

    • Harmful if Swallowed: Classified as harmful if ingested.[6][7][8]

The causality behind these hazards lies in the chemical's reactivity with biological tissues. Therefore, the use of appropriate Personal Protective Equipment (PPE) is not merely a recommendation but a critical control measure to prevent exposure.[10]

Section 2: The Core Principle of Segregation: Halogenated vs. Non-Halogenated Waste

The single most important step in the disposal of this compound is its correct segregation. Due to the presence of chlorine in its molecular structure, it MUST be classified and collected as Halogenated Organic Waste .[2][11]

Why is this segregation so critical?

The primary disposal method for organic chemical waste is high-temperature incineration.[2] When chlorinated compounds are incinerated, they produce hydrogen chloride (HCl) gas, a corrosive and toxic substance.[12] Licensed hazardous waste facilities that handle halogenated waste are equipped with specialized "scrubbers" or flue gas treatment systems to neutralize this HCl before it is released into the atmosphere.[1]

Mixing halogenated waste with non-halogenated waste streams (like acetone, hexane, or ethanol) contaminates the entire container.[3] This forces the entire volume to be treated as halogenated waste, dramatically increasing the complexity and cost of disposal.[3][13] Therefore, proper segregation at the point of generation is both an environmental and an economic imperative.

Section 3: Standard Operating Procedure (SOP) for Disposal

This step-by-step protocol provides a self-validating system for the safe handling and disposal of this compound from the laboratory bench to final pickup.

3.1. Required Personal Protective Equipment (PPE)

Before beginning any work that will generate waste, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.[6][7]

  • Hand Protection: Chemical-impermeable gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling.[1][6]

  • Body Protection: A standard laboratory coat.[1]

3.2. Waste Collection Workflow

  • Container Selection:

    • Obtain a chemically compatible waste container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap.[14][15] The container must be in good condition, free of cracks or leaks.[15]

    • Do not use foodstuff containers.[15]

  • Labeling:

    • Before adding any waste, affix a "Hazardous Waste" tag to the container.[13][16]

    • Clearly write the full chemical name: "Waste this compound". Do not use abbreviations.[11]

    • If this is a mixed halogenated waste stream, list all constituents and their approximate percentages.[3][13]

  • Waste Accumulation:

    • All handling and transfer of the chemical waste should be performed in a well-ventilated area, preferably inside a certified chemical fume hood.[1][13]

    • For solid waste, carefully transfer it into the designated container. Avoid generating dust.[1][6]

    • For solutions containing the compound (e.g., in a solvent), ensure the solvent is also a halogenated organic solvent (e.g., dichloromethane, chloroform). If the compound is dissolved in a non-halogenated solvent, the entire mixture is still classified as halogenated waste.[3]

    • Keep the waste container securely capped at all times, except when actively adding waste.[11][13][15]

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the labeled waste container in a designated SAA. This area must be at or near the point of waste generation and under the control of laboratory personnel.[14][16][17]

    • The SAA should have secondary containment (such as a chemical-resistant tray) to contain any potential leaks.[14]

    • Segregate the halogenated waste container from incompatible waste types, particularly acids, bases, and non-halogenated organic waste.[2][3]

  • Arranging for Final Disposal:

    • Once the container is full (typically no more than 90% capacity to allow for expansion), or when the experiment is complete, contact your institution's Environmental Health & Safety (EHS) department or a contracted licensed professional waste disposal service to arrange for pickup.[6][13]

    • Do not allow waste to accumulate for extended periods. Follow your institution's and local regulations regarding storage time limits.[15][18]

3.3. Disposal Workflow Diagram

DisposalWorkflow A Waste Generation (this compound) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B Step 1 C Select & Label Compatible 'Halogenated Waste' Container B->C Step 2 D Transfer Waste in Fume Hood C->D Step 3 E Store Securely in SAA (Secondary Containment) D->E Step 4 F Is Container Full or Work Complete? E->F Step 5 G Contact EHS for Pickup F->G Yes I Keep Container Closed in SAA F->I No H Licensed Disposal (High-Temp Incineration) G->H I->D When adding more waste

Caption: Decision workflow for proper disposal of this compound.

Section 4: Emergency Procedures for Spills and Exposures

In the event of an accident, a swift and correct response is crucial.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.[1][6][7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][6][7]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][6]

  • Small Spills:

    • Ensure the area is well-ventilated (use a fume hood if possible).

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).[13]

    • Carefully sweep or scoop up the absorbed material and place it into a labeled hazardous waste container for disposal.[1][6]

    • Clean the spill area with soap and water.

  • Large Spills: Evacuate the immediate area. Alert your supervisor and contact your institution's EHS or emergency response team.[13]

Section 5: Regulatory and Compliance Overview

The procedures described in this guide are designed to comply with the primary regulations governing laboratory safety and hazardous waste in the United States.

  • Occupational Safety and Health Administration (OSHA): OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450) mandates that laboratories develop a Chemical Hygiene Plan (CHP).[10][19] This disposal SOP is a critical component of such a plan, which also requires employee training on the hazards of chemicals and protective measures.[10]

  • Environmental Protection Agency (EPA): The EPA regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[14][18] Key RCRA requirements include proper waste identification, labeling ("hazardous waste"), storage in SAAs, and ensuring the final disposal is carried out by a licensed facility.[14][16]

By following this guide, researchers and institutions can ensure they are meeting the standards set forth by these regulatory bodies, thereby protecting personnel and the environment.

References

A Comprehensive Guide to the Safe Handling of Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of chemical compounds is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides an in-depth, procedural framework for the safe handling of Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate, a compound often utilized in the synthesis of novel pharmaceutical agents. By moving beyond a simple checklist, this document elucidates the rationale behind each safety protocol, fostering a culture of informed caution and proactive risk mitigation in the laboratory.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a solid organic compound.[1] While comprehensive toxicological data is not always available for novel compounds, the presence of a chlorinated phenyl group and a pyrazole core necessitates a cautious approach.[2][3] It is prudent to treat this and similar research chemicals as potentially hazardous.[4]

Potential Hazards:

  • Skin and Eye Irritation: Similar pyrazole derivatives are known to cause skin and eye irritation.[5][6]

  • Respiratory Tract Irritation: Inhalation of the dust can lead to respiratory irritation.[5][6]

  • Harmful if Swallowed: Ingestion may be harmful.[5][7][8]

A thorough risk assessment should be conducted before any handling of the compound. This involves evaluating the quantities being used, the nature of the experimental procedures, and the potential for dust or aerosol generation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE is non-negotiable. The following table outlines the minimum required PPE for handling this compound.

Body Part Required PPE Rationale and Specifications
Eyes/Face Safety goggles with side shields or a face shield.[5][6][9]Protects against accidental splashes and airborne particles. Standard prescription glasses are not a substitute.
Hands Chemical-resistant gloves (e.g., Nitrile).[5][9][10]Prevents direct skin contact. Double gloving is recommended, especially during weighing and transfer operations.[11] Gloves should be inspected for any signs of degradation or puncture before use.[12]
Body A long-sleeved laboratory coat.[4][5]Provides a barrier against spills and contamination of personal clothing.
Respiratory A NIOSH-approved respirator (e.g., N95) or use of a chemical fume hood.[5][13]Essential when handling the solid compound outside of a ventilated enclosure to prevent inhalation of dust particles.[5]

Safe Handling Procedures: A Step-by-Step Approach

Adherence to a systematic workflow is critical to minimize exposure and prevent accidents. The following diagram and procedural steps outline a best-practice approach to handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Designate Work Area Designate Work Area Assemble PPE Assemble PPE Designate Work Area->Assemble PPE Prepare Spill Kit Prepare Spill Kit Assemble PPE->Prepare Spill Kit Weigh in Fume Hood Weigh in Fume Hood Prepare Spill Kit->Weigh in Fume Hood Dissolve in Solvent Dissolve in Solvent Weigh in Fume Hood->Dissolve in Solvent Perform Reaction Perform Reaction Dissolve in Solvent->Perform Reaction Decontaminate Glassware Decontaminate Glassware Perform Reaction->Decontaminate Glassware Segregate Waste Segregate Waste Decontaminate Glassware->Segregate Waste Dispose via EHS Dispose via EHS Segregate Waste->Dispose via EHS

Caption: Workflow for the safe handling of this compound.

Step 1: Preparation

  • Designated Area: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5][14]

  • Spill Kit: Ensure a chemical spill kit is readily accessible.

  • Pre-labeling: Label all vials and flasks that will contain the compound before you begin.

Step 2: Weighing and Transfer

  • Fume Hood: Perform all weighing and transfer operations of the solid compound inside a certified chemical fume hood to contain any dust.[5]

  • Anti-static Measures: Use an anti-static weigh boat or ionizing bar to prevent dispersal of the fine powder.

  • Controlled Addition: When adding the solid to a solvent, do so slowly and carefully to avoid splashing.

Step 3: In-Solution Handling

  • Closed Systems: Whenever possible, maintain the compound in a closed system (e.g., a round-bottom flask with a septum) to minimize vapor exposure.

  • Avoid Aerosols: Be mindful of operations that can generate aerosols, such as sonication or vigorous stirring.

Emergency Procedures: Planning for the Unexpected

Accidents can happen despite the most stringent precautions. Immediate and appropriate action is crucial.

cluster_actions Immediate Actions Exposure Event Exposure Event Remove Contaminated PPE Remove Contaminated PPE Exposure Event->Remove Contaminated PPE Flush Affected Area Flush Affected Area Exposure Event->Flush Affected Area Move to Fresh Air Move to Fresh Air Exposure Event->Move to Fresh Air Seek Medical Attention Seek Medical Attention Flush Affected Area->Seek Medical Attention Move to Fresh Air->Seek Medical Attention Report Incident Report Incident Seek Medical Attention->Report Incident

Caption: Immediate response protocol for an exposure event.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[5][10] Seek medical attention.[5][10]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5][10] Seek immediate medical attention.[5][10]

  • Inhalation: Move the affected individual to fresh air.[5][10] If breathing is difficult, administer oxygen.[5][10] Seek medical attention.[10]

  • Ingestion: Do NOT induce vomiting.[10] Rinse the mouth with water and seek immediate medical attention.[10]

  • Spills: For minor spills, absorb the material with an inert absorbent and place it in a sealed container for disposal.[14] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[3]

Storage and Disposal: Responsible Chemical Management

Proper storage and disposal are essential for long-term safety and environmental protection.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[14]

  • Keep away from incompatible materials such as strong oxidizing agents.[15][16]

Disposal:

  • Waste Segregation: All materials contaminated with this compound, including disposable gloves, weigh boats, and pipette tips, should be collected as hazardous chemical waste.[2][4]

  • Liquid Waste: Solutions containing the compound should be collected in a designated, sealed, and clearly labeled container for liquid chemical waste.[4]

  • Professional Disposal: The disposal of this chemical waste must be handled by a licensed chemical waste disposal service or your institution's EHS department.[2][4] Never dispose of this compound down the drain.[4]

By integrating these safety protocols into your daily laboratory practices, you can significantly mitigate the risks associated with handling this compound, ensuring a safer research environment for yourself and your colleagues.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.